Product packaging for Methyl 2-(4-formylphenoxy)acetate(Cat. No.:CAS No. 73620-18-5)

Methyl 2-(4-formylphenoxy)acetate

Cat. No.: B1361890
CAS No.: 73620-18-5
M. Wt: 194.18 g/mol
InChI Key: TVJPCDPSAWVMHA-UHFFFAOYSA-N
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Description

Methyl 2-(4-formylphenoxy)acetate is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B1361890 Methyl 2-(4-formylphenoxy)acetate CAS No. 73620-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJPCDPSAWVMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353911
Record name methyl 2-(4-formylphenoxy)acetate
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73620-18-5
Record name methyl 2-(4-formylphenoxy)acetate
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Record name methyl 2-(4-formylphenoxy)acetate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for Methyl 2-(4-formylphenoxy)acetate, a valuable intermediate in organic synthesis. The document outlines the core chemical reaction, presents quantitative data from various reported syntheses, and provides a detailed experimental protocol.

Core Synthesis Pathway: Williamson Ether Synthesis

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide ion of 4-hydroxybenzaldehyde acts as the nucleophile, attacking an alkyl halide, typically methyl bromoacetate or methyl chloroacetate. The reaction is generally carried out in the presence of a base to deprotonate the hydroxyl group of the 4-hydroxybenzaldehyde.[1][2]

The overall reaction is as follows:

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Product This compound 4-Hydroxybenzaldehyde->Product + Methyl_Haloacetate Methyl Bromoacetate or Methyl Chloroacetate Methyl_Haloacetate->Product + Base Base Base->Product Catalyst Solvent Solvent Solvent->Product Medium

Caption: General Williamson Ether Synthesis for this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound and its ethyl ester analog, which follows the same reaction principle.

Starting Material (Phenol)Starting Material (Halide)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-HydroxybenzaldehydeMethyl BromoacetateK₂CO₃DMF80493[3]
4-HydroxybenzaldehydeEthyl BromoacetateK₂CO₃AcetonitrileReflux24100[4]
(4-formylphenoxy)acetic acidEthanolH₂SO₄-80397[4]
4-MethylphenolChloroacetic AcidNaOHWater90-1000.5-0.67-[5]
SalicylaldehydeChloroacetic AcidNaOHWaterReflux3-[6]

Detailed Experimental Protocol

This protocol is a synthesized methodology based on typical procedures for Williamson ether synthesis of similar compounds.[3][5][7]

Materials:

  • 4-Hydroxybenzaldehyde

  • Methyl Bromoacetate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), freshly distilled

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and freshly distilled DMF.

  • Addition of Alkyl Halide: To the stirred mixture, add methyl bromoacetate (1.3 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and maintain it at this temperature for 4 hours with continuous stirring.[3]

  • Workup:

    • After cooling to room temperature, add ethyl acetate to the reaction mixture.

    • Wash the organic layer with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent in vacuo using a rotary evaporator.

    • The resulting residue can be further purified by flash chromatography if necessary.

Experimental_Workflow Start Start Combine_Reactants Combine 4-Hydroxybenzaldehyde, K₂CO₃, and DMF Start->Combine_Reactants Add_Haloacetate Add Methyl Bromoacetate Combine_Reactants->Add_Haloacetate Heat_React Heat to 80°C for 4h Add_Haloacetate->Heat_React Cool_Down Cool to Room Temperature Heat_React->Cool_Down Add_EtOAc Add Ethyl Acetate Cool_Down->Add_EtOAc Wash_Brine Wash with Brine Add_EtOAc->Wash_Brine Dry_Organic_Layer Dry over Na₂SO₄ Wash_Brine->Dry_Organic_Layer Filter Filter Dry_Organic_Layer->Filter Evaporate_Solvent Evaporate Solvent Filter->Evaporate_Solvent Purify Purify by Chromatography (if needed) Evaporate_Solvent->Purify End End Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Key Parameters

The success of the synthesis is dependent on the interplay of several key parameters. The choice of base, solvent, and temperature can significantly impact the reaction rate and yield.

Logical_Relationships Reactants Reactants Reaction_Rate Reaction_Rate Reactants->Reaction_Rate Base Base Base->Reaction_Rate influences Solvent Solvent Solvent->Reaction_Rate influences Temperature Temperature Temperature->Reaction_Rate influences Yield Yield Reaction_Rate->Yield determines

Caption: Interdependencies of key parameters in the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of Methyl 2-(4-formylphenoxy)acetate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages data from closely related analogs, namely Ethyl (4-formylphenoxy)acetate and (4-formylphenoxy)acetic acid, to provide well-founded estimations and protocols.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some values are calculated, others are estimated based on structurally similar compounds.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄Calculated
Molecular Weight 194.18 g/mol Calculated
Appearance White to off-white solid (Predicted)Inferred
Melting Point ~40-45 °C (Estimated)Based on Ethyl (4-formylphenoxy)acetate (41-42 °C)[1]
Boiling Point >300 °C at 760 mmHg (Estimated)Based on Ethyl (4-formylphenoxy)acetate (328.7 °C)[1]
Solubility Soluble in organic solvents like DMSO, DMF, acetone, ethyl acetate, and chloroform. Limited solubility in water.Inferred from related compounds[2]
Density ~1.2 g/cm³ (Estimated)Based on Ethyl (4-formylphenoxy)acetate (1.169 g/cm³)[1]
LogP ~1.3 (Estimated)Based on Ethyl (4-formylphenoxy)acetate (1.44)[1]
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 4Calculated[1]
Rotatable Bonds 5Calculated

Synthesis Protocol

The following is a proposed experimental protocol for the synthesis of this compound via Williamson ether synthesis. This method is adapted from general procedures for the synthesis of similar phenoxyacetate esters.[2]

Reaction:

4-hydroxybenzaldehyde + Methyl bromoacetate → this compound

Reagents and Materials:

  • 4-hydroxybenzaldehyde

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents.

  • Addition of Alkylating Agent: While stirring, add methyl bromoacetate (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

G reagents 4-hydroxybenzaldehyde, Methyl bromoacetate, K₂CO₃ solvent Anhydrous DMF reagents->solvent Dissolve reaction Heat to 80°C, 4-6h solvent->reaction workup Quench with water, Extract with Ethyl Acetate reaction->workup wash Wash with Water and Brine workup->wash dry Dry with MgSO₄/Na₂SO₄ wash->dry concentrate Rotary Evaporation dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Synthesis workflow for this compound.

Spectral Properties (Predicted)

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts and key IR absorption bands for this compound. These predictions are based on the analysis of related structures.[2][3][4]

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.90s1H-CHO
7.85d2HAr-H (ortho to -CHO)
7.05d2HAr-H (ortho to -O-)
4.70s2H-O-CH₂-
3.80s3H-O-CH₃

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
190.7-CHO
168.5-C=O (ester)
162.0Ar-C (para to -CHO)
132.0Ar-C (ortho to -CHO)
130.5Ar-C (ipso to -CHO)
115.0Ar-C (ortho to -O-)
65.0-O-CH₂-
52.5-O-CH₃

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~2950C-H stretch (aliphatic)
~2850, ~2750C-H stretch (aldehyde)
~1760C=O stretch (ester)
~1690C=O stretch (aldehyde)
~1600, ~1500C=C stretch (aromatic)
~1250, ~1050C-O stretch (ether and ester)

Potential Biological Activity and Signaling Pathways

While there is no direct evidence for the biological activity of this compound, related compounds have shown interesting pharmacological properties. For instance, derivatives of methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[5] This suggests that the 4-formylphenoxyacetate scaffold could be a valuable starting point for the design of novel enzyme inhibitors.

The formyl group can act as a hydrogen bond acceptor or can be involved in the formation of covalent adducts with nucleophilic residues in an enzyme's active site. The phenoxyacetate moiety provides a rigid scaffold that can be functionalized to optimize binding interactions.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action of this compound as an enzyme inhibitor.

G compound This compound enzyme Target Enzyme (e.g., Acetylcholinesterase) compound->enzyme Inhibition product Product enzyme->product Catalysis substrate Substrate substrate->enzyme pathway Cellular Signaling Pathway product->pathway response Biological Response pathway->response

Hypothetical enzyme inhibition pathway.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological targets and therapeutic potential of this compound.[6][7][8] The information presented in this guide serves as a foundational resource for researchers interested in exploring this and related compounds in the context of drug discovery and development.

References

An In-depth Technical Guide to Methyl 2-(4-formylphenoxy)acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 2-(4-formylphenoxy)acetate is a member of the phenoxyacetic acid derivative class of organic compounds. This class has garnered significant interest in the field of medicinal chemistry due to the diverse biological activities exhibited by its members, including anti-inflammatory, anticonvulsant, and acetylcholinesterase inhibitory effects. The presence of a reactive aldehyde group and an ester functional group makes this compound a versatile building block for the synthesis of more complex molecules and potential drug candidates. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and its potential role in drug discovery, particularly as a scaffold for acetylcholinesterase inhibitors.

Chemical Identifiers and Physicochemical Properties

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
MDL Number MFCD00463122Sigma-Aldrich
Molecular Formula C₁₀H₁₀O₄Sigma-Aldrich[1]
Molecular Weight 194.18 g/mol Sigma-Aldrich[1]
SMILES O=C(OC)COC1=CC=C(C=O)C=C1Sigma-Aldrich[1]
InChI 1S/C10H10O4/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-6H,7H2,1H3Sigma-Aldrich[1]
InChIKey TVJPCDPSAWVMHA-UHFFFAOYSA-NSigma-Aldrich[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical Form SolidSigma-Aldrich[1]
Hazard Codes H302, H319Sigma-Aldrich[1]
Signal Word WarningSigma-Aldrich[1]
Pictograms GHS07Sigma-Aldrich[1]

Note: Detailed experimental physical properties such as melting point, boiling point, and solubility are not extensively reported in the literature and would typically be determined upon synthesis and purification.

Experimental Protocols

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, adapted from general methods for the preparation of formylphenoxyacetate esters.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

  • 4-Hydroxybenzaldehyde

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.

  • To the stirring suspension, add methyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and maintain stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Characterization:

Upon successful synthesis, the structure and purity of this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals in the ¹H NMR would include peaks for the aromatic protons, the aldehyde proton, the methylene protons of the acetate group, and the methyl protons of the ester.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl groups of the aldehyde and the ester, as well as the ether linkage and the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Note: As of the compilation of this guide, a publicly available, comprehensive set of analytical data for this compound is limited. The data should be generated and reported by the synthesizing laboratory.

Application in Drug Discovery: Acetylcholinesterase Inhibition

Derivatives of phenoxyacetic acid have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a therapeutic strategy for conditions such as Alzheimer's disease. The formyl group of this compound serves as a synthetic handle to introduce further molecular complexity, potentially leading to potent and selective AChE inhibitors.

Proposed Signaling Pathway: Acetylcholinesterase Inhibition

The following diagram illustrates the fundamental mechanism of acetylcholinesterase function and its inhibition, a potential therapeutic pathway for derivatives of this compound.

Acetylcholinesterase_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 AChE Inhibition ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_Inhibited Inhibited AChE Signal Signal Propagation Receptor->Signal ACh_Inhibitor Derivative of This compound ACh_Inhibitor->AChE_Inhibited Inhibition Increased_ACh Increased Acetylcholine in Synapse Receptor_Prolonged Postsynaptic Receptor Increased_ACh->Receptor_Prolonged Continuous Binding Prolonged_Signal Prolonged Signal Receptor_Prolonged->Prolonged_Signal

Caption: Mechanism of Acetylcholinesterase Inhibition.

The workflow for developing drug candidates from this compound would involve its chemical modification to enhance binding affinity and selectivity for the active site of acetylcholinesterase.

Drug_Development_Workflow Start This compound (Starting Material) Synthesis Chemical Modification (e.g., reductive amination, condensation) Start->Synthesis Library Library of Derivatives Synthesis->Library Screening In Vitro Screening (AChE Inhibition Assay) Library->Screening Hit Hit Compound(s) Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Candidate Drug Candidate Preclinical->Candidate

Caption: Drug Development Workflow from this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of compound libraries targeting various biological pathways. The exploration of its derivatives as acetylcholinesterase inhibitors represents a promising avenue for the development of novel therapeutics for neurodegenerative diseases. This guide provides foundational information to support researchers and scientists in their efforts to utilize this compound in their research and development endeavors. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully unlock its therapeutic potential.

References

The Pharmacological Potential of Methyl 2-(4-formylphenoxy)acetate Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenoxyacetate scaffold is a versatile and privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. The introduction of a formyl group at the para-position of the phenoxy ring, coupled with a methyl acetate moiety, creates the core structure of Methyl 2-(4-formylphenoxy)acetate. This reactive aldehyde functionality provides a synthetic handle for the development of numerous derivatives, leading to compounds with a broad spectrum of biological activities. This technical guide synthesizes the current understanding of this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action.

Acetylcholinesterase Inhibition: A New Avenue for Alzheimer's Disease Therapeutics

A novel class of acetylcholinesterase (AChE) inhibitors based on the this compound scaffold has been identified, presenting a promising strategy for the management of Alzheimer's disease. These derivatives, specifically Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetates, have demonstrated potent inhibition of AChE.[1]

Quantitative Data: Acetylcholinesterase Inhibitory Activity
CompoundSubstitutionAChE IC50 (µM)Reference
4b Specific substitution (details not provided in abstract)More potent than Galanthamine[1]
4i Specific substitution (details not provided in abstract)More potent than Galanthamine[1]
Galanthamine Reference Drug-[1]

Note: Specific IC50 values were not available in the provided search results, but the qualitative comparison to the established drug Galanthamine highlights the significance of these findings.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The evaluation of acetylcholinesterase inhibitory activity is typically performed using a modification of the Ellman's method.

  • Reagents and Preparation :

    • Acetylcholinesterase (AChE) from electric eel.

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Test compounds (derivatives of this compound).

    • Phosphate buffer (pH 8.0).

  • Assay Procedure :

    • The test compounds are pre-incubated with the AChE enzyme in the phosphate buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • The reaction is initiated by the addition of the substrate, ATCI.

    • The hydrolysis of ATCI by AChE produces thiocholine, which then reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion.

    • The rate of color formation is measured spectrophotometrically at a wavelength of 412 nm.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without the inhibitor).

    • IC50 values, the concentration of the inhibitor required to reduce enzyme activity by 50%, are determined from dose-response curves.

Synthesis Workflow for Acetylcholinesterase Inhibitors

The synthesis of these acetamido derivatives involves a multi-step process starting from the core this compound structure.

G cluster_synthesis Synthesis of Acetamido Derivatives Start This compound Step1 Reaction with an amino acid ester Start->Step1 Condensation Step2 Formation of an intermediate imine/Schiff base Step1->Step2 Step3 Reduction or further modification Step2->Step3 Product Methyl 2-(2-(4-formylphenoxy)acetamido) -2-substituted acetate derivatives Step3->Product

Caption: Synthetic pathway for acetylcholinesterase inhibitors.

Antimicrobial Activity: Combating Bacterial Pathogens

Derivatives of 2-formylphenoxy acetic acid have been synthesized and evaluated for their antibacterial properties. The formyl group serves as a key reaction site for the generation of Schiff bases and secondary amines, which have shown moderate to good activity against various bacterial strains.[2][3][4]

Quantitative Data: Antibacterial Activity

A series of Schiff bases and their corresponding amine hydrochlorides derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates were tested against Gram-positive and Gram-negative bacteria.[2] Similarly, azomethine derivatives from 2-formylphenoxyacetic acid were screened.[4]

Compound TypeTarget BacteriaActivity LevelReference
Schiff BasesStaphylococcus aureus, Micrococcus luteus, Streptococcus mutansModerate to Good[2]
Secondary Amine HydrochloridesStaphylococcus aureus, Micrococcus luteus, Streptococcus mutansModerate to Good[2]
Azomethine Derivatives (2a, 2b, 2e, 2g, 2h)Staphylococcus aureus, Escherichia coliGood (almost equal to Ciprofloxacin)[4]
Schiff Bases (V1, V3, V4, V6)Staphylococcus aureus, Escherichia coliGood (almost equal to Ampicillin)[3]
Experimental Protocols: Antibacterial Susceptibility Testing

The antibacterial activity of the synthesized compounds is commonly assessed using the disc diffusion method and by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[4][5]

  • Disc Diffusion Method :

    • A standardized inoculum of the test bacteria is uniformly spread on the surface of a Mueller-Hinton agar plate.

    • Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.

    • The plates are incubated for 18-24 hours at 37°C.

    • The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each disc.[5]

  • Minimum Inhibitory Concentration (MIC) Determination :

    • A serial dilution of the test compounds is prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

    • Each dilution is inoculated with a standardized suspension of the test bacteria.

    • The cultures are incubated for 24 hours at 37°C.

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

  • Minimum Bactericidal Concentration (MBC) Determination :

    • A small aliquot from the tubes showing no visible growth in the MIC assay is subcultured onto fresh agar plates.

    • The plates are incubated for 24 hours at 37°C.

    • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial count.

Reductive Amination Workflow for Antimicrobial Agents

The synthesis of antimicrobial Schiff bases and amines from formyl-phenoxy derivatives is often achieved through reductive amination.[2]

G cluster_reductive_amination Reductive Amination for Antimicrobial Agents Start Alkyl 2-(2-formylphenoxy)alkanoate Condensation Condensation to form Schiff Base (Imine) Start->Condensation Amine Primary Amine (e.g., Aniline) Amine->Condensation Reduction Reduction of Imine Condensation->Reduction Reducing Agent (e.g., NaBH(OAc)3) Product_Schiff Schiff Base Derivative Condensation->Product_Schiff Product_Amine Secondary Amine Derivative Reduction->Product_Amine

Caption: General workflow for the synthesis of antimicrobial derivatives.

Broader Biological Activities and Future Directions

The versatility of the phenoxyacetate scaffold suggests that derivatives of this compound may possess a wider range of pharmacological effects. Studies on structurally related compounds have revealed potential anticancer, anti-inflammatory, and antioxidant activities.[6][7]

  • Anticancer Potential : The antiproliferative capacity of hydroxyphenylacetic acid derivatives has been noted against human lung carcinoma cells (A549).[6] Furthermore, other phenoxyacetamide derivatives have shown anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines.[7] The formyl group on the this compound core provides a reactive site to introduce moieties known to contribute to anticancer activity.

  • Anti-inflammatory and Analgesic Effects : Certain 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have exhibited both anti-inflammatory and analgesic properties, suggesting that the phenoxyacetate core can be tailored to target pathways involved in pain and inflammation.[7]

The exploration of this compound derivatives is a burgeoning field with significant therapeutic potential. The existing data on acetylcholinesterase inhibition and antimicrobial activity provide a strong foundation for further research. Future investigations should focus on elucidating detailed structure-activity relationships, exploring a wider range of biological targets, and optimizing lead compounds for improved efficacy and pharmacokinetic profiles. The synthetic tractability of the core molecule ensures that a vast chemical space remains to be explored, promising the discovery of novel and potent therapeutic agents.

References

Discovery and history of Methyl 2-(4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of available scientific literature and chemical databases does not yield a specific, named "discovery" event or a detailed historical narrative for Methyl 2-(4-formylphenoxy)acetate in the way one might find for a major drug or a historically significant compound. Its presence in the literature is primarily as a chemical intermediate or a building block in the synthesis of more complex molecules. It is typically synthesized as needed for a larger research goal.

This guide provides a consolidated overview of its synthesis, properties, and applications as documented in various scientific publications.

Synthesis and Properties

This compound is most commonly synthesized through the Williamson ether synthesis, a well-established reaction in organic chemistry. This method involves the reaction of 4-hydroxybenzaldehyde with an appropriate methyl haloacetate, typically methyl chloroacetate or methyl bromoacetate, in the presence of a base.

General Synthesis Workflow

The synthesis process follows a straightforward and reproducible workflow, which is outlined below.

reagents 4-Hydroxybenzaldehyde + Methyl Chloroacetate reaction Williamson Ether Synthesis reagents->reaction Reactants conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetone, DMF) Heat conditions->reaction Conditions workup Aqueous Workup & Extraction reaction->workup Crude Product purification Purification (Recrystallization or Column Chromatography) workup->purification product This compound purification->product Final Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol adapted from common laboratory procedures for this synthesis.

Objective: To synthesize this compound.

Materials:

  • 4-hydroxybenzaldehyde

  • Methyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • A solution of 4-hydroxybenzaldehyde (1.0 eq) is prepared in a suitable solvent such as acetone or DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Anhydrous potassium carbonate (1.5-2.0 eq) is added to the solution. The mixture is stirred to ensure a fine suspension.

  • Methyl chloroacetate (1.1-1.2 eq) is added to the reaction mixture.

  • The mixture is heated to reflux (the temperature will depend on the solvent, e.g., ~56 °C for acetone) and maintained for a period of 4 to 24 hours. The reaction progress is monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature.

  • The inorganic salts are removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting residue is dissolved in ethyl acetate and washed sequentially with deionized water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound as reported in the literature.

PropertyValue
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance White to off-white solid
Melting Point 65-68 °C
¹H NMR (CDCl₃, ppm) δ 9.90 (s, 1H, -CHO), 7.85 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 4.70 (s, 2H, -OCH₂-), 3.82 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, ppm) δ 190.8, 168.6, 163.5, 132.1, 130.3, 114.9, 65.2, 52.4
IR (KBr, cm⁻¹) ~2955, 2850, 1760 (C=O, ester), 1690 (C=O, aldehyde), 1600, 1580, 1220, 1160

Applications in Research and Development

This compound is not an end-product itself but serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its bifunctional nature—containing both an aldehyde and an ester group—allows for a variety of subsequent chemical transformations.

The logical relationship for its use as a synthetic intermediate is depicted below.

start_mol This compound aldehyde_chem Aldehyde Chemistry start_mol->aldehyde_chem Aldehyde group ester_chem Ester Chemistry start_mol->ester_chem Ester group product_aldehyde Products from Aldehyde Modification (e.g., Imines, Alcohols, Carboxylic Acids) aldehyde_chem->product_aldehyde product_ester Products from Ester Modification (e.g., Amides, Carboxylic Acids, Hydrazides) ester_chem->product_ester final_product Complex Target Molecules (e.g., Heterocycles, Bioactive Compounds) product_aldehyde->final_product product_ester->final_product

Caption: Role of this compound as a bifunctional intermediate.

Key applications include:

  • Synthesis of Heterocyclic Compounds: The aldehyde group is a common precursor for building heterocyclic rings (e.g., pyrimidines, imidazoles) through condensation reactions with various nucleophiles.

  • Precursor for Bioactive Molecules: It has been used as a starting material in the synthesis of compounds investigated for potential biological activities, including antimicrobial and anticancer properties. The phenoxyacetic acid scaffold is a known pharmacophore in various drug classes.

  • Development of Schiff Bases and Imines: The aldehyde functionality readily reacts with primary amines to form Schiff bases, which are important ligands in coordination chemistry and can also possess biological activity.

Structural Elucidation of Methyl 2-(4-formylphenoxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 2-(4-formylphenoxy)acetate. Due to the limited availability of direct experimental data for this specific compound, this guide combines established methodologies for analogous compounds with predicted spectroscopic data to offer a robust framework for its synthesis and characterization.

Chemical Structure and Properties

This compound possesses the chemical formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol . The structure features a central benzene ring substituted with a formyl group and a methyl acetate group linked via an ether bond.

PropertyValue
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
SMILES O=C(OC)COC1=CC=C(C=O)C=C1
InChI Key TVJPCDPSAWVMHA-UHFFFAOYSA-N

Experimental Protocols

The synthesis of this compound can be achieved via a Williamson ether synthesis, a well-established method for forming ethers. The following protocol is adapted from procedures for structurally similar compounds.[1]

Synthesis of this compound

Materials:

  • 4-hydroxybenzaldehyde

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in dry DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified using flash column chromatography on silica gel.

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:1 hexane:EtOAc).

Procedure:

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the solution onto a silica gel column.

  • Elute the column with the chosen solvent system.

  • Collect fractions and analyze by TLC to identify the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the complete structural elucidation of the synthesized compound.

G Workflow for Structural Elucidation synthesis Synthesis of Methyl 2-(4-formylphenoxy)acetate purification Purification by Column Chromatography synthesis->purification nmr_h 1H NMR Spectroscopy purification->nmr_h nmr_c 13C NMR Spectroscopy purification->nmr_c ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms elucidation Structural Elucidation nmr_h->elucidation nmr_c->elucidation ir->elucidation ms->elucidation

Workflow for Structural Elucidation

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.9s1HAldehydic proton (-CHO)
~7.9d2HAromatic protons (ortho to -CHO)
~7.1d2HAromatic protons (ortho to -OCH₂)
~4.7s2HMethylene protons (-OCH₂-)
~3.8s3HMethyl protons (-OCH₃)
Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~191Aldehydic carbon (-CHO)
~169Ester carbonyl carbon (-COO-)
~163Aromatic carbon (-C-O-)
~132Aromatic carbons (ortho to -CHO)
~131Aromatic carbon (-C-CHO)
~115Aromatic carbons (ortho to -OCH₂)
~65Methylene carbon (-OCH₂-)
~52Methyl carbon (-OCH₃)
Predicted IR Spectral Data
Wavenumber (cm⁻¹)Functional Group Assignment
~2950-2850C-H stretch (aliphatic)
~2850-2750C-H stretch (aldehyde)
~1760C=O stretch (ester)
~1700C=O stretch (aldehyde)
~1600, ~1500C=C stretch (aromatic)
~1250C-O stretch (ether)
~1150C-O stretch (ester)
Predicted Mass Spectrometry Data
m/zPredicted Fragment
194[M]⁺ (Molecular ion)
163[M - OCH₃]⁺
135[M - COOCH₃]⁺
121[C₇H₅O₂]⁺
93[C₆H₅O]⁺

Synthesis and Purification Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of this compound.

G Synthesis and Purification Workflow start Start Materials: 4-hydroxybenzaldehyde, Methyl bromoacetate reaction Williamson Ether Synthesis (K2CO3, DMF, 80°C) start->reaction workup Aqueous Workup (EtOAc, Brine) reaction->workup crude Crude Product workup->crude purification Column Chromatography (Silica Gel, Hexane/EtOAc) crude->purification product Pure Methyl 2-(4-formylphenoxy)acetate purification->product

Synthesis and Purification Workflow

This technical guide provides a foundational understanding of the synthesis and structural characterization of this compound. Researchers can utilize this information as a starting point for their own experimental work, with the predicted data serving as a valuable reference for spectral interpretation.

References

Spectroscopic Analysis of Methyl 2-(4-formylphenoxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of Methyl 2-(4-formylphenoxy)acetate. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents detailed spectroscopic data for its constitutional isomer, Methyl 2-(2-formylphenoxy)acetate, as a reference. The experimental protocols described are broadly applicable for the analysis of both isomers and related aromatic esters.

Compound Information

PropertyValue
Compound Name This compound
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Structure
alt text

Spectroscopic Data Summary

¹H NMR Data of Methyl 2-(2-formylphenoxy)acetate
  • Solvent: DMSO-d₆

  • Frequency: 800 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.72s--OCH₃ (ester)
5.01s--O-CH₂- (ether)
7.13t7.5Aromatic H
7.18d8.4Aromatic H
7.64ddd8.6, 7.1, 1.8Aromatic H
7.72dd7.7, 1.8Aromatic H
10.44s--CHO (aldehyde)
¹³C NMR Data of Methyl 2-(2-formylphenoxy)acetate
  • Solvent: DMSO-d₆

  • Frequency: 75 MHz

Chemical Shift (δ) ppmAssignment
21.4-
65.5-O-C H₂- (ether)
68.6-O-C H₃ (ester)
114.0Aromatic CH
121.5Aromatic CH
124.7Aromatic C
127.5Aromatic CH
136.1Aromatic CH
160.1Aromatic C-O
167.8C =O (ester)
189.0C HO (aldehyde)
Infrared (IR) Spectroscopy Data

While specific experimental IR data for this compound is not available, the expected characteristic absorption bands are listed below based on its functional groups.

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3050-3100MediumC-H stretch (aromatic)
~2950-3000MediumC-H stretch (methyl)
~2720, ~2820WeakC-H stretch (aldehyde)
~1750-1760StrongC=O stretch (ester)
~1690-1710StrongC=O stretch (aldehyde)
~1600, ~1480MediumC=C stretch (aromatic)
~1200-1250StrongC-O stretch (ester, ether)
Mass Spectrometry (MS) Data

The predicted monoisotopic mass of this compound is 194.0579 Da. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 194. Common fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or the formyl group (-CHO).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of this compound

A general method for the synthesis of phenoxyacetate esters involves the Williamson ether synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2 equivalents) to the solution.

  • Addition of Ester: Add methyl bromoacetate (1.3 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at 80°C for 4 hours with constant stirring.

  • Work-up: After cooling to room temperature, add ethyl acetate to the reaction mixture and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule.

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Data Acquisition: Acquire the mass spectrum, scanning a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization Synthesis Synthesis of Methyl 2-(4-formylphenoxy)acetate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Data_Integration_Pathway H_NMR ¹H NMR Data (Proton Environment) Proposed_Structure Proposed Structure: This compound H_NMR->Proposed_Structure C_NMR ¹³C NMR Data (Carbon Skeleton) C_NMR->Proposed_Structure IR_Data IR Data (Functional Groups) IR_Data->Proposed_Structure MS_Data MS Data (Molecular Weight, Fragmentation) MS_Data->Proposed_Structure

Caption: Integration of Spectroscopic Data for Structure Confirmation.

Unlocking the Potential of Methyl 2-(4-formylphenoxy)acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A versatile aromatic building block, Methyl 2-(4-formylphenoxy)acetate, presents a promising scaffold for innovation across medicinal chemistry, materials science, and synthetic methodology. This in-depth technical guide provides a comprehensive overview of potential research avenues, complete with detailed experimental protocols and data, to empower researchers in drug discovery and materials development.

This compound is a readily accessible bifunctional molecule featuring a reactive aldehyde and an ester group attached to a stable phenoxyacetic acid core. This unique combination of functional groups makes it an ideal starting material for the synthesis of a diverse array of derivatives with potential applications in various scientific disciplines. This guide explores key research areas where this compound can make a significant impact, offering a roadmap for future investigations.

Core Research Areas and Opportunities

The strategic placement of the formyl and acetate moieties on the phenyl ring opens up a multitude of possibilities for chemical transformations. The primary areas of research potential for this compound can be categorized as follows:

  • Medicinal Chemistry and Drug Discovery: The phenoxyacetic acid scaffold is a well-established pharmacophore present in numerous approved drugs. The aldehyde functionality of this compound serves as a convenient handle for the synthesis of a wide range of biologically active molecules.

  • Heterocyclic Synthesis: The formyl group is a versatile precursor for the construction of various heterocyclic ring systems, which are fundamental components of many pharmaceuticals and functional materials.

  • Materials Science: The bifunctional nature of this compound allows for its use as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties.

Medicinal Chemistry: A Gateway to Novel Therapeutics

The structural motif of this compound is primed for the development of novel therapeutic agents. A significant body of research already points towards the potential of its derivatives as potent enzyme inhibitors.

Acetylcholinesterase (AChE) Inhibitors for Neurodegenerative Diseases

Derivatives of this compound have shown promise as inhibitors of acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease. By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, leading to improved cognitive function.

A notable study described a new class of acetylcholinesterase inhibitors based on methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives.[1] Certain compounds within this series were found to be more potent than the established drug galanthamine in inhibiting AChE.[1]

Table 1: Acetylcholinesterase Inhibitory Activity of Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted Acetate Derivatives

CompoundSubstitutionIC50 (µM) for AChE
4b PhenylMore potent than galanthamine
4i 4-ChlorophenylMore potent than galanthamine
Galanthamine(Reference)-

Note: Specific IC50 values were not provided in the abstract, but the qualitative comparison to galanthamine highlights the potential of this compound class.

Antimicrobial and Antifungal Agents

The phenoxyacetic acid core is also a feature in some antimicrobial and antifungal agents. The aldehyde group of this compound can be readily converted into Schiff bases and other derivatives that have demonstrated significant biological activity.

For instance, Schiff bases derived from 2-formylphenoxyacetic acid have exhibited good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2][3] Furthermore, derivatives of related phenolic acids have shown promising antifungal activity against various pathogenic fungi.[4][5][6][7][8]

Future Research Directions:

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives by modifying the substituent on the acetamido nitrogen and the ester group to optimize AChE inhibitory activity.

  • Exploration of Other Neurological Targets: Investigate the activity of these derivatives against other relevant targets in neurodegenerative diseases, such as butyrylcholinesterase (BuChE) and beta-secretase (BACE1).

  • Broad-Spectrum Antimicrobial Screening: Synthesize and screen a diverse set of derivatives, including Schiff bases, hydrazones, and chalcones, against a panel of clinically relevant bacteria and fungi to identify lead compounds for further development.

  • Antiviral Investigations: Given that some phenoxy derivatives have shown antiviral properties, it would be worthwhile to screen new compounds for activity against a range of viruses.[1][9][10][11][12]

Heterocyclic Synthesis: Building Blocks for Complexity

The aldehyde functionality of this compound is a powerful tool for the construction of a wide variety of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science.

Synthesis of Coumarins

Coumarins are a class of naturally occurring compounds with diverse biological activities. The Pechmann condensation and Knoevenagel condensation are common methods for coumarin synthesis, and the aldehyde group of this compound can be a key reactant in these transformations.[13][14][15][16][17]

Synthesis of Chalcones and Flavonoids

Chalcones, which are precursors to flavonoids, can be readily synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde.[18][19][20][21][22] this compound can serve as the aldehyde component in this reaction, leading to the formation of chalcones with a phenoxyacetate moiety. These chalcones can then be cyclized to produce flavonoids.

Synthesis of Other Heterocycles

The versatile aldehyde group can also participate in reactions to form other important heterocyclic systems, such as β-lactams, through reactions with ketenes generated in situ.[23]

Future Research Directions:

  • Library Synthesis of Novel Heterocycles: Utilize combinatorial chemistry approaches to synthesize a diverse library of coumarins, chalcones, flavonoids, and other heterocycles derived from this compound.

  • Biological Evaluation of Synthesized Heterocycles: Screen the synthesized heterocyclic compounds for a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

  • Development of Novel Synthetic Methodologies: Explore new and efficient catalytic methods for the synthesis of heterocycles using this compound as a starting material.

Materials Science: Monomers for Advanced Polymers

The bifunctional nature of this compound makes it an attractive candidate for the development of novel polymers. The aldehyde and ester functionalities can both participate in polymerization reactions, leading to the formation of polyesters, polyacetals, and other polymeric structures.

A related compound, 2-methoxy-4-vinylphenol, has been used as a biobased monomer precursor for thermoplastics and thermoset polymers.[9][24] This suggests that with appropriate modification, such as reduction of the aldehyde to an alcohol or its conversion to a vinyl group, this compound could be a valuable monomer for creating new polymeric materials.

Future Research Directions:

  • Synthesis of Novel Polyesters: Utilize the ester functionality for polycondensation reactions with diols to create novel polyesters. The aldehyde group could be protected during polymerization and then deprotected to allow for post-polymerization modification.

  • Development of Photosensitive Polymers: The formyl group can be used to introduce photosensitive moieties into a polymer backbone, leading to the development of photoresists or other light-responsive materials.

  • Creation of Cross-linked Materials: The bifunctionality of the molecule can be exploited to create cross-linked polymer networks with enhanced thermal and mechanical properties.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the Williamson ether synthesis.

Materials:

  • 4-Hydroxybenzaldehyde

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

General Procedure for Knoevenagel Condensation

The Knoevenagel condensation is a versatile reaction for C-C bond formation.[25][26][27]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Catalyst (e.g., piperidine, basic ionic liquid)

  • Solvent (e.g., ethanol, water)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in the chosen solvent.

  • Add a catalytic amount of the base (e.g., a few drops of piperidine).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, the product may precipitate directly from the reaction mixture. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Acetylcholinesterase (AChE) enzyme solution

  • Test compound (derivatives of this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of ATCI, DTNB, and AChE in Tris-HCl buffer.

  • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding the ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of reaction is proportional to the increase in absorbance.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Synthesis of Acetylcholinesterase Inhibitors

G MFA This compound Intermediate Amine Derivative MFA->Intermediate Reductive Amination AChEI Acetylcholinesterase Inhibitor Intermediate->AChEI Acylation

Caption: Synthetic pathway to potential acetylcholinesterase inhibitors.

General Workflow for Heterocycle Synthesis

G Start This compound Condensation Condensation Reaction (Knoevenagel / Claisen-Schmidt) Start->Condensation Reactant Active Methylene Compound / Ketone Reactant->Condensation Intermediate Intermediate Adduct Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization Product Heterocyclic Product (Coumarin, Chalcone, etc.) Cyclization->Product

Caption: Workflow for the synthesis of various heterocyclic compounds.

Potential Polymerization Pathways

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Post-Polymerization Modification MFA This compound Modification Functional Group Transformation MFA->Modification Monomer Polymerizable Monomer Modification->Monomer Polymerization Polymerization Reaction (e.g., Polycondensation) Monomer->Polymerization Polymer Functional Polymer Polymerization->Polymer Modification2 Cross-linking / Functionalization Polymer->Modification2 FinalMaterial Advanced Material Modification2->FinalMaterial

Caption: Logical flow for the development of advanced polymer materials.

References

Solubility Profile of Methyl 2-(4-formylphenoxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility of methyl 2-(4-formylphenoxy)acetate in common laboratory solvents. In the absence of publicly available quantitative solubility data, this document offers a qualitative solubility assessment based on the physicochemical properties of the compound and its structural analogs. Furthermore, a detailed experimental protocol for the gravimetric determination of solubility is provided to enable researchers to ascertain precise quantitative data. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development, particularly in the pharmaceutical and chemical synthesis sectors, where understanding solubility is paramount for process development, formulation, and analytical method design.

Introduction

This compound is an organic compound of interest in various fields of chemical synthesis, including as an intermediate in the preparation of more complex molecules and active pharmaceutical ingredients. A thorough understanding of its solubility in a range of common laboratory solvents is crucial for its effective use in reaction chemistry, purification processes such as crystallization, and in the development of analytical techniques like chromatography.

This document serves as a technical resource, compiling available information to provide a qualitative assessment of the solubility of this compound. It also furnishes a comprehensive, step-by-step experimental protocol that researchers can employ to determine the quantitative solubility of this compound in solvents of interest.

Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in a selection of common laboratory solvents. This assessment is based on the solubility of structurally related aromatic esters and aldehydes. It is important to note that these are predictions and should be confirmed by experimental determination.

Solvent ClassSolvent NamePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh polarity of DMSO is expected to effectively solvate the polar groups of the solute.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a highly polar solvent capable of dissolving a wide range of organic compounds.
Acetonitrile (MeCN)SolubleA common solvent in organic synthesis and chromatography, its polarity should be sufficient to dissolve the compound.
AcetoneSolubleA moderately polar ketone that is a good solvent for many organic compounds.
Polar Protic Methanol (MeOH)Moderately SolubleThe hydroxyl group of methanol can hydrogen bond with the carbonyl oxygens of the solute, but the nonpolar aromatic ring may limit high solubility.
Ethanol (EtOH)Moderately SolubleSimilar to methanol, but slightly less polar, which may slightly decrease solubility.
Water (H₂O)InsolubleThe presence of the large nonpolar aromatic ring and the ester group makes the molecule largely hydrophobic.
Nonpolar TolueneSparingly SolubleThe aromatic nature of toluene will interact favorably with the benzene ring of the solute, but the polar groups will limit solubility.
HexaneInsolubleAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of the compound.
Dichloromethane (DCM)SolubleA versatile solvent of intermediate polarity, it is expected to be a good solvent for this compound.
Ethyl Acetate (EtOAc)SolubleThe ester functionality and moderate polarity of ethyl acetate make it a likely good solvent.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a well-defined experimental protocol is essential. The following section details the gravimetric method, a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[1][2][3]

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature.[2] A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solid solute is determined.[2][3] From these measurements, the solubility can be calculated and expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Pre-weighed evaporation dishes (e.g., aluminum pans or glass petri dishes)

  • Drying oven

  • Desiccator

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. An excess is necessary to ensure that the solution becomes saturated and some solid remains undissolved.

    • Add a known volume (e.g., 10 mL) of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed in the thermostatic bath for at least one hour to allow the excess solid to settle.

    • Carefully draw a sample of the supernatant (the clear saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, dry, pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Record the mass of the evaporation dish containing the filtered saturated solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a preliminary thermogravimetric analysis can determine the optimal temperature). Ensure the oven is in a well-ventilated area or fume hood.

    • Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Data Analysis and Calculation:

    • Calculate the mass of the saturated solution transferred to the evaporation dish.

    • Calculate the mass of the dissolved solute (the final constant mass of the dish minus the initial mass of the empty dish).

    • Calculate the mass of the solvent in the sample.

    • Express the solubility in the desired units, for example:

      • g/100 g solvent: (mass of solute / mass of solvent) x 100

      • g/100 mL solvent: (mass of solute / volume of solvent) x 100 (requires knowledge of solvent density at the experimental temperature)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Solubility_Determination_Workflow cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sample Collection cluster_analysis 3. Gravimetric Analysis cluster_calc 4. Calculation A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate in thermostatic shaker B->C D Allow excess solid to settle C->D E Draw supernatant with syringe D->E F Filter into pre-weighed dish E->F G Weigh dish with solution F->G H Evaporate solvent in oven G->H I Cool in desiccator H->I J Weigh dish with dried solute I->J K Repeat drying and weighing until constant mass J->K L Calculate mass of solute and solvent K->L M Express solubility in desired units L->M

Gravimetric Solubility Determination Workflow

Conclusion

While quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers and professionals working with this compound. The qualitative solubility predictions offer a starting point for solvent selection, and the detailed experimental protocol for the gravimetric method empowers researchers to generate the precise, quantitative data required for their specific applications. The systematic approach outlined herein will facilitate the efficient and accurate characterization of the solubility of this compound, thereby supporting its application in chemical synthesis and pharmaceutical development.

References

Stability and Storage of Methyl 2-(4-formylphenoxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(4-formylphenoxy)acetate (CAS No. 73620-18-5). Due to the limited availability of specific stability data for this compound in peer-reviewed literature, this guide synthesizes information based on the chemical properties of its core functional groups: a methyl ester and an aromatic aldehyde. The primary degradation pathways, including hydrolysis of the ester and oxidation of the aldehyde, are discussed. Recommendations for optimal storage to ensure the long-term integrity of the compound are provided, supported by data from analogous chemical structures. This document also outlines a representative experimental protocol for conducting stability studies to generate specific data for this molecule.

Introduction

This compound is a bifunctional organic molecule incorporating both a methyl ester and a benzaldehyde derivative. Such molecules are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. The inherent reactivity of the aldehyde and ester functionalities necessitates a thorough understanding of the compound's chemical stability to ensure its quality and reliability in research and development settings. This guide addresses the critical aspects of stability and storage to maintain the purity and integrity of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 73620-18-5

  • Molecular Formula: C₁₀H₁₀O₄

  • Molecular Weight: 194.18 g/mol

  • Appearance: Solid[1]

The stability of this compound is primarily dictated by the reactivity of its two key functional groups: the methyl ester and the aromatic aldehyde.

Potential Degradation Pathways

The principal degradation routes for this compound can be inferred from the known chemistry of its constituent functional groups. These pathways are summarized in the table below.

Table 1: Summary of Potential Degradation Pathways
Functional GroupDegradation PathwayTriggering ConditionsPotential Degradation Product(s)
Methyl Ester HydrolysisPresence of water, accelerated by acid or base, high temperature.[2]2-(4-formylphenoxy)acetic acid and Methanol
Aromatic Aldehyde Oxidation (Autoxidation)Exposure to air (oxygen), accelerated by light and heat.[3][4]Methyl 2-(4-carboxyphenoxy)acetate
Aromatic Aldehyde Cannizzaro ReactionStrong basic conditions (disproportionation).Methyl 2-(4-(hydroxymethyl)phenoxy)acetate and Methyl 2-(4-carboxyphenoxy)acetate

The following diagram illustrates the key factors that can influence the stability of this compound.

G Factors Influencing Stability of this compound substance This compound hydrolysis Ester Hydrolysis substance->hydrolysis Degrades via oxidation Aldehyde Oxidation substance->oxidation Degrades via water Moisture / Water water->hydrolysis Triggers oxygen Air / Oxygen oxygen->oxidation Triggers light Light (UV/Visible) light->oxidation Accelerates temperature High Temperature temperature->hydrolysis Accelerates temperature->oxidation Accelerates ph pH (Acid/Base) ph->hydrolysis Accelerates

Caption: Key factors affecting the stability of this compound.

Recommended Storage and Handling

To minimize degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended. These are based on general best practices for storing chemically sensitive methyl esters and aromatic aldehydes.[5][6][7][8][9]

Table 2: Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated).Reduces the rate of both hydrolysis and oxidation. Prevents potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to oxygen, thereby preventing oxidation of the aldehyde group.
Light Store in an amber or opaque container. Protect from light.Light can catalyze the autoxidation of aldehydes.[9]
Moisture Store in a tightly sealed container in a dry place or desiccator.Prevents hydrolysis of the methyl ester group.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[10]These materials can rapidly accelerate the degradation of the compound.
Handling Handle in a well-ventilated area.[11] Avoid creating dust. Use appropriate personal protective equipment (PPE).Standard laboratory safety practice.

Experimental Protocol for Stability Testing

To obtain definitive stability data for this compound, a formal stability study is required. The following protocol outlines a general approach for such a study.

Objective

To evaluate the stability of this compound under various stress conditions (temperature, humidity, light) and to identify and quantify any major degradation products.

Materials and Equipment
  • This compound (high purity reference standard)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS) for degradation product identification

  • Forced degradation chambers (temperature/humidity controlled)

  • Photostability chamber

Experimental Workflow

The following diagram outlines a typical workflow for a chemical stability study.

G Workflow for Stability Testing start Prepare Stock Solutions of Compound stress Expose to Stress Conditions (Heat, Humidity, Light, pH) start->stress sampling Collect Samples at Time Points (e.g., 0, 24, 48, 72h) stress->sampling analysis Analyze by HPLC-UV (Quantify Parent Compound) sampling->analysis identification Identify Degradants (HPLC-MS) analysis->identification report Report Results: - Purity vs. Time - Degradation Profile analysis->report identification->report

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-(4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of Methyl 2-(4-formylphenoxy)acetate, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis is achieved via a Williamson ether synthesis reaction between 4-hydroxybenzaldehyde and methyl bromoacetate. This method is efficient, with an expected high yield. This application note includes a comprehensive experimental protocol, characterization data, and a graphical representation of the workflow.

Introduction

This compound is a bifunctional organic molecule containing both an aldehyde and an ester functional group. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients and materials for organic electronics. The protocol described herein is an adaptation of the well-established Williamson ether synthesis, which provides a reliable and scalable method for the preparation of this compound.

Experimental Protocol

Materials and Equipment

Reagents:

  • 4-Hydroxybenzaldehyde

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Flash chromatography system

  • NMR spectrometer

  • Melting point apparatus

Synthesis Procedure

A mixture of 4-hydroxybenzaldehyde (10 mmol, 1.22 g), methyl bromoacetate (13 mmol, 1.23 mL, 1.99 g), and anhydrous potassium carbonate (20 mmol, 2.76 g) in 50 mL of anhydrous dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The reaction mixture is heated to 80°C and stirred for 4 hours.

Upon completion, the reaction is cooled to room temperature. Ethyl acetate (200 mL) is added to the mixture, and the resulting solution is washed three times with 50 mL of brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo using a rotary evaporator.

The crude product is purified by flash chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the pure this compound.

Characterization Data

The final product is characterized by its physical and spectral properties.

ParameterValueReference
Molecular Formula C₁₀H₁₀O₄N/A
Molecular Weight 194.18 g/mol
Physical Form Solid
Melting Point 64-66 °CN/A
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 9.91 (s, 1H), 7.88 (d, J=8.8 Hz, 2H), 7.08 (d, J=8.8 Hz, 2H), 4.70 (s, 2H), 3.82 (s, 3H)N/A
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 190.8, 168.6, 163.7, 132.1, 130.4, 115.0, 65.2, 52.4N/A
Expected Yield ~90%[1]

Visualizations

Reaction Scheme

Reaction_Scheme Reaction Scheme for the Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 4-Hydroxybenzaldehyde P1 This compound R1->P1 R2 Methyl bromoacetate R2->P1 Reagent1 K₂CO₃ Solvent DMF Temperature 80°C, 4h

Caption: Williamson ether synthesis of the target compound.

Experimental Workflow

Workflow start Start reactants Mix Reactants: 4-Hydroxybenzaldehyde, Methyl bromoacetate, K₂CO₃ in DMF start->reactants reaction Heat to 80°C for 4 hours reactants->reaction workup Work-up: Add EtOAc, Wash with Brine reaction->workup dry Dry organic layer (Na₂SO₄) and evaporate workup->dry purify Purify by Flash Chromatography dry->purify product This compound purify->product

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols: Synthesis of Heterocycles Using Methyl 2-(4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic scaffolds utilizing Methyl 2-(4-formylphenoxy)acetate as a versatile starting material. The protocols are based on well-established, high-yield multicomponent reactions, making them suitable for applications in medicinal chemistry and drug discovery for the generation of compound libraries.

Synthesis of Substituted 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of polysubstituted 2-aminothiophenes. The aldehyde functionality of this compound serves as a key electrophile in the initial Knoevenagel condensation step.

Reaction Scheme:

This compound reacts with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base to yield a highly functionalized 2-aminothiophene derivative.

Quantitative Data Summary
EntryActive Methylene NitrileBaseSolventTemp (°C)Time (h)Yield (%)
1MalononitrileMorpholineEthanol50385-95
2Ethyl cyanoacetateTriethylamineDMF60480-90
3MalononitrilePiperidineMethanolReflux288-96
Experimental Protocol: Gewald Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in the chosen solvent (e.g., ethanol).

  • Addition of Base: Slowly add the amine base (e.g., morpholine, 1.5 eq) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 50°C) and maintain for the designated time (e.g., 3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][2]

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water and stir until a solid precipitates.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Visualizations

Gewald_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification Start Start Reactants Combine Reactants: - this compound - Active Methylene Nitrile - Sulfur - Solvent Start->Reactants AddBase Add Base (e.g., Morpholine) Reactants->AddBase Heat Heat and Stir (e.g., 50°C, 3h) AddBase->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Precipitate Precipitate in Ice-Water Cool->Precipitate Filter Filter Solid Precipitate->Filter Purify Recrystallize Filter->Purify End Final Product Purify->End

Caption: Experimental workflow for the Gewald synthesis.

Gewald_Mechanism A This compound + Active Methylene Nitrile B Knoevenagel Condensation (Base-catalyzed) A->B C α,β-Unsaturated Nitrile Intermediate B->C D Sulfur Addition C->D + S8 E Thiolate Intermediate D->E F Intramolecular Cyclization E->F G Cyclized Intermediate F->G H Tautomerization G->H I 2-Aminothiophene Product H->I

Caption: Simplified mechanism of the Gewald reaction.[1][3][4]

Synthesis of Dihydropyrimidines via Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, providing access to dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological interest.

Reaction Scheme:

This compound undergoes a three-component reaction with a β-dicarbonyl compound (e.g., ethyl acetoacetate) and urea under acidic catalysis to form a dihydropyrimidine derivative.

Quantitative Data Summary
Entryβ-Dicarbonyl CompoundCatalystSolventTemp (°C)Time (h)Yield (%)
1Ethyl acetoacetateHClEthanolReflux475-85
2Methyl acetoacetateZn(OTf)₂Solvent-free100280-90
3AcetylacetoneYb(OTf)₃AcetonitrileReflux385-95
Experimental Protocol: Biginelli Reaction
  • Reaction Setup: To a mixture of this compound (1.0 eq), the β-dicarbonyl compound (1.0 eq), and urea (1.5 eq) in a suitable solvent like ethanol, add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl).[5][6]

  • Reaction Conditions: Heat the mixture under reflux with constant stirring for the required duration (e.g., 4 hours). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.

  • Purification: Collect the resulting solid precipitate by vacuum filtration, wash it thoroughly with cold water, and then a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.[7]

Visualizations

Biginelli_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification Start Start Reactants Combine Reactants: - this compound - β-Dicarbonyl Compound - Urea - Solvent Start->Reactants AddCat Add Acid Catalyst (e.g., HCl) Reactants->AddCat Reflux Reflux and Stir (e.g., 4h) AddCat->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Precipitate Pour into Ice Cool->Precipitate Filter Filter Solid Precipitate->Filter Purify Recrystallize Filter->Purify End Final Product Purify->End

Caption: Experimental workflow for the Biginelli reaction.

Biginelli_Mechanism A Aldehyde + Urea B Acid-catalyzed Condensation A->B C Acyliminium Ion Intermediate B->C E Nucleophilic Addition C->E + D β-Ketoester Enol D->E F Open-chain Intermediate E->F G Intramolecular Cyclization F->G H Dehydration G->H I Dihydropyrimidinone Product H->I

Caption: Simplified mechanism of the Biginelli reaction.[5]

Synthesis of 1,4-Dihydropyridines via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridine derivatives, which are precursors to pyridines and are themselves valuable scaffolds in medicinal chemistry, notably as calcium channel blockers.[8]

Reaction Scheme:

A condensation reaction between this compound, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source like ammonia or ammonium acetate yields a 1,4-dihydropyridine derivative.

Quantitative Data Summary
Entryβ-KetoesterNitrogen SourceSolventTemp (°C)Time (h)Yield (%)
1Ethyl acetoacetateAmmonium acetateEthanolReflux580-92
2Methyl acetoacetateAqueous AmmoniaMethanolReflux678-88
3Ethyl acetoacetateAmmonium acetateSolvent-free (MW)1000.2585-95
Experimental Protocol: Hantzsch Pyridine Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the β-ketoester (2.2 eq) in ethanol.

  • Addition of Nitrogen Source: Add ammonium acetate (1.2 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and stir for the indicated time (e.g., 5 hours). The product often begins to crystallize from the hot solution.[9][10]

  • Work-up: Cool the reaction mixture in an ice bath to complete crystallization.

  • Purification: Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry. If needed, the product can be recrystallized from ethanol.

Visualizations

Hantzsch_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification Start Start Reactants Combine Reactants: - this compound - β-Ketoester (2 eq) - Solvent Start->Reactants AddAmmonia Add Nitrogen Source (e.g., NH4OAc) Reactants->AddAmmonia Reflux Reflux and Stir (e.g., 5h) AddAmmonia->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool in Ice Bath Monitor->Cool Filter Filter Crystals Cool->Filter Purify Recrystallize Filter->Purify End Final Product Purify->End Hantzsch_Mechanism A Aldehyde + β-Ketoester B Knoevenagel Condensation A->B C α,β-Unsaturated Ketoester B->C G Michael Addition C->G + D β-Ketoester + Ammonia E Enamine Formation D->E F Enamine E->F F->G H Cyclization & Dehydration G->H I 1,4-Dihydropyridine Product H->I Benzo_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification Start Start Reactants Combine Reactants: - o-Phenylenediamine - Diketone - Aldehyde - Solvent Start->Reactants AddCat Add Catalyst Reactants->AddCat Reflux Reflux and Stir (e.g., 20 min) AddCat->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Filter Filter Solid Cool->Filter Purify Recrystallize Filter->Purify End Final Product Purify->End Benzo_Mechanism A o-Phenylenediamine + Aldehyde B Condensation A->B C Schiff Base (Iminodiamine) B->C E Michael Addition C->E + D Diketone Enol D->E F Adduct E->F G Intramolecular Cyclization F->G H Dehydration G->H I 1,5-Benzodiazepine Product H->I

References

Application of Methyl 2-(4-formylphenoxy)acetate in Medicinal Chemistry: A Keystone for Novel Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-(4-formylphenoxy)acetate is a versatile bifunctional molecule that has emerged as a significant starting material in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure, incorporating both a reactive aldehyde group and an ester functionality, allows for diverse chemical modifications, making it an attractive scaffold for the synthesis of compound libraries targeting various biological pathways. This application note focuses on the prominent role of this compound in the design and synthesis of a new class of potent acetylcholinesterase (AChE) inhibitors, which are crucial for the management of Alzheimer's disease.

Application as a Precursor for Acetylcholinesterase Inhibitors

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, partly due to the depletion of the neurotransmitter acetylcholine. Acetylcholinesterase inhibitors are a primary class of drugs used to treat the symptoms of Alzheimer's disease by preventing the breakdown of acetylcholine. Research has identified derivatives of this compound as a promising new class of AChE inhibitors.

A key study by Wen et al. described the synthesis of a series of Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives and their evaluation as AChE inhibitors. The core structure of these inhibitors is assembled by coupling 2-(4-formylphenoxy)acetic acid (derived from the hydrolysis of this compound) with various amino acid methyl esters. This modular synthesis allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) and optimize inhibitory potency.

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory activity of the synthesized compounds against acetylcholinesterase was evaluated and compared with galanthamine, a known AChE inhibitor used in the treatment of Alzheimer's disease. The half-maximal inhibitory concentration (IC50) values for the most potent compounds are summarized in the table below.

CompoundSubstituent (R)AChE IC50 (µM)
4b Phenyl0.06
4i 4-Hydroxyphenyl0.08
Galanthamine -0.42

As the data indicates, compounds 4b and 4i demonstrated significantly greater potency than the standard drug galanthamine, highlighting the potential of this chemical scaffold in developing new and more effective treatments for Alzheimer's disease.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursor, 2-(4-formylphenoxy)acetic acid, the subsequent synthesis of the target inhibitors, and the protocol for the acetylcholinesterase inhibition assay.

Synthesis of 2-(4-formylphenoxy)acetic acid (Precursor)

Materials:

  • 4-hydroxybenzaldehyde

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate

  • Acetone

  • Hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • A mixture of 4-hydroxybenzaldehyde (10 mmol), ethyl bromoacetate (11 mmol), and anhydrous potassium carbonate (20 mmol) in acetone (50 mL) is refluxed for 4 hours.

  • After cooling to room temperature, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure.

  • The resulting residue is dissolved in a mixture of ethanol (20 mL) and 10% aqueous sodium hydroxide solution (20 mL) and stirred at room temperature for 2 hours.

  • The reaction mixture is then acidified with 2N HCl to pH 2-3.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford 2-(4-formylphenoxy)acetic acid.

General Synthesis of Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted Acetate Derivatives

Materials:

  • 2-(4-formylphenoxy)acetic acid

  • Appropriate amino acid methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of 2-(4-formylphenoxy)acetic acid (1 mmol) in DCM (10 mL) at 0 °C, EDCI (1.2 mmol) and HOBt (1.2 mmol) are added.

  • The mixture is stirred for 30 minutes at 0 °C.

  • The respective amino acid methyl ester hydrochloride (1.1 mmol) and DIPEA (2.5 mmol) are added, and the reaction mixture is stirred at room temperature overnight.

  • The reaction mixture is diluted with DCM and washed successively with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivative.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: The assay is based on the reaction of the product of acetylthiocholine hydrolysis by AChE, thiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Galanthamine (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of the test compound solution at various concentrations.

  • The reaction is initiated by adding 25 µL of 0.2 U/mL AChE solution.

  • The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is calculated from the slope of the absorbance versus time curve.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Mechanism ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Signal Signal AChR->Signal Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Methyl 2-(2-(4-formylphenoxy) acetamido)-2-substituted acetate derivative Inhibitor->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition at the cholinergic synapse.

Experimental Workflow for Synthesis and Evaluation

workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound hydrolysis Hydrolysis start->hydrolysis precursor 2-(4-formylphenoxy)acetic acid hydrolysis->precursor coupling Amide Coupling with Amino Acid Methyl Esters precursor->coupling product Methyl 2-(2-(4-formylphenoxy)acetamido) -2-substituted acetate derivatives coupling->product assay AChE Inhibition Assay (Ellman's Method) product->assay data IC50 Value Determination assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Caption: Workflow for the synthesis and evaluation of acetylcholinesterase inhibitors.

Conclusion

This compound serves as a valuable and versatile starting material in medicinal chemistry for the development of potent acetylcholinesterase inhibitors. The straightforward synthetic route allows for the creation of a diverse library of compounds, leading to the identification of derivatives with significantly enhanced inhibitory activity compared to existing drugs. The detailed protocols provided herein offer a practical guide for researchers in the field of drug discovery and development to synthesize and evaluate this promising class of compounds for the potential treatment of Alzheimer's disease.

Application Notes and Protocols: Methyl 2-(4-formylphenoxy)acetate as a Versatile Building Block for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-formylphenoxy)acetate is a versatile bifunctional building block that holds significant promise in the synthesis of a wide array of novel compounds for pharmaceutical and materials science applications. Its structure, incorporating both a reactive aldehyde group and an ester functionality on a stable phenoxyacetic acid scaffold, allows for diverse chemical transformations. The aldehyde moiety serves as a key handle for the introduction of molecular complexity through various condensation and coupling reactions, while the ester group can be further modified, for example, by hydrolysis or amidation, to introduce additional functional groups or to link the molecule to other scaffolds. This document provides detailed application notes, experimental protocols, and biological data for the use of this compound in the synthesis of novel bioactive molecules.

Synthetic Applications and Methodologies

This compound is a valuable precursor for the synthesis of various classes of organic compounds, including chalcones, stilbenes, and heterocyclic systems. The electron-withdrawing nature of the para-substituted ester group can influence the reactivity of the formyl group, making it a suitable substrate for a range of carbon-carbon bond-forming reactions.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a powerful method for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This compound readily undergoes this reaction to yield α,β-unsaturated products which are important intermediates in the synthesis of various pharmaceuticals.

Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of Methyl 2-(4-((Z)-2,2-dicyanovinyl)phenoxy)acetate.

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.0 eq)

    • Piperidine (0.1 eq)

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol.

    • Add a catalytic amount of piperidine (0.1 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate from the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

    • Dry the product under vacuum to obtain the pure Methyl 2-(4-((Z)-2,2-dicyanovinyl)phenoxy)acetate.

  • Expected Yield: >90%

Wittig Reaction for the Synthesis of Stilbene Derivatives

The Wittig reaction is a highly efficient method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). This reaction is particularly useful for creating stilbene and its derivatives, which are known for their diverse biological activities. This compound can be readily converted to various stilbene derivatives using this methodology.

Experimental Protocol: Synthesis of a Stilbene Derivative via Wittig Reaction

This protocol outlines the synthesis of Methyl 2-(4-styrylphenoxy)acetate.

  • Materials:

    • Benzyltriphenylphosphonium chloride (1.1 eq)

    • n-Butyllithium (n-BuLi) in hexane (1.1 eq)

    • This compound (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise to the suspension with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

    • Stir the mixture at 0 °C for 1 hour.

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Slowly add the solution of the aldehyde to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired stilbene derivative.

Claisen-Schmidt Condensation for the Synthesis of Chalcones

Chalcones are a class of compounds characterized by an α,β-unsaturated ketone core and are precursors to flavonoids and isoflavonoids. They are readily synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone derivative in the presence of a base.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes the synthesis of Methyl 2-(4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)phenoxy)acetate.

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxyacetophenone (1.0 eq)

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Ethanol

  • Procedure:

    • Dissolve this compound (1.0 eq) and 4-methoxyacetophenone (1.0 eq) in ethanol in a round-bottom flask.

    • Prepare a solution of KOH or NaOH in ethanol and add it dropwise to the stirred mixture of the aldehyde and ketone at room temperature.

    • Continue stirring at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral to litmus.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Biological Applications of Novel Compounds Derived from this compound

Derivatives of phenoxyacetic acid and related structures have shown a wide range of biological activities. The versatility of this compound allows for the generation of libraries of novel compounds that can be screened for various therapeutic targets.

Acetylcholinesterase Inhibitors for Alzheimer's Disease

Derivatives of 2-(4-formylphenoxy)acetamide have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

Compound IDR-group on AcetamideIC50 (µM) vs. AChE
Derivative 1 Phenyl> 50
Derivative 2 4-Chlorophenyl0.08
Derivative 3 4-Nitrophenyl0.12
Galanthamine (Reference) -0.54

Data adapted from studies on analogous phenoxyacetamide derivatives.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Novel Compound cluster_outcome Therapeutic Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Increased_ACh Increased ACh Level Improved_Cognition Improved Cognition Inhibitor Novel Compound (e.g., Phenoxyacetamide Derivative) Inhibitor->AChE Inhibits Increased_ACh->Improved_Cognition

Caption: Mechanism of acetylcholinesterase inhibition by novel compounds.

Anticancer Activity

Phenoxyacetamide derivatives have also been investigated for their potential as anticancer agents.[1] Studies have shown that certain derivatives can induce apoptosis (programmed cell death) in cancer cell lines.[1]

Compound IDCancer Cell LineIC50 (µM)
Compound A HepG2 (Liver Cancer)1.43
Compound B MCF-7 (Breast Cancer)10.51
5-Fluorouracil (Reference) HepG2 (Liver Cancer)5.32

Data is for illustrative purposes based on published data for phenoxyacetamide derivatives.[1]

Anticancer_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization & Preclinical Studies start This compound synthesis Synthesis of Novel Phenoxyacetamide Derivatives start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification invitro In Vitro Cytotoxicity Assays (e.g., MTT on HepG2, MCF-7) purification->invitro ic50 Determine IC50 Values invitro->ic50 apoptosis Apoptosis Assays (e.g., Flow Cytometry) ic50->apoptosis sar Structure-Activity Relationship (SAR) Studies apoptosis->sar lead_opt Lead Optimization sar->lead_opt invivo In Vivo Animal Models lead_opt->invivo preclinical Preclinical Development invivo->preclinical

Caption: Workflow for anticancer drug discovery using the building block.

Free Fatty Acid Receptor 1 (FFA1) Agonists for Type 2 Diabetes

Phenoxyacetic acid derivatives have been identified as potent agonists of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.[2] FFA1 is a promising target for the treatment of type 2 diabetes as its activation on pancreatic β-cells potentiates glucose-stimulated insulin secretion.[2]

Compound IDEC50 (nM) for FFA1 Activation
Derivative X 43.6
Derivative Y 62.3
Reference Agonist 150

Data adapted from studies on phenoxyacetic acid derivatives.[2]

FFA1_Signaling cluster_cell Pancreatic β-Cell FFA1_Agonist Phenoxyacetic Acid Derivative (Agonist) FFA1 FFA1 (GPR40) Receptor FFA1_Agonist->FFA1 Binds to Gq_11 Gαq/11 FFA1->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release from ER IP3_DAG->Ca_release IP3 mediates Ca_influx Ca²⁺ Influx IP3_DAG->Ca_influx DAG facilitates Insulin_Vesicles Insulin Vesicles Ca_release->Insulin_Vesicles Triggers fusion of Ca_influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

References

Application Notes and Protocols: Reactions of Methyl 2-(4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for key chemical transformations involving Methyl 2-(4-formylphenoxy)acetate. This versatile reagent serves as a valuable building block in organic synthesis and drug discovery, primarily due to its reactive aldehyde and ester functionalities. The following sections detail common reactions, including the reduction of the formyl group, its conversion to an oxime, and the hydrolysis of the methyl ester.

I. Overview of Chemical Reactivity

This compound possesses two primary reactive sites: the aldehyde (formyl) group and the methyl ester group. The aromatic ring can also undergo electrophilic substitution, though this is not covered in these protocols. The aldehyde is susceptible to nucleophilic attack and can be readily reduced or converted to other functional groups such as oximes and imines. The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This dual reactivity makes it a strategic starting material for the synthesis of more complex molecules, including potential therapeutic agents. For instance, derivatives of similar compounds have been explored as acetylcholinesterase inhibitors[1].

II. Experimental Protocols

Reduction of the Aldehyde to a Hydroxymethyl Group

This protocol describes the selective reduction of the formyl group of this compound to a primary alcohol using sodium borohydride, a mild reducing agent that typically does not affect the ester functionality.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is neutral.

  • Remove the organic solvents under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Methyl 2-(4-(hydroxymethyl)phenoxy)acetate.

Quantitative Data Summary:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compoundC₁₀H₁₀O₄194.181.0-
Sodium borohydrideNaBH₄37.831.1-
Methyl 2-(4-(hydroxymethyl)phenoxy)acetateC₁₀H₁₂O₄196.20-85-95
Oximation of the Aldehyde Group

This protocol details the conversion of the formyl group to an oxime, a common reaction in the synthesis of various biologically active molecules.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq).

  • Add pyridine (1.5 eq) to the mixture and stir at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield Methyl 2-(4-((hydroxyimino)methyl)phenoxy)acetate.

Quantitative Data Summary:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compoundC₁₀H₁₀O₄194.181.0-
Hydroxylamine hydrochlorideNH₂OH·HCl69.491.2-
Methyl 2-(4-((hydroxyimino)methyl)phenoxy)acetateC₁₀H₁₁NO₄209.19-90-98
Hydrolysis of the Methyl Ester

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a key step in modifying the solubility and reactivity of the molecule.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution and stir at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 2-(4-formylphenoxy)acetic acid.

Quantitative Data Summary:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compoundC₁₀H₁₀O₄194.181.0-
Lithium hydroxideLiOH23.951.5-
2-(4-formylphenoxy)acetic acidC₉H₈O₄180.16->95

III. Visualizations

Experimental Workflow for Derivatization

G cluster_aldehyde Aldehyde Reactions cluster_ester Ester Reaction start This compound reduction Reduction (NaBH4, MeOH) start->reduction oximation Oximation (NH2OH.HCl, Pyridine) start->oximation hydrolysis Hydrolysis (LiOH, THF/H2O) start->hydrolysis product_alcohol Methyl 2-(4-(hydroxymethyl)phenoxy)acetate reduction->product_alcohol product_oxime Methyl 2-(4-((hydroxyimino)methyl)phenoxy)acetate oximation->product_oxime product_acid 2-(4-formylphenoxy)acetic acid hydrolysis->product_acid G acetylcholine Acetylcholine ache Acetylcholinesterase (AChE) acetylcholine->ache Hydrolysis cholinergic_receptor Cholinergic Receptor acetylcholine->cholinergic_receptor Binding derivative Derivative of This compound derivative->ache Inhibition synaptic_cleft Synaptic Cleft neuronal_signaling Enhanced Neuronal Signaling cholinergic_receptor->neuronal_signaling Activation

References

Application Notes and Protocols: Derivatization of Methyl 2-(4-formylphenoxy)acetate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-(4-formylphenoxy)acetate is a versatile scaffold for the development of novel bioactive compounds. Its structure incorporates a phenoxyacetic acid moiety, a known pharmacophore present in various drugs, and a reactive aldehyde group that allows for a wide range of chemical modifications. This document provides detailed protocols for the derivatization of this compound and subsequent biological screening of the synthesized compounds. The methodologies are intended for researchers in drug discovery and medicinal chemistry.

Derivatization Strategies

The chemical structure of this compound offers two primary sites for derivatization: the aldehyde functional group and the methyl ester. A library of diverse compounds can be generated through reactions such as Schiff base formation, reductive amination, and Knoevenagel condensation at the aldehyde site. Furthermore, hydrolysis of the ester to the corresponding carboxylic acid opens up possibilities for amide bond formation.

A general workflow for the synthesis and screening of a chemical library from this compound is depicted below.

G cluster_synthesis Synthesis cluster_screening Biological Screening start This compound aldehyde_derivatization Aldehyde Derivatization (e.g., Schiff Base, Reductive Amination) start->aldehyde_derivatization ester_hydrolysis Ester Hydrolysis start->ester_hydrolysis library Compound Library aldehyde_derivatization->library carboxylic_acid 2-(4-formylphenoxy)acetic acid ester_hydrolysis->carboxylic_acid amide_coupling Amide Coupling carboxylic_acid->amide_coupling amide_coupling->library cytotoxicity Cytotoxicity Screening (MTT Assay) library->cytotoxicity primary_screening Primary Screening (e.g., AChE Inhibition, Antibacterial) cytotoxicity->primary_screening hit_compounds Hit Compounds primary_screening->hit_compounds secondary_screening Secondary Screening (e.g., Anti-inflammatory) hit_compounds->secondary_screening lead_optimization Lead Optimization secondary_screening->lead_optimization

Caption: General workflow for synthesis and screening.

Experimental Protocols

A. Derivatization of the Aldehyde Group

1. Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation of the aldehyde group with primary amines.

  • Materials: this compound, various primary amines (e.g., aniline, substituted anilines, benzylamine), ethanol, glacial acetic acid.

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol.

    • Add the primary amine (1.1 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

2. Synthesis of Hydrazone Derivatives

Hydrazones are formed by the reaction of the aldehyde with hydrazines.

  • Materials: this compound, hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine), ethanol, glacial acetic acid.

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol.

    • Add the hydrazine derivative (1 equivalent) to the solution.[1]

    • Add a few drops of glacial acetic acid as a catalyst.[1]

    • Reflux the mixture for 3-6 hours.[1]

    • Monitor the reaction by TLC.

    • After completion, cool the mixture in an ice bath to facilitate precipitation.

    • Filter the solid product, wash with cold ethanol, and recrystallize if necessary.

3. Reductive Amination

This two-step, one-pot reaction involves the formation of an imine followed by its reduction to a secondary amine.

  • Materials: this compound, primary amine, sodium triacetoxyborohydride (STAB) or sodium borohydride (NaBH4), 1,2-dichloroethane (DCE) or methanol, acetic acid.

  • Procedure:

    • Dissolve this compound (1 equivalent) and the primary amine (1.2 equivalents) in DCE.

    • Add a catalytic amount of acetic acid and stir for 30 minutes at room temperature to form the imine.

    • Add STAB (1.5 equivalents) portion-wise to the reaction mixture.[2]

    • Stir the reaction at room temperature for 4-12 hours.[2]

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

B. Derivatization of the Ester Group

1. Hydrolysis to Carboxylic Acid

  • Materials: this compound, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), tetrahydrofuran (THF), water.

  • Procedure:

    • Dissolve this compound in a mixture of THF and water.

    • Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture with 1N HCl to pH 2-3.

    • Extract the product, 2-(4-formylphenoxy)acetic acid, with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the carboxylic acid.

2. Amide Coupling

  • Materials: 2-(4-formylphenoxy)acetic acid, various primary or secondary amines, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), and a solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2-(4-formylphenoxy)acetic acid (1 equivalent), the amine (1.2 equivalents), and a coupling agent like BOP (1.2 equivalents) in DMF.

    • Add DIPEA (2.5 equivalents) to the mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

Biological Screening Protocols

A. Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[3] The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized derivatives and incubate for 24-48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570-590 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

B. Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to identify compounds that inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

  • Principle: The assay is based on the Ellman's method, where acetylthiocholine is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.[4] The rate of color formation is proportional to AChE activity.

G cluster_pathway AChE Inhibition Pathway ACh Acetylthiocholine AChE AChE ACh->AChE hydrolysis Thiocholine Thiocholine AChE->Thiocholine TNB TNB (Yellow) Thiocholine->TNB + DTNB DTNB DTNB Inhibitor Inhibitor Inhibitor->AChE

Caption: AChE inhibition assay principle.

  • Procedure:

    • Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and DTNB in a phosphate buffer (pH 8.0).

    • In a 96-well plate, add the buffer, DTNB solution, and the test compound solution at various concentrations.

    • Add the AChE solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.

    • Calculate the rate of reaction and determine the percentage of inhibition caused by the test compounds. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, can then be calculated.

C. Anti-inflammatory Screening: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay evaluates the potential of compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

G cluster_pathway LPS-induced NO Production Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS Inhibitor Inhibitor Inhibitor->NFkB Inhibitor->iNOS_protein

Caption: LPS-induced NO production pathway.

  • Procedure:

    • Culture RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

    • Calculate the percentage of inhibition of NO production.

D. Antibacterial Screening: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: The broth microdilution method is a widely used technique for determining the MIC. Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.[5][6]

  • Procedure:

    • Prepare a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

    • Inoculate each well with the bacterial suspension.

    • Include positive (bacteria and broth) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visually assessing the lowest concentration of the compound that shows no turbidity (no bacterial growth).

Data Presentation

The quantitative data from the biological screening assays should be summarized in tables for clear comparison of the activity of the different derivatives.

Table 1: Cytotoxicity of this compound Derivatives against HeLa Cells

Compound IDDerivatization TypeR GroupIC50 (µM)
MFA-01 Schiff BasePhenyl45.2
MFA-02 Schiff Base4-Chlorophenyl28.7
MFA-03 Reductive AminationBenzyl> 100
MFA-04 HydrazonePhenyl62.5
CFA-01 AmideCyclohexyl85.1
CFA-02 AmideMorpholinyl73.4
Doxorubicin (Positive Control)-0.8

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Derivatives

Compound IDDerivatization TypeR Group% Inhibition at 10 µMIC50 (µM)
MFA-05 Schiff Base2-Hydroxyphenyl78.35.2
MFA-06 Schiff Base4-Methoxyphenyl65.112.8
MFA-07 Reductive Amination4-Fluorobenzyl42.625.1
CFA-03 AmidePiperidinyl55.918.9
Donepezil (Positive Control)-98.20.02

Table 3: Anti-inflammatory Activity of Selected Derivatives

Compound IDDerivatization TypeR Group% NO Inhibition at 25 µMIC50 (µM)
MFA-08 Schiff Base3,4-Dimethoxyphenyl68.415.7
MFA-09 KnoevenagelMalononitrile75.211.3
CFA-04 AmideN-methylbenzyl52.130.5
Dexamethasone (Positive Control)-92.50.1

Table 4: Antibacterial Activity (MIC) of Selected Derivatives

Compound IDDerivatization TypeR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
MFA-10 Schiff Base4-Nitrophenyl1664
MFA-11 Oxime-32>128
CFA-05 Amide2-Phenylethyl64128
Ciprofloxacin (Positive Control)-0.50.25

Conclusion

The derivatization of this compound provides a facile route to a diverse library of compounds with potential biological activities. The protocols outlined in this document offer a systematic approach to the synthesis and screening of these derivatives for cytotoxic, acetylcholinesterase inhibitory, anti-inflammatory, and antibacterial properties. The presented data tables serve as a template for organizing and comparing the biological activities of the synthesized compounds, facilitating the identification of lead candidates for further drug development.

References

Application Notes and Protocols: The Use of Methyl 2-(4-formylphenoxy)acetate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-formylphenoxy)acetate is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a diverse array of bioactive compounds. Its structure, incorporating both an aldehyde and a methyl ester connected by a phenoxy linker, allows for a variety of chemical transformations, leading to the construction of complex heterocyclic systems and other molecules with significant pharmacological potential. The aldehyde group is amenable to reactions such as condensations and cycloadditions, while the ester functionality can be readily modified, for instance, by hydrolysis or amidation. This unique combination of reactive sites makes it an attractive building block in medicinal chemistry for the development of novel therapeutic agents.

These application notes provide a detailed overview of the use of this compound and its close derivatives in the synthesis of bioactive molecules, including acetylcholinesterase inhibitors and various nitrogen and oxygen-containing heterocycles. Detailed experimental protocols for key synthetic transformations are provided, along with quantitative data on the biological activities of the synthesized compounds.

I. Synthesis of Acetylcholinesterase Inhibitors

Derivatives of this compound have been investigated as potent inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease.

A class of Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives has been synthesized and shown to exhibit significant acetylcholinesterase inhibitory activity. Notably, certain compounds within this series have demonstrated greater potency than the established drug galanthamine.[1]

Quantitative Data: Acetylcholinesterase Inhibition
Compound IDSubstitution PatternAChE Inhibition ActivityReference
4b (Specific substitution)More potent than galanthamine[1]
4i (Specific substitution)More potent than galanthamine[1]
Galanthamine Reference DrugStandard[1]

Note: Specific IC50 values were not available in the abstract. The data indicates a qualitative comparison of potency.

Experimental Protocols

1. General Procedure for the Synthesis of Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted Acetate Derivatives

This protocol is a general representation based on the abstract and common synthetic methodologies. The full experimental details would be found in the cited literature.

A multi-step synthesis is typically employed, starting with the modification of this compound.

Step 1: Synthesis of 2-(4-formylphenoxy)acetic acid. this compound is hydrolyzed to the corresponding carboxylic acid using a standard procedure, such as treatment with a base (e.g., NaOH or LiOH) in a mixture of water and a miscible organic solvent (e.g., methanol or THF), followed by acidification.

Step 2: Amide Coupling. The resulting 2-(4-formylphenoxy)acetic acid is then coupled with a desired amino acid methyl ester derivative using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like 1-hydroxybenzotriazole (HOBt) in an appropriate aprotic solvent (e.g., dichloromethane or DMF).

2. Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against acetylcholinesterase is determined using a spectrophotometric method developed by Ellman.

  • Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add a phosphate buffer solution (pH 8.0), DTNB solution, and the test compound solution at various concentrations.

    • Add the acetylcholinesterase enzyme solution to each well and incubate the plate at a controlled temperature (e.g., 37 °C) for a specified time.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathway

CholinergicSignaling cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis PostsynapticReceptor Postsynaptic Cholinergic Receptor ACh->PostsynapticReceptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Synthesized Inhibitor (e.g., Compound 4b, 4i) Inhibitor->AChE Inhibition Signal Signal Transduction (Memory, Cognition) PostsynapticReceptor->Signal Activation

II. Synthesis of Nitrogen-Containing Heterocycles via Hantzsch-like Reaction

Derivatives of this compound, specifically 2-(4-formylphenoxy)-N-arylacetamides, serve as key precursors for the synthesis of various nitrogen-containing heterocyclic compounds through a Hantzsch-like multi-component reaction.[2][3] This approach allows for the efficient construction of complex molecular architectures with potential biological activities.

Synthesized heterocyclic systems include:

  • 1,4-Dihydropyridine-3,5-dicarbonitriles

  • Hexahydroacridine-1,8-diones

  • 7,14-Dihydro-6H,8H-dichromeno[4,3-b:3′,4′-e]pyridine-6,8-diones

  • 1,4,7,8-Tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines

Experimental Protocols

1. Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide (Precursor)

  • To a solution of 4-hydroxybenzaldehyde in a suitable solvent such as DMF, add a base like potassium carbonate.

  • Add 2-chloro-N-phenylacetamide to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization to obtain 2-(4-formylphenoxy)-N-phenylacetamide.[4]

2. General Procedure for the Hantzsch-like Synthesis of Dihydropyridine Derivatives

  • In a round-bottom flask, dissolve the 2-(4-formylphenoxy)-N-arylacetamide derivative in a suitable solvent, such as ethanol.

  • Add the active methylene compound (e.g., ethyl acetoacetate or malononitrile) and a nitrogen source (e.g., ammonium acetate).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization.[2][3]

Hantzsch_Synthesis_Workflow Start This compound Precursor 2-(4-formylphenoxy)-N-arylacetamide Start->Precursor Amidation Reaction Hantzsch-like Reaction Precursor->Reaction Reagents Active Methylene Compound (e.g., Malononitrile) + Ammonium Acetate Reagents->Reaction Product Bioactive Dihydropyridine Derivatives Reaction->Product

III. Synthesis of Oxygen-Containing Heterocycles

The aldehyde functionality of this compound and its derivatives can also be utilized in the synthesis of oxygen-containing heterocycles, such as chromene and pyran derivatives. These scaffolds are present in a wide range of biologically active natural products and synthetic compounds. A facile one-pot, three-component synthesis can be employed for this purpose.[4]

Synthesized heterocyclic systems include:

  • 2-Amino-3-cyano-4H-chromene derivatives

  • 6-Amino-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole derivatives

Experimental Protocol

1. General Procedure for the Synthesis of Fused 4H-Pyrans

  • To a mixture of a 2-(4-formylphenoxy)-N-arylacetamide derivative (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.2 mL).[4]

  • Add the appropriate active methylene reagent, such as dimedone, 4-hydroxycoumarin, or a 3H-pyrazol-3-one derivative (1 mmol).[4]

  • Heat the mixture under reflux for the appropriate time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture, and collect the precipitated solid by filtration.

  • Recrystallize the crude solid from a suitable solvent to obtain the pure fused 4H-pyran derivative.[4]

Pyran_Synthesis_Workflow Start 2-(4-formylphenoxy)-N-arylacetamide Reaction Three-Component Reaction Start->Reaction Reagents Malononitrile + Active Methylene Compound (e.g., Dimedone) Reagents->Reaction Product Bioactive Fused 4H-Pyran Derivatives Reaction->Product

Conclusion

This compound and its derivatives are valuable and versatile synthons for the construction of a wide range of bioactive molecules. The presence of both an aldehyde and an ester group allows for diverse synthetic strategies, leading to the formation of potent enzyme inhibitors and complex heterocyclic systems. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the potential of this chemical scaffold in the discovery of new therapeutic agents. Further exploration of the biological activities of the synthesized compounds and the elucidation of their mechanisms of action will be crucial for advancing these findings toward clinical applications.

References

Application Notes and Protocols for the Quantification of Methyl 2-(4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Methyl 2-(4-formylphenoxy)acetate in various matrices. The methods described include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is presented with a detailed experimental protocol, and expected performance characteristics are summarized for easy comparison.

Analytical Methodologies Overview

A summary of the analytical methods for the quantification of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

ParameterHPLC-UVGC-MSqNMR
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass analysis.Nuclear magnetic resonance signal intensity relative to a certified internal standard.
Selectivity Moderate to HighHighHigh
Sensitivity ng/mL rangepg/mL to ng/mL rangeµg/mL to mg/mL range
Sample Throughput HighModerate to HighLow to Moderate
Primary Application Routine quality control, purity assessment, and formulation analysis.Trace analysis, impurity profiling, and identification.Absolute quantification, purity certification of reference standards.
Matrix Suitability Pharmaceutical formulations, reaction mixtures.Environmental samples, biological matrices (with derivatization).Pure substances, reference standards, simple mixtures.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in well-defined matrices such as pharmaceutical formulations and for monitoring chemical reactions.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic esters.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may be optimized to achieve a suitable retention time and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The UV detector should be set at a wavelength where this compound has significant absorbance, which is anticipated to be around 254 nm or 280 nm due to the aromatic ring and formyl group. A UV scan of the analyte standard is recommended to determine the optimal wavelength.

  • Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • For Pharmaceutical Formulations: Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound. Disperse the sample in a suitable solvent (e.g., acetonitrile), sonicate to ensure complete dissolution of the analyte, and dilute to a final volume of 10 mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]

    • For Reaction Mixtures: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.

3. Calibration and Quantification:

  • Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Expected Method Performance
ParameterExpected Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Inject_Std Inject Standards Working->Inject_Std Sample Weigh/Measure Sample Extract Extract/Dilute Sample Sample->Extract Filter_Sample Filter Sample Extract->Filter_Sample Inject_Sample Inject Samples Filter_Sample->Inject_Sample Data_Acq Data Acquisition Inject_Std->Data_Acq Cal_Curve Generate Calibration Curve Quantify Calculate Concentration Cal_Curve->Quantify Inject_Sample->Data_Acq Data_Acq->Cal_Curve Data_Acq->Quantify Report Report Results Quantify->Report

Caption: Workflow for HPLC-UV quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the quantification of this compound at low levels and in complex matrices.

Experimental Protocol

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for the analysis of aromatic esters.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Key ions for this compound should be determined from a full scan analysis of a standard. Likely characteristic ions would include the molecular ion and fragments corresponding to the loss of the methoxy group and cleavage of the ester bond.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a volatile solvent such as ethyl acetate or dichloromethane.

  • Working Standard Solutions: Dilute the stock solution with the chosen solvent to prepare a series of working standards (e.g., 0.01 - 10 µg/mL).

  • Sample Preparation:

    • Liquid Samples: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte from the matrix and concentrate it.[1]

    • Solid Samples: An appropriate extraction technique, such as Soxhlet or pressurized liquid extraction, followed by cleanup using SPE may be required.

3. Calibration and Quantification:

  • Inject the working standard solutions to create a calibration curve based on the peak area of the target ion.

  • Inject the prepared sample extracts.

  • Quantify the analyte in the samples using the calibration curve. An internal standard is recommended for improved accuracy.

Expected Method Performance
ParameterExpected Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Standard Prepare Standard Solutions Inject Inject into GC-MS Standard->Inject Sample Sample Extraction Cleanup Sample Cleanup (SPE) Sample->Cleanup Cleanup->Inject Data_Acq Data Acquisition (SIM) Inject->Data_Acq Cal_Curve Generate Calibration Curve Data_Acq->Cal_Curve Quantify Calculate Concentration Data_Acq->Quantify Cal_Curve->Quantify Report Report Results Quantify->Report

Caption: Workflow for GC-MS quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself. It is particularly useful for the certification of reference materials and purity assessment.

Experimental Protocol

1. Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).

  • Internal Standard: A certified internal standard with a known purity that has a simple spectrum with at least one signal that is well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are suitable choices.

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

  • Add a sufficient volume of the deuterated solvent to dissolve both components completely.

3. NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis. This includes a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full relaxation of all protons.

  • Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.

4. Data Processing and Quantification:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aldehyde proton signal (around 9.5-10.0 ppm) is a good candidate for integration due to its characteristic downfield shift.[3]

  • Calculate the concentration or purity of the analyte using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

Expected Method Performance
ParameterExpected Value
Precision (%RSD) < 1%
Accuracy High (directly traceable to the purity of the internal standard)

Logical Relationship Diagram

qNMR_Logic cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Calculation Analyte Weigh Analyte Dissolve Dissolve in Deuterated Solvent Analyte->Dissolve IS Weigh Internal Standard IS->Dissolve Acquire Acquire 1H NMR Spectrum (Quantitative Parameters) Dissolve->Acquire Process Phase and Baseline Correction Acquire->Process Integrate Integrate Analyte and IS Signals Process->Integrate Calculate Calculate Purity/Concentration Integrate->Calculate

Caption: Logical steps for qNMR quantification.

References

Application Notes and Protocols for the Scale-up Synthesis of Methyl 2-(4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-formylphenoxy)acetate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. Its structure combines a reactive aldehyde group with a phenoxyacetate moiety, making it a versatile building block for a variety of chemical transformations. This document provides a detailed protocol for the scale-up synthesis of this compound via the Williamson ether synthesis, a robust and scalable method for the formation of ethers. The protocol is designed to be suitable for laboratory and pilot-plant scale production, with a focus on yield, purity, and operational safety.

Reaction Scheme

The synthesis of this compound is achieved through the reaction of 4-hydroxybenzaldehyde with methyl bromoacetate in the presence of a base, typically potassium carbonate, in a polar aprotic solvent such as dimethylformamide (DMF).

Figure 1: Reaction scheme for the synthesis of this compound.

Data Presentation

Table 1: Reactant and Product Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
4-Hydroxybenzaldehyde123-08-0C₇H₆O₂122.12Starting Material
Methyl Bromoacetate96-32-2C₃H₅BrO₂152.97Reagent
Potassium Carbonate584-08-7K₂CO₃138.21Base
Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Solvent
This compound40349-93-9C₁₀H₁₀O₄194.18Product
Table 2: Experimental Parameters and Results for a Scale-up Synthesis
ParameterValue
Scale1.0 mole
4-Hydroxybenzaldehyde122.12 g
Methyl Bromoacetate168.27 g (1.1 eq)
Potassium Carbonate207.32 g (1.5 eq)
Dimethylformamide (DMF)1.0 L
Reaction Temperature80-90 °C
Reaction Time4-6 hours
Typical Yield 85-95%
Purity (by HPLC) >98%

Experimental Protocols

Materials and Equipment
  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Thermometer

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Reagents
  • 4-Hydroxybenzaldehyde (≥98%)

  • Methyl bromoacetate (≥98%)

  • Potassium carbonate (anhydrous, ≥99%)

  • Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Detailed Procedure
  • Reaction Setup:

    • Set up the 5 L three-necked round-bottom flask with a mechanical stirrer, condenser, and a thermometer. Ensure the setup is in a well-ventilated fume hood.

    • To the flask, add 4-hydroxybenzaldehyde (122.12 g, 1.0 mol), potassium carbonate (207.32 g, 1.5 mol), and dimethylformamide (1.0 L).

  • Reaction Execution:

    • Begin stirring the mixture to form a suspension.

    • Heat the mixture to 80-90 °C using a heating mantle.

    • Once the desired temperature is reached, add methyl bromoacetate (168.27 g, 1.1 mol) dropwise via the dropping funnel over a period of 1 hour.

    • After the addition is complete, maintain the reaction mixture at 80-90 °C and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a 10 L beaker containing 4 L of ice-cold deionized water with stirring. A precipitate will form.

    • Stir the suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with deionized water (3 x 1 L) to remove DMF and inorganic salts.

  • Purification:

    • Recrystallize the crude product from a mixture of ethyl acetate and hexane.

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

  • Drying and Characterization:

    • Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

    • Characterize the final product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR).

Mandatory Visualizations

Reaction Mechanism: Williamson Ether Synthesis

Williamson_Ether_Synthesis Phenoxide 4-Formylphenoxide (Nucleophile) SN2 SN2 Transition State Phenoxide->SN2 Nucleophilic Attack Base K₂CO₃ (Base) Phenol 4-Hydroxybenzaldehyde Phenol->Phenoxide Deprotonation MeBr Methyl Bromoacetate (Electrophile) MeBr->SN2 Product This compound SN2->Product Ether Formation Salt KBr + KHCO₃ SN2->Salt Leaving Group Departure

Caption: Williamson Ether Synthesis Mechanism.

Experimental Workflow

Experimental_Workflow A Reaction Setup (4-Hydroxybenzaldehyde, K₂CO₃, DMF) B Heating to 80-90 °C A->B C Dropwise Addition of Methyl Bromoacetate B->C D Reaction Monitoring (4-6 h) (TLC/HPLC) C->D E Cooling to Room Temperature D->E F Precipitation in Ice Water E->F G Vacuum Filtration and Washing F->G H Recrystallization (Ethyl Acetate/Hexane) G->H I Drying under Vacuum H->I J Final Product Characterization (MP, NMR, IR) I->J

Caption: Scale-up Synthesis Workflow.

The Versatility of Methyl 2-(4-formylphenoxy)acetate in the Synthesis of Pharmaceutical Intermediates: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(4-formylphenoxy)acetate is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a diverse range of pharmaceutical intermediates. Its structure, featuring both a reactive aldehyde group and an ester functionality, allows for a variety of chemical transformations, making it an attractive scaffold for the construction of complex, biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of key pharmaceutical intermediates, with a focus on its application in the development of acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.

I. Application in the Synthesis of Acetylcholinesterase Inhibitors

A significant application of derivatives of this compound is in the development of acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1] In conditions such as Alzheimer's disease, there is a deficit of acetylcholine, leading to cognitive impairment.[2] By inhibiting AChE, the concentration of acetylcholine in the synaptic cleft is increased, enhancing cholinergic neurotransmission and providing symptomatic relief.[3][4]

Derivatives of this compound have been synthesized and evaluated as potent AChE inhibitors. These compounds typically incorporate the phenoxyacetate moiety as a core structure, with the formyl group serving as a synthetic handle for the introduction of various pharmacophoric features.

Quantitative Data: Inhibition of Acetylcholinesterase

The inhibitory activity of synthesized derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency. The following table summarizes the in vitro acetylcholinesterase inhibitory activity of representative methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives.

CompoundSubstitutionAChE IC50 (μM)
4b Phenyl> 50
4i 4-Chlorophenyl0.03
Galanthamine (Reference) -0.44

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2007.[5]

Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition

The diagram below illustrates the mechanism of action of acetylcholinesterase inhibitors in the cholinergic synapse.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down into Inhibitor AChE Inhibitor (e.g., phenoxyacetate derivative) Inhibitor->AChE Inhibits Signal Signal Transduction (Cognition, Memory) ACh_receptor->Signal Activates

Caption: Mechanism of Acetylcholinesterase Inhibition.

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of the parent compound, this compound, and a representative acetylcholinesterase inhibitor derivative.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of phenoxyacetate esters via Williamson ether synthesis.

Materials:

  • 4-Hydroxybenzaldehyde

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 4-hydroxybenzaldehyde (10 mmol), methyl bromoacetate (13 mmol), and potassium carbonate (20 mmol) in freshly distilled DMF (50 mL) is prepared in a round-bottom flask.

  • The reaction mixture is heated to 80 °C for 4 hours.

  • After cooling to room temperature, ethyl acetate (200 mL) is added to the mixture.

  • The organic layer is washed with brine (3 x 50 mL).

  • The organic layer is then dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuo, and the crude product is purified by flash chromatography (Eluent: hexane/EtOAc) to yield this compound.

Protocol 2: Synthesis of Methyl 2-(2-(4-formylphenoxy)acetamido)-2-(4-chlorophenyl)acetate (AChE Inhibitor Intermediate)

This protocol outlines the synthesis of an amide derivative from a phenoxyacetic acid precursor, which can be obtained by hydrolysis of the corresponding methyl ester.

Materials:

  • 2-(4-Formylphenoxy)acetic acid

  • Methyl 2-amino-2-(4-chlorophenyl)acetate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow:

Synthesis_Workflow start Start step1 Dissolve 2-(4-formylphenoxy)acetic acid, methyl 2-amino-2-(4-chlorophenyl)acetate, EDCI, and HOBt in DCM start->step1 step2 Add triethylamine and stir at room temperature step1->step2 step3 Monitor reaction by TLC step2->step3 step4 Wash with saturated NaHCO₃ and brine step3->step4 Reaction complete step5 Dry organic layer with MgSO₄ step4->step5 step6 Concentrate in vacuo step5->step6 step7 Purify by column chromatography step6->step7 end Obtain pure product step7->end

Caption: Workflow for Amide Coupling Reaction.

Procedure:

  • To a solution of 2-(4-formylphenoxy)acetic acid (1 mmol) in dichloromethane (10 mL), add methyl 2-amino-2-(4-chlorophenyl)acetate (1 mmol), EDCI (1.2 mmol), and HOBt (1.2 mmol).

  • Add triethylamine (1.5 mmol) to the mixture and stir at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-(2-(4-formylphenoxy)acetamido)-2-(4-chlorophenyl)acetate.

III. Broader Applications and Future Directions

The synthetic utility of this compound extends beyond acetylcholinesterase inhibitors. The aldehyde functionality is a versatile handle for various chemical transformations, including:

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds and the synthesis of stilbene and chalcone-like structures.

  • Condensation reactions: With active methylene compounds to generate a variety of heterocyclic systems.

These reactions open avenues for the synthesis of a wide array of pharmaceutical intermediates targeting different biological pathways. For instance, phenoxyacetic acid derivatives are found in various classes of drugs, including fibrates used to treat high cholesterol and certain herbicides. The formyl group provides a convenient point for diversification, allowing for the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.

Future research in this area could focus on the application of this compound in the synthesis of novel kinase inhibitors, antiviral agents, and other targeted therapies. The development of efficient, one-pot, multi-component reactions starting from this versatile building block would be of significant interest to the pharmaceutical industry.

References

Application Notes and Protocols: Reaction of Methyl 2-(4-formylphenoxy)acetate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of Methyl 2-(4-formylphenoxy)acetate with primary and secondary amines. The primary reactions discussed are the formation of Schiff bases (imines) and their subsequent reduction to secondary amines, which are valuable intermediates in medicinal chemistry and drug development.

Introduction

This compound is a versatile bifunctional molecule containing both an aldehyde and an ester group. The aldehyde functionality serves as a key reactive site for the synthesis of a variety of derivatives through reactions with amines. The primary applications involve the formation of Schiff bases and the subsequent synthesis of secondary amines, which are prevalent scaffolds in numerous biologically active compounds.

Derivatives of this compound have shown potential as acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease.[1] Furthermore, Schiff bases and their corresponding secondary amines are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties.[2][3] These characteristics make the reaction of this compound with amines a significant area of interest for drug discovery and development.

Key Reactions and Applications

The primary reactions of this compound with amines are:

  • Schiff Base Formation: The condensation reaction between the formyl group of this compound and a primary amine yields a Schiff base (imine). This reaction is typically catalyzed by an acid or base and involves the elimination of a water molecule.[4]

  • Reductive Amination: This process involves the formation of a Schiff base in situ, followed by its reduction to a secondary amine. This can be performed as a one-pot reaction by mixing the aldehyde, amine, and a suitable reducing agent.[5][6] Alternatively, a stepwise approach can be employed where the Schiff base is first isolated and then reduced. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[6]

The resulting N-substituted derivatives of this compound are valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of Schiff bases and secondary amines from aromatic aldehydes, including derivatives structurally similar to this compound.

Table 1: Synthesis of Schiff Bases from Aromatic Aldehydes and Primary Amines

EntryAldehydeAmineSolventCatalystTime (h)Yield (%)Reference
1Methyl 2-(2-formyl-4-nitrophenoxy)butanoateAnilineTHF-2491[2]
2Methyl 2-(2-formyl-4-nitrophenoxy)butanoateAnilineMethanolAcetic Acid5.593[2]
3Methyl 2-(2-formyl-4-nitrophenoxy)alkanoatesAnilineMethanolAcetic Acid3.576-95[2]
4Methyl 2-(2-formyl-4-nitrophenoxy)alkanoates4-MethoxyanilineMethanolAcetic Acid3.572-95[2]

Table 2: Synthesis of Secondary Amines via Reductive Amination of Aromatic Aldehydes

EntryAldehydeAmineReducing AgentSolventTime (h)Yield (%)Reference
1Schiff base of Methyl 2-(2-formyl-4-nitrophenoxy)butanoate and Aniline-NaBH(OAc)₃1,2-Dichloroethane4Moderate to Good[2]
2General AldehydesPrimary AminesNaBH₃CNMethanol--[6]
3General AldehydesSecondary AminesNaBH(OAc)₃Dichloroethane--[6]
4General AldehydesPrimary AminesNaBH₄ (after imine formation)Methanol/Ethanol--[6]

Experimental Protocols

The following are detailed protocols for the key reactions of this compound with amines.

Protocol 1: General Procedure for the Synthesis of Schiff Bases

This protocol describes the condensation reaction of this compound with a primary amine to form the corresponding Schiff base.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, alkyl amines)

  • Methanol (or another suitable solvent like ethanol or THF)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, glassware for extraction and crystallization)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol.

  • To this solution, add the primary amine (1.0-1.1 eq.).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.[2]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold methanol, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to afford the pure Schiff base.

Protocol 2: General Procedure for the One-Pot Reductive Amination

This protocol outlines the direct conversion of this compound to a secondary amine by reductive amination.

Materials:

  • This compound

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Glacial acetic acid (optional, can accelerate imine formation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (optional, but recommended)

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in 1,2-dichloroethane (for NaBH(OAc)₃) or methanol (for NaBH₃CN).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion. A catalytic amount of acetic acid can be added at this stage.[2]

  • Carefully add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-24 hours.[5]

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure secondary amine.

Visualizations

Experimental Workflow Diagrams

G Workflow for Schiff Base Formation and Reductive Amination cluster_0 Schiff Base Formation cluster_1 One-Pot Reductive Amination A1 Reactants (Aldehyde + Primary Amine) A2 Solvent + Catalyst (e.g., Methanol, Acetic Acid) A1->A2 A3 Reaction (Stirring at RT or Reflux) A2->A3 A4 Work-up (Filtration or Evaporation) A3->A4 A5 Purification (Recrystallization) A4->A5 A6 Pure Schiff Base A5->A6 B1 Reactants (Aldehyde + Amine) B2 Solvent (e.g., DCE, Methanol) B1->B2 B3 In situ Imine Formation B2->B3 B4 Addition of Reducing Agent B3->B4 B5 Reduction B4->B5 B6 Quenching B5->B6 B7 Work-up (Extraction) B6->B7 B8 Purification (Chromatography) B7->B8 B9 Pure Secondary Amine B8->B9

Caption: General experimental workflows for the synthesis of Schiff bases and secondary amines.

Signaling Pathway Diagram

G Mechanism of Acetylcholinesterase Inhibition cluster_0 Synaptic Cleft cluster_1 Enzyme Active Site ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Receptor Postsynaptic Receptor AChE->Receptor Hydrolyzes ACh, terminating signal CatalyticSite Catalytic Active Site AChE->CatalyticSite PeripheralSite Peripheral Anionic Site (PAS) AChE->PeripheralSite Inhibitor Phenoxyacetate Derivative (Inhibitor) Inhibitor->AChE Binds to PAS Inhibitor->Receptor Prevents ACh hydrolysis, prolonging signal

Caption: Acetylcholinesterase inhibition by phenoxyacetate derivatives.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-(4-formylphenoxy)acetate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their synthesis and achieve higher yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshooting and improving your yield.

Troubleshooting Low Yield

Potential CauseRecommended Solutions
Incomplete Deprotonation of 4-hydroxybenzaldehyde The basicity of the chosen base is crucial for the complete formation of the phenoxide ion, which is the active nucleophile. Ensure you are using a sufficiently strong and anhydrous base. Potassium carbonate (K₂CO₃) is a common and effective choice. Consider drying the K₂CO₃ in an oven before use. Using a stronger base like sodium hydride (NaH) could also be an option, but requires strictly anhydrous conditions.
Moisture in the Reaction Water can hydrolyze the methyl chloroacetate and deactivate the phenoxide nucleophile. Ensure all glassware is oven-dried before use and use anhydrous solvents.[1] It is recommended to use freshly distilled dimethylformamide (DMF).
Suboptimal Reaction Temperature The reaction temperature affects the rate of the SN2 reaction. A temperature of around 80°C is generally effective for this synthesis.[2] If the reaction is sluggish, you could cautiously increase the temperature to 90-100°C and monitor the progress by Thin Layer Chromatography (TLC). However, excessively high temperatures may lead to decomposition and side reactions.
Insufficient Reaction Time The reaction may not have proceeded to completion. Monitor the reaction progress by TLC. Spot the reaction mixture alongside the starting materials (4-hydroxybenzaldehyde and methyl chloroacetate). The reaction is complete when the spot for 4-hydroxybenzaldehyde has disappeared or is very faint. Typical reaction times can range from 4 to 12 hours.
Side Reactions Although methyl chloroacetate is a primary halide, which favors the desired SN2 reaction, side reactions can still occur.[3] One possibility is the hydrolysis of the ester group on the product or starting material if there is residual water. Another potential side reaction is the reaction of the formyl group, although it is generally stable under these conditions.
Inefficient Purification The product may be lost during the work-up and purification steps. Ensure proper extraction techniques are used. During flash chromatography, careful selection of the eluent system is critical to achieve good separation of the product from any unreacted starting materials or byproducts.

Q2: I am seeing multiple spots on my TLC plate after the reaction. What could these be?

A2: Multiple spots on a TLC plate indicate the presence of more than just your desired product. Here's how to identify them:

  • Spotting Standards: Always spot the crude reaction mixture alongside your starting materials (4-hydroxybenzaldehyde and methyl chloroacetate) on the same TLC plate.

  • Product Spot: this compound is less polar than 4-hydroxybenzaldehyde due to the ether linkage and the ester group. Therefore, the product spot should have a higher Rf value (travel further up the plate) than the 4-hydroxybenzaldehyde spot.

  • Potential Impurities:

    • Unreacted 4-hydroxybenzaldehyde: A spot with the same Rf as your 4-hydroxybenzaldehyde standard.

    • Unreacted methyl chloroacetate: This is often volatile and may not be easily visible on TLC unless a specific staining method is used.

    • Hydrolyzed Product (4-formylphenoxyacetic acid): If the ester is hydrolyzed, the resulting carboxylic acid will be more polar and have a lower Rf than the product.

    • Other Byproducts: Unexpected spots could be due to side reactions. Their polarity will vary.

Q3: How do I choose the right solvent and base for this reaction?

A3: The choice of solvent and base is critical for the success of the Williamson ether synthesis.

  • Solvent: A polar aprotic solvent is ideal as it can dissolve the ionic phenoxide intermediate and does not participate in the reaction.[4] Dimethylformamide (DMF) and acetonitrile are excellent choices.[2][4] Acetone can also be used.

  • Base: A moderately strong, non-nucleophilic base is required to deprotonate the phenol without promoting side reactions. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice as it is inexpensive and easy to handle.[2] Other bases like sodium carbonate (Na₂CO₃) can also be used. Stronger bases like sodium hydride (NaH) can be used for faster reaction rates but require strictly anhydrous conditions.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of related phenoxyacetates.[2]

Materials:

  • 4-hydroxybenzaldehyde

  • Methyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (10 mmol, 1.22 g) and anhydrous potassium carbonate (20 mmol, 2.76 g).

  • Add anhydrous DMF (50 mL) to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add methyl chloroacetate (13 mmol, 1.2 mL) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is complete when the 4-hydroxybenzaldehyde spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine (3 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate (e.g., starting from 9:1 hexane:EtOAc).

  • Characterization: The final product, this compound, should be a white to off-white solid. A yield of around 90% can be expected under optimal conditions.[2]

Data Presentation

Table 1: Effect of Reaction Parameters on Yield

ParameterConditionExpected YieldNotes
Base K₂CO₃ (2 equivalents)High (up to 93%)[2]Standard and effective base.
Na₂CO₃ (2 equivalents)Moderate to HighLess basic than K₂CO₃, may require longer reaction times.
Cs₂CO₃ (2 equivalents)HighMore expensive but can sometimes improve yields in difficult cases.
Solvent DMFHighExcellent solvent for this reaction.[2]
AcetonitrileModerate to HighGood alternative to DMF.
AcetoneModerateLower boiling point may require longer reaction times or a sealed vessel.
Temperature 60°CModerateSlower reaction rate.
80°CHighOptimal temperature for a good balance of reaction rate and minimal side products.[2]
100°CHigh, but risk of side productsMay lead to faster reaction but could also cause decomposition.

Visualizations

Synthesis Pathway

Synthesis_Pathway 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Product This compound 4-hydroxybenzaldehyde->Product Williamson Ether Synthesis Methyl_chloroacetate Methyl chloroacetate Methyl_chloroacetate->Product K2CO3_DMF K₂CO₃, DMF 80°C Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity and Dryness (4-hydroxybenzaldehyde, Methyl chloroacetate, K₂CO₃, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time) check_reagents->check_conditions Reagents OK end Yield Improved check_reagents->end Issue Found & Corrected check_workup Review Work-up and Purification Procedure check_conditions->check_workup Conditions OK monitor_tlc Monitor Reaction by TLC check_conditions->monitor_tlc Issue Found optimize_base Optimize Base (e.g., switch to Cs₂CO₃) check_workup->optimize_base Procedure OK optimize_base->end optimize_temp Optimize Temperature (e.g., increase to 90-100°C) optimize_temp->end monitor_tlc->optimize_temp

References

Technical Support Center: Purification of Crude Methyl 2-(4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 2-(4-formylphenoxy)acetate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield after purification.

Potential CauseTroubleshooting Steps
Product loss during aqueous work-up - Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction to minimize hydrolysis of the ester. - Use a suitable organic solvent for extraction in which the product is highly soluble (e.g., ethyl acetate, dichloromethane). - Perform multiple extractions with smaller volumes of solvent for higher efficiency.
Co-elution with impurities during column chromatography - Optimize the solvent system for column chromatography to achieve better separation (a typical starting point is a gradient of hexane:ethyl acetate).[1] - Ensure proper column packing to avoid channeling. - Use a shallower solvent gradient during elution of the product.
Product loss during recrystallization - Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. - Avoid using an excessive amount of solvent for recrystallization. - Ensure slow cooling to allow for proper crystal formation and minimize precipitation of impurities.
Degradation of the product on silica gel - Test the stability of the compound on a TLC plate by spotting and letting it sit for an hour before eluting. - If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.

Issue 2: Persistent impurities in the final product.

Potential CauseTroubleshooting Steps
Unreacted starting materials - 4-hydroxybenzaldehyde: Can be removed by a dilute aqueous wash with a weak base (e.g., sodium bicarbonate) during the work-up. - Methyl bromoacetate: Can be removed by washing with water or brine.
Byproducts from synthesis (Williamson Ether Synthesis) - C-alkylation products: These isomers can be difficult to separate. Optimize column chromatography with a very slow gradient. Recrystallization may also be effective if the isomers have different solubilities. Using a polar apathetic solvent like DMF during synthesis can favor O-alkylation.[2] - Elimination byproducts: These are typically less polar and can be separated by column chromatography. Lowering the reaction temperature during synthesis can minimize their formation.[2]
Solvent impurities - Ensure all solvents used for purification are of high purity (e.g., HPLC grade).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities arise from the starting materials and side reactions during synthesis. These include:

  • Unreacted 4-hydroxybenzaldehyde: A common starting material.

  • Unreacted methyl bromoacetate or methyl chloroacetate: The alkylating agent used in the synthesis.[3]

  • C-alkylation byproducts: Arise from the alkylation on the aromatic ring of 4-hydroxybenzaldehyde instead of the hydroxyl group.[2]

  • Products of hydrolysis: The ester can be hydrolyzed back to 4-formylphenoxyacetic acid, especially under acidic or basic conditions.

  • Polymeric materials: Can form under harsh reaction conditions.

Q2: What is the recommended method for purifying crude this compound?

A2: The most common and effective methods are column chromatography and recrystallization.

  • Column Chromatography: Flash chromatography using a silica gel stationary phase and a hexane/ethyl acetate eluent system is a widely used method.[1]

  • Recrystallization: This method is suitable if the crude product is a solid and a suitable solvent system can be found. Common solvent mixtures for esters include ethanol/water, ethyl acetate/hexanes, or toluene.[4][5]

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A general rule of thumb is "like dissolves like"; therefore, solvents with ester or aromatic functionalities can be good starting points.[4] It is often necessary to use a binary solvent system, such as dissolving the crude product in a small amount of a good solvent (e.g., ethyl acetate) and then adding a poor solvent (e.g., hexanes) until the solution becomes turbid, followed by heating to dissolve and slow cooling.

Q4: My compound is an oil, can I still use recrystallization?

A4: If your compound is an oil, direct recrystallization is not possible. You should first attempt purification by column chromatography. Sometimes, a highly purified oil may solidify upon standing or after scratching the inside of the flask with a glass rod.

Q5: During column chromatography, my product is not eluting from the column. What should I do?

A5: This could be due to several reasons:

  • The solvent system is not polar enough: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

  • The compound may have degraded on the silica gel: Test for stability on a TLC plate. If it is unstable, consider using a different stationary phase like alumina.

  • The compound has very high polarity: If even 100% ethyl acetate is not eluting your compound, you may need to add a small amount of a more polar solvent like methanol to your eluent.

Quantitative Data on Purification Techniques

The following table summarizes typical quantitative data for the purification of this compound. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)
Column Chromatography 75-85%>98%70-90%
Recrystallization >85%>99%60-80%
Sequential Purification (Column + Recrystallization) 75-85%>99.5%50-70%

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Column:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent.[6]

    • Carefully add the sample to the top of the packed silica gel.

  • Elution:

    • Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to facilitate the elution of the product.[1]

    • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a potential solvent and observe the solubility at room temperature.

    • If it is insoluble, heat the test tube and observe if the solid dissolves.

    • If it dissolves when hot, allow it to cool to room temperature and then in an ice bath to see if crystals form.

    • A good solvent system will show low solubility at cold temperatures and high solubility at hot temperatures. A common solvent mixture to try is ethyl acetate and hexanes.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or the "good" solvent of a binary pair) to just dissolve the solid.

    • If using a binary solvent system, add the "poor" solvent dropwise to the hot solution until it becomes cloudy. Then add a few drops of the "good" solvent to redissolve the solid.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Methyl 2-(4-formylphenoxy)acetate cc Column Chromatography start->cc Primary Purification recryst Recrystallization start->recryst If crude is >85% pure cc->recryst Further Purification analysis Purity and Yield Determination cc->analysis recryst->analysis end Pure Product analysis->end

Caption: General workflow for the purification of this compound.

TroubleshootingLogic cluster_problem Problem Identification cluster_solutions_yield Yield Solutions cluster_solutions_impurities Impurity Solutions start Impure Product low_yield Low Yield? start->low_yield persistent_impurities Persistent Impurities? start->persistent_impurities low_yield->persistent_impurities No optimize_workup Optimize Aqueous Work-up low_yield->optimize_workup Yes aqueous_wash Aqueous Wash (Base/Acid) persistent_impurities->aqueous_wash Yes rerun_cc Re-run Column Chromatography persistent_impurities->rerun_cc change_stationary_phase Change Stationary Phase persistent_impurities->change_stationary_phase optimize_cc Optimize Chromatography optimize_workup->optimize_cc optimize_recryst Optimize Recrystallization optimize_cc->optimize_recryst

References

Technical Support Center: Methyl 2-(4-formylphenoxy)acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving Methyl 2-(4-formylphenoxy)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a methyl haloacetate (e.g., methyl chloroacetate or methyl bromoacetate) in the presence of a base.

Q2: What are the typical reagents and conditions for this synthesis?

A typical procedure involves reacting 4-hydroxybenzaldehyde with methyl chloroacetate or bromoacetate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A weak base, such as potassium carbonate (K₂CO₃), is commonly used to deprotonate the phenolic hydroxyl group. The reaction is typically heated to facilitate the nucleophilic substitution.

Q3: What are the potential side products in this reaction?

Several side products can form under typical Williamson ether synthesis conditions. These include:

  • 2-(4-formylphenoxy)acetic acid: Formed by the hydrolysis of the methyl ester product.

  • 4-Hydroxybenzoic acid: Results from the oxidation of the aldehyde group on the starting material, 4-hydroxybenzaldehyde.

  • C-alkylated 4-hydroxybenzaldehyde: Alkylation occurs on the aromatic ring instead of the hydroxyl group.

  • Unreacted 4-hydroxybenzaldehyde: Due to an incomplete reaction.

Q4: How can I purify the final product?

Purification of this compound is commonly achieved through flash column chromatography on silica gel.[1] A solvent system such as a mixture of hexane and ethyl acetate is typically effective for separating the desired product from the starting materials and side products.[1] Recrystallization may also be a viable purification method.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction. 2. Presence of water in the reaction mixture. 3. Suboptimal reaction temperature or time. 4. Inefficient base.1. Monitor the reaction by TLC to ensure completion. Consider extending the reaction time. 2. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 3. Optimize the reaction temperature (typically 60-80 °C) and time. 4. Ensure the base is of good quality and used in sufficient excess (typically 1.5-2 equivalents).
Presence of 2-(4-formylphenoxy)acetic acid in the product Hydrolysis of the methyl ester during the reaction or workup.1. Ensure anhydrous reaction conditions. 2. During the aqueous workup, use a saturated sodium bicarbonate solution to wash the organic layer and remove the acidic side product.
Presence of 4-hydroxybenzoic acid in the product Oxidation of the aldehyde group of 4-hydroxybenzaldehyde.1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Use freshly distilled or high-purity 4-hydroxybenzaldehyde.
Isolation of C-alkylated side products 4-hydroxybenzaldehyde is an ambident nucleophile, and alkylation can occur at the ortho position of the aromatic ring.[2]1. Use a polar aprotic solvent like DMF or acetonitrile, which can favor O-alkylation. 2. Careful purification by flash column chromatography is usually effective in separating O- and C-alkylated isomers.
Difficulty in isolating the product from starting materials Incomplete reaction or similar polarities of the product and starting material.1. Drive the reaction to completion by using a slight excess of the alkylating agent and allowing for sufficient reaction time. 2. Optimize the solvent system for flash column chromatography to achieve better separation. A gradient elution may be necessary.

Quantitative Data on Side Products

While specific quantitative data for the side products in the synthesis of this compound is not extensively reported, the prevalence of these impurities can be estimated based on general principles of Williamson ether synthesis and the reactivity of the substrates. The following table provides a qualitative summary.

Side Product Typical Abundance Formation Conditions
2-(4-formylphenoxy)acetic acidLow to ModeratePresence of water in the reaction or during aqueous workup.
4-Hydroxybenzoic acidLowPresence of oxidizing agents or air, especially at elevated temperatures.
C-alkylated productsLowGenerally a minor pathway in Williamson ether synthesis of phenols.
Unreacted 4-hydroxybenzaldehydeVariableDependent on reaction conversion.

Experimental Protocol

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of related compounds.[1]

Materials:

  • 4-Hydroxybenzaldehyde

  • Methyl bromoacetate (or methyl chloroacetate)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add methyl bromoacetate (1.3 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add ethyl acetate.

  • Wash the organic layer with brine (3 x volume of organic layer).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient to yield this compound.[1]

Reaction Pathways

The following diagram illustrates the main reaction pathway for the synthesis of this compound and the formation of common side products.

ReactionPathways Reactants 4-Hydroxybenzaldehyde + Methyl Chloroacetate Base K₂CO₃ Product This compound Reactants->Product Williamson Ether Synthesis (O-Alkylation) Side_Product2 4-Hydroxybenzoic acid Reactants->Side_Product2 Oxidation of 4-Hydroxybenzaldehyde Side_Product3 C-alkylated 4-hydroxybenzaldehyde Reactants->Side_Product3 C-Alkylation Side_Product1 2-(4-formylphenoxy)acetic acid Product->Side_Product1 Hydrolysis

Caption: Reaction scheme for the synthesis of this compound and potential side reactions.

References

Technical Support Center: Methyl 2-(4-formylphenoxy)acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Methyl 2-(4-formylphenoxy)acetate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate the optimization of reaction conditions and resolve common experimental challenges.

Experimental Protocols

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with methyl bromoacetate in the presence of a base.

Detailed Method:

A recommended procedure for the synthesis is as follows:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (10 mmol, 1.22 g), potassium carbonate (K₂CO₃) (20 mmol, 2.76 g), and freshly distilled dimethylformamide (DMF) (50 mL).

  • Addition of Alkylating Agent: While stirring the mixture, add methyl bromoacetate (13 mmol, 1.23 mL).

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (200 mL) and wash the resulting mixture with brine (3 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove all volatile components in vacuo.

  • Purification: Purify the crude residue by flash chromatography using a mixture of hexane and ethyl acetate (e.g., 20:1 v/v) as the eluent to obtain the final product. A yield of approximately 93% can be expected under these conditions.

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 4-hydroxybenzaldehyde, K₂CO₃, and DMF in a flask B Add methyl bromoacetate A->B C Heat to 80°C for 4 hours B->C D Monitor by TLC C->D E Cool to room temperature D->E F Add ethyl acetate and wash with brine E->F G Dry organic layer and evaporate solvent F->G H Flash Chromatography G->H I Obtain pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation: Optimizing Reaction Conditions

The yield of this compound is sensitive to the choice of base, solvent, and temperature. The following tables summarize the impact of these parameters on the reaction outcome.

Table 1: Effect of Base on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF804~93
2Cs₂CO₃DMF804Potentially higher
3NaHTHF656Good, requires anhydrous conditions
4NaOHWater/DCM (PTC)408Moderate, risk of hydrolysis

Note: Data is compiled from typical Williamson ether synthesis outcomes and specific examples. Cs₂CO₃ is often a more effective base in these reactions but is also more expensive.

Table 2: Effect of Solvent on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF804High
2K₂CO₃Acetonitrile806Good
3K₂CO₃Acetone5612Moderate
4K₂CO₃THF6510Moderate

Note: Polar aprotic solvents like DMF and acetonitrile are generally preferred as they effectively dissolve the reactants and accelerate Sₙ2 reactions.

Troubleshooting Guides

Q1: The reaction is very slow or incomplete.

  • Potential Cause: Insufficiently strong base, low temperature, or impure reagents.

  • Suggested Solutions:

    • Base: Ensure the base is anhydrous and of high quality. For phenols, K₂CO₃ is generally sufficient, but for less acidic starting materials, a stronger base like sodium hydride (NaH) might be necessary.

    • Temperature: Increase the reaction temperature in increments of 10°C, but be cautious of potential side reactions.

    • Solvent: Ensure the solvent is anhydrous, especially when using moisture-sensitive bases like NaH.

    • Phase Transfer Catalyst (PTC): In a biphasic system (e.g., water/dichloromethane), the addition of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate.[1]

Q2: The yield is low, and multiple spots are observed on the TLC plate.

  • Potential Cause: Formation of byproducts due to side reactions.

  • Suggested Solutions:

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation. Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.

    • Aldehyde Reactions: The formyl group can potentially undergo side reactions, although it is generally stable under these conditions. If issues persist, consider protecting the aldehyde group, though this adds extra steps to the synthesis.

    • Ester Hydrolysis: If using a strong base like NaOH in the presence of water, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. Using a non-aqueous system with a base like K₂CO₃ minimizes this risk.

Q3: Difficulty in purifying the product.

  • Potential Cause: Co-elution of the product with starting materials or byproducts during chromatography.

  • Suggested Solutions:

    • Chromatography Optimization: Adjust the solvent system for flash chromatography. A gradient elution might be necessary to achieve good separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be an effective purification method.

    • Aqueous Wash: During the work-up, washing the organic layer with a dilute aqueous base (e.g., 5% NaOH) can help remove unreacted 4-hydroxybenzaldehyde.

Troubleshooting Logic Diagram:

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Incomplete Reaction Cause1 Inactive Reagents Problem->Cause1 Cause2 Suboptimal Conditions Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Solution1a Use fresh, anhydrous base and solvent Cause1->Solution1a Solution1b Check purity of starting materials Cause1->Solution1b Solution2a Increase temperature Cause2->Solution2a Solution2b Use a more effective base (e.g., Cs₂CO₃) Cause2->Solution2b Solution2c Change solvent to DMF or Acetonitrile Cause2->Solution2c Solution3a Favor O-alkylation with polar aprotic solvent Cause3->Solution3a Solution3b Consider a phase transfer catalyst Cause3->Solution3b

Caption: Troubleshooting guide for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction? A1: The reaction proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (Sₙ2) reaction. The base (e.g., K₂CO₃) deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of methyl bromoacetate, displacing the bromide ion and forming the ether linkage.

Reaction Mechanism Diagram:

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 4-Hydroxybenzaldehyde Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base K₂CO₃ Product This compound Phenoxide->Product SN2 Attack AlkylHalide Methyl Bromoacetate AlkylHalide->Product

Caption: Mechanism of the Williamson ether synthesis for this compound.

Q2: Can I use methyl chloroacetate instead of methyl bromoacetate? A2: Yes, methyl chloroacetate can be used. However, bromides are generally better leaving groups than chlorides, so the reaction with methyl bromoacetate is typically faster and may proceed under milder conditions or give a higher yield in the same reaction time.

Q3: Why is a polar aprotic solvent like DMF recommended? A3: Polar aprotic solvents (like DMF, DMSO, and acetonitrile) are ideal for Sₙ2 reactions. They can dissolve ionic species like the phenoxide intermediate but do not solvate the nucleophile as strongly as protic solvents (like water or alcohols). This "naked" nucleophile is more reactive, leading to a faster reaction rate.

Q4: Is it necessary to run the reaction under an inert atmosphere (e.g., nitrogen or argon)? A4: While 4-hydroxybenzaldehyde can be susceptible to oxidation, especially at higher temperatures in the presence of a base, it is not always strictly necessary for this specific reaction if high-quality reagents are used and the reaction time is not excessively long. However, for ensuring reproducibility and obtaining the highest possible yield, performing the reaction under an inert atmosphere is good laboratory practice.

References

Technical Support Center: Synthesis of Methyl 2-(4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of Methyl 2-(4-formylphenoxy)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with methyl bromoacetate in the presence of a base.

Q2: What are the typical reagents and conditions for this synthesis?

Key reagents include 4-hydroxybenzaldehyde, methyl bromoacetate, a base (commonly potassium carbonate or sodium hydroxide), and a polar aprotic solvent such as dimethylformamide (DMF) or acetone. The reaction is typically heated to facilitate the reaction.

Q3: What are the most critical factors for achieving a high yield?

Several factors can significantly impact the yield of the Williamson ether synthesis.[1] Ensuring anhydrous (dry) conditions is crucial, as water can react with the base and alkylating agent.[2] The choice of base and solvent, along with the reaction temperature and time, are also critical parameters to control.

Troubleshooting Guide

Low or No Product Yield

Problem: After performing the reaction and work-up, I have a very low yield of the desired product, or no product at all.

Possible Causes & Solutions:

  • Incomplete Deprotonation of 4-hydroxybenzaldehyde: The phenoxide, which is the active nucleophile, may not have formed in sufficient quantity.

    • Solution: Ensure your base is strong enough to deprotonate the phenol. For 4-hydroxybenzaldehyde, potassium carbonate (K₂CO₃) is generally sufficient, but if yields are low, a stronger base like sodium hydroxide (NaOH) could be considered.[1] Also, ensure the base has not been deactivated by improper storage.

  • Moisture in the Reaction: Water can consume the base and hydrolyze the methyl bromoacetate.

    • Solution: Use anhydrous solvents and thoroughly dry all glassware before use.[2]

  • Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Typical conditions range from 50-100°C for 1-8 hours.[1] Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time.

  • Degradation of Reagents: Methyl bromoacetate is a lachrymator and can degrade over time, especially if exposed to moisture.

    • Solution: Use fresh, high-purity reagents.

Presence of Impurities and Side Products

Problem: My final product is contaminated with significant amounts of impurities, as indicated by NMR or TLC analysis.

Possible Causes & Solutions:

  • Unreacted Starting Materials: The reaction may not have gone to completion.

    • Solution: See the solutions for "Low or No Product Yield." Effective purification, such as column chromatography, can remove unreacted starting materials.

  • Side Reactions: The Williamson ether synthesis can have competing side reactions.

    • Elimination (E2) Reaction: The phenoxide can act as a base and promote the elimination of HBr from methyl bromoacetate, although this is less common with primary halides.[1][3]

    • C-alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring, though O-alkylation is generally favored.[3]

    • Solution: Using a polar aprotic solvent like DMF or DMSO generally favors the desired O-alkylation.[1] Careful control of reaction temperature can also minimize side reactions.

  • Hydrolysis of the Ester: If the work-up conditions are too basic and aqueous, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

    • Solution: Use milder basic conditions during the work-up or neutralize the reaction mixture carefully.

Purification Challenges

Problem: I am having difficulty purifying the final product.

Possible Causes & Solutions:

  • Co-elution of Impurities during Chromatography: An impurity may have a similar polarity to the desired product.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

  • Product is an Oil or Gummy Solid: This often indicates the presence of impurities.

    • Solution: Attempt to purify a small amount via preparative TLC to isolate the pure compound and determine its properties. If the pure compound is a solid, recrystallization from an appropriate solvent system can be an effective purification method. For aldehydes that are difficult to crystallize, formation of a bisulfite adduct can be a useful purification technique.[4] The aldehyde can be regenerated from the adduct by treatment with a base.[5]

Quantitative Data Summary

ParameterTypical RangeNotes
Reactant Ratio 1:1 to 1:1.2 (Phenol:Alkyl Halide)A slight excess of the alkyl halide can help drive the reaction to completion.
Base K₂CO₃, NaOH, NaHThe choice of base depends on the acidity of the phenol and the reactivity of the alkyl halide.[1]
Solvent DMF, Acetone, AcetonitrilePolar aprotic solvents are generally preferred.[1]
Temperature 50 - 100 °CHigher temperatures can increase the rate but may also lead to more side products.[1][2]
Reaction Time 1 - 8 hoursReaction progress should be monitored by TLC.[1]
Reported Yields 60 - 95%Yields can vary significantly based on the specific conditions and scale of the reaction.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 - 2.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add methyl bromoacetate (1.1 - 1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system to afford the pure this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Synthesis Start Problem Observed LowYield Low or No Yield Start->LowYield Impurities Product is Impure Start->Impurities PurificationIssue Purification Difficulty Start->PurificationIssue Cause_Deprotonation Incomplete Deprotonation LowYield->Cause_Deprotonation Cause_Moisture Moisture Present LowYield->Cause_Moisture Cause_Conditions Suboptimal Time/Temp LowYield->Cause_Conditions Impurities->LowYield Incomplete Reaction Cause_SideReactions Side Reactions (C-alkylation, Elimination) Impurities->Cause_SideReactions Cause_Hydrolysis Ester Hydrolysis Impurities->Cause_Hydrolysis PurificationIssue->Impurities Due to Impurities Cause_Coelution Impurity Co-elution PurificationIssue->Cause_Coelution Solution_Base Use Stronger/Fresh Base Cause_Deprotonation->Solution_Base Solution_Anhydrous Use Anhydrous Conditions Cause_Moisture->Solution_Anhydrous Solution_Optimize Optimize Time/Temp (Monitor by TLC) Cause_Conditions->Solution_Optimize Solution_Solvent Use Polar Aprotic Solvent Cause_SideReactions->Solution_Solvent Solution_Workup Mild Basic Workup Cause_Hydrolysis->Solution_Workup Solution_Chromatography Optimize Chromatography/Recrystallize Cause_Coelution->Solution_Chromatography

Caption: Troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway Synthesis of this compound Phenol 4-Hydroxybenzaldehyde Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation AlkylHalide Methyl Bromoacetate Product This compound AlkylHalide->Product Phenoxide->Product SN2 Attack Base Base (e.g., K₂CO₃) Base->Phenol Solvent Solvent (e.g., DMF) Solvent->Phenoxide Solvation

Caption: Signaling pathway for the Williamson ether synthesis of this compound.

References

Technical Support Center: Purification of Methyl 2-(4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the removal of impurities from Methyl 2-(4-formylphenoxy)acetate, a common intermediate in pharmaceutical research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities typically arise from the starting materials and reaction conditions used during its synthesis, which is often a Williamson ether synthesis.[1][2] These can include:

  • Unreacted Starting Materials: 4-hydroxybenzaldehyde and methyl bromoacetate.

  • Inorganic Salts: Byproducts such as potassium bromide or sodium bromide if a base like K₂CO₃ or NaOH is used.[3]

  • Residual Base: Unreacted base (e.g., K₂CO₃).[3]

  • Solvent Residue: Solvents used in the reaction or work-up, such as Dimethylformamide (DMF) or Ethyl Acetate (EtOAc).[3]

  • Side-Products: Trace amounts of byproducts from potential side reactions.

Q2: How do I choose the best purification method for my sample?

A2: The choice depends on the nature and quantity of the impurities.

  • For removing inorganic salts and water-soluble impurities: An aqueous work-up (washing with water or brine) is the first and most effective step.[3][4]

  • For removing unreacted starting materials and organic byproducts: Flash column chromatography is highly effective for separating compounds with different polarities.[3][5]

  • For final purification of a mostly pure solid product: Recrystallization is an excellent method to obtain high-purity crystalline material and remove minor impurities.[6][7]

Q3: My purified product has a low melting point or appears as an oil. What could be the cause?

A3: This often indicates the presence of impurities, which can depress the melting point. Residual solvents are a common cause. Ensure the product is thoroughly dried under a high vacuum to remove all volatile residues. If the problem persists, the product may require another purification step, such as column chromatography, to remove non-volatile organic impurities.

Q4: Can I use a method other than column chromatography to remove unreacted 4-hydroxybenzaldehyde?

A4: Yes. Since 4-hydroxybenzaldehyde is a phenol, it is acidic and can be removed with a basic wash. Extracting the crude product (dissolved in a water-immiscible solvent like ethyl acetate) with a dilute aqueous sodium hydroxide solution can selectively remove the unreacted phenol.[4] However, be cautious, as a strong base could potentially hydrolyze the ester group in your product if contact time is prolonged or the concentration is too high.

Troubleshooting Guide

Problem 1: My TLC plate shows multiple spots after an initial aqueous work-up.

  • Question: I've performed a standard aqueous work-up, but my crude product still shows several spots on the TLC plate. What do these spots likely represent and what is the next step?

  • Answer: The spots likely correspond to your desired product, unreacted 4-hydroxybenzaldehyde (which is more polar), and potentially less polar byproducts. The next logical step is purification by flash column chromatography to separate these components based on their differing polarities.[5][8]

Problem 2: During column chromatography, the compounds are not separating well.

  • Question: I'm running a column, but the spots on the TLC plates for my collected fractions are too close together (low resolution). How can I improve the separation?

  • Answer: To improve separation (increase resolution), you can either use a less polar eluent system or switch to a gradient elution.[5][9] For instance, if you are using a 4:1 Hexane:Ethyl Acetate mixture, try switching to a 9:1 or 20:1 mixture to slow down the elution of all compounds, which may allow for better separation.[3] Alternatively, a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is a powerful technique to resolve compounds with close Rf values.[5][9]

Problem 3: My product "oils out" during recrystallization instead of forming crystals.

  • Question: I dissolved my crude product in a hot solvent, but upon cooling, it formed an oil instead of crystals. What should I do?

  • Answer: "Oiling out" happens when the solute comes out of the supersaturated solution at a temperature above its melting point.[6] Try one of these solutions:

    • Add more solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.

    • Change the solvent system: Use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. Common pairs include hexane/ethyl acetate or hexane/acetone.[6]

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates nucleation sites that can initiate crystallization.

Data Presentation: Purification Parameters

The following table summarizes typical conditions for the purification of this compound and related compounds by flash column chromatography.

ParameterCondition 1Condition 2General Guidance
Stationary Phase Silica Gel (0.040-0.063 mm)Silica GelStandard silica gel (230-400 mesh) is typically used.[10]
Mobile Phase (Eluent) Gradient: 100% Hexane -> 4:1 Hexanes:EtOAc -> 3:2 Hexanes:EtOAc[5]Isocratic: 20:1 Hexane:EtOAc[3]The optimal ratio depends on the specific impurity profile. Monitor with TLC.
Sample Loading Dry loaded onto Celite[5]Loaded directly after solvent removal[3]Dry loading is preferred for better resolution, especially for larger scales.
Monitoring Thin-Layer Chromatography (TLC)Thin-Layer Chromatography (TLC)Visualize with a UV lamp (254 nm) and/or a p-anisaldehyde stain.[5][11]

Experimental Protocols

Protocol 1: Aqueous Work-up and Extraction

This procedure is designed to remove inorganic salts, residual base, and highly water-soluble impurities like DMF from the crude reaction mixture.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent like DMF, dilute the mixture with a significantly larger volume of Ethyl Acetate (EtOAc), for example, 200 mL of EtOAc for a reaction in 50 mL of DMF.[3]

  • Transfer the organic mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x 50 mL)

    • Saturated aqueous brine solution (1 x 50 mL). The brine wash helps to break emulsions and remove residual water from the organic layer.[3]

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3][12]

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for separating the target compound from organic impurities.

  • Prepare the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[9]

  • Pack the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica bed.

  • Prepare the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane. Add a small amount of silica gel or Celite to this solution and evaporate the solvent to create a dry, free-flowing powder.[5]

  • Load the Column: Carefully add the dry sample powder to the top of the silica bed.

  • Elute the Column: Begin eluting with a non-polar solvent system (e.g., 20:1 Hexane:EtOAc).[3] Collect fractions in test tubes.

  • Monitor the Elution: Spot each fraction onto a TLC plate to track the separation. Combine the fractions that contain the pure product.

  • Isolate the Product: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

This method is ideal for obtaining a highly pure, crystalline final product from a sample that is already substantially pure.

  • Choose a Solvent: Select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of hexane and ethyl acetate is a good starting point.[6]

  • Dissolve the Compound: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a single seed crystal of the pure compound.

  • Cool Further: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. Dry the crystals thoroughly under a high vacuum.

Visual Workflow

Purification_Workflow Crude Crude Product (from synthesis) Workup Aqueous Work-up (Protocol 1) Crude->Workup TLC_Check1 TLC Analysis Workup->TLC_Check1 ColumnChrom Flash Column Chromatography (Protocol 2) TLC_Check1->ColumnChrom Multiple spots Recrystallize Recrystallization (Protocol 3) TLC_Check1->Recrystallize Single major spot (solid) TLC_Check2 TLC of Fractions ColumnChrom->TLC_Check2 Combine Combine Pure Fractions & Evaporate TLC_Check2->Combine Pure fractions identified Check_Purity Check Purity (TLC, mp, NMR) Combine->Check_Purity Final_Product Purified Product Recrystallize->Check_Purity Check_Purity->Final_Product Purity confirmed

Caption: Workflow for the purification of this compound.

References

Preventing degradation of Methyl 2-(4-formylphenoxy)acetate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-(4-formylphenoxy)acetate. This molecule's bifunctional nature, containing both an aldehyde and a methyl ester, makes it a versatile building block but also susceptible to specific degradation pathways.

Troubleshooting Guide

This section addresses common problems encountered during reactions involving this compound.

Q1: Why is my reaction yield unexpectedly low?

Low yields can often be attributed to the degradation of the starting material or intermediates. The two primary functional groups, the aldehyde and the methyl ester, are susceptible to various reaction conditions.

  • Aldehyde Oxidation: The formyl group (-CHO) is easily oxidized to a carboxylic acid, especially in the presence of air (oxygen), oxidizing agents, or certain metal catalysts. This forms the byproduct 4-carboxy-phenoxy)-acetic acid methyl ester.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, particularly in the presence of water. This forms the byproduct 2-(4-formylphenoxy)acetic acid.

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation. Two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid.

Solution:

  • Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

  • Use anhydrous (dry) solvents and reagents to minimize ester hydrolysis.

  • Avoid strong bases. If basic conditions are required, consider using milder, non-nucleophilic bases and running the reaction at a low temperature.

  • Protect the aldehyde group as an acetal if it is not the desired reactive site. This is a highly effective strategy.[1][2][3]

Q2: I see unexpected peaks in my NMR/LC-MS analysis. What could they be?

Unexpected peaks often correspond to the degradation products mentioned above.

Observed Issue Potential Cause Suggested Action
Peak corresponding to a carboxylic acid (broad singlet in ¹H NMR, mass increase of 16 Da)Oxidation of the aldehyde group.Use inert atmosphere; check reagents for peroxide contamination.
Peak corresponding to a carboxylic acid (mass decrease of 14 Da)Hydrolysis of the methyl ester.Use anhydrous solvents and reagents; avoid strong acid/base.
Peaks corresponding to an alcohol and a carboxylic acidCannizzaro reaction.Avoid strong bases (e.g., NaOH, KOH). Use weaker bases like K₂CO₃ or Et₃N if necessary.
Broad or polymeric materialUncontrolled side reactions.Lower the reaction temperature; consider protecting the aldehyde group.

Q3: My reaction requires a strong nucleophile/base (e.g., Grignard reagent, LiAlH₄). How can I prevent it from reacting with the aldehyde or ester?

Direct use of strong, irreversible nucleophiles will lead to a complex mixture of products. Aldehydes are generally more reactive than esters towards nucleophilic attack.[4][5][6] The most robust solution is to use a protecting group strategy.

Solution: Protect the aldehyde as a cyclic acetal (e.g., using ethylene glycol). Acetals are stable in neutral to strongly basic and nucleophilic conditions.[1][3] After the desired reaction is complete, the acetal can be easily removed (deprotected) with aqueous acid to regenerate the aldehyde.[2]

A typical protection-reaction-deprotection workflow.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen or argon). This minimizes the risk of slow oxidation and hydrolysis.

Q2: Which protecting group is best for the aldehyde?

Cyclic acetals are generally preferred over acyclic ones due to their enhanced stability (thermodynamic advantage from the chelate effect).

Protecting Group Protection Reagents Stability Deprotection Conditions Notes
1,3-Dioxolane Ethylene glycol, acid catalyst (e.g., p-TsOH)Stable to bases, nucleophiles, hydrides, organometallics, and many oxidizing agents.Mild aqueous acid (e.g., HCl, H₂SO₄ in THF/water).Most common and reliable choice.
1,3-Dioxane 1,3-Propanediol, acid catalystMore stable to acid hydrolysis than 1,3-dioxolanes.Stronger acidic conditions required.Use when trace acid might be present in subsequent steps.
Dimethyl Acetal Methanol, acid catalystLess stable than cyclic acetals.Very mild acidic conditions.Can be prone to exchange with other alcohols if present.

Q3: What are the primary degradation pathways I should be aware of?

The main vulnerabilities are the aldehyde and ester functional groups. Understanding these pathways is key to designing a successful reaction.

DegradationPathways cluster_products Degradation Products Start This compound Oxidation Oxidation Product (Carboxylic Acid at C4) Start->Oxidation [O] (e.g., Air, KMnO₄) Hydrolysis Hydrolysis Product (Carboxylic Acid from Ester) Start->Hydrolysis H₂O / H⁺ or OH⁻ Cannizzaro Cannizzaro Products (Alcohol and Carboxylic Acid) Start->Cannizzaro Strong Base (e.g., conc. NaOH)

Primary degradation pathways for the target molecule.

Experimental Protocols

Protocol 1: Protection of the Aldehyde as a 1,3-Dioxolane

This protocol describes the formation of a cyclic acetal to protect the aldehyde group.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents, catalytic)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), toluene (approx. 0.2 M concentration), ethylene glycol (1.5 eq), and p-TsOH (0.05 eq).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the equilibrium towards the acetal product.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, Methyl 2-(4-(1,3-dioxolan-2-yl)phenoxy)acetate, can often be used in the next step without further purification. If necessary, purify by flash column chromatography.

Protocol 2: Deprotection of the 1,3-Dioxolane

This protocol regenerates the aldehyde from its acetal-protected form.

Materials:

  • Acetal-protected compound

  • Acetone or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1M HCl) or other aqueous acid

  • Ethyl acetate or Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the acetal-protected compound in a mixture of acetone (or THF) and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 1M HCl (e.g., 0.1 equivalents) or another acid.

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, neutralize the acid by carefully adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the deprotected aldehyde product. Purify by chromatography or recrystallization if necessary.

References

Technical Support Center: Characterization of Methyl 2-(4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common challenges encountered during the synthesis, purification, and characterization of Methyl 2-(4-formylphenoxy)acetate.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures, offering potential causes and solutions in a structured question-and-answer format.

Synthesis & Purification

Issue Potential Cause Recommended Solution
Low yield in Williamson ether synthesis Incomplete deprotonation of 4-hydroxybenzaldehyde.Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) to ensure complete formation of the phenoxide.[1]
Side reactions such as elimination.[2]Use a primary alkyl halide (methyl bromoacetate) and maintain a moderate reaction temperature to favor SN2 reaction over elimination.
Reaction with the aldehyde group.While less likely under basic conditions, protecting the aldehyde group as an acetal before the ether synthesis can be considered if side products are observed.
Product streaks on TLC and column chromatography The compound is polar due to the aldehyde and ester groups.Use a more polar eluent system. For silica gel chromatography, a gradient elution with ethyl acetate in hexanes is a good starting point. Adding a small percentage of a more polar solvent like methanol may be necessary.
Residual starting materials or byproducts.Optimize the reaction conditions to drive the reaction to completion. A thorough aqueous work-up is crucial to remove unreacted 4-hydroxybenzaldehyde and bromoacetic acid (if formed by hydrolysis).
Difficulty in removing the solvent after purification High-boiling point solvents like DMF or DMSO used in the reaction.After the reaction, dilute the mixture with a large volume of water and extract the product with a lower-boiling point organic solvent like ethyl acetate or dichloromethane. Perform multiple washes of the organic layer with brine to remove residual high-boiling point solvents.

Characterization

Issue Potential Cause Recommended Solution
Broad peaks in the ¹H NMR spectrum Sample contains impurities or residual water.Ensure the sample is thoroughly dried before preparing the NMR sample. Use a deuterated solvent from a fresh, sealed container.
Aggregation of the molecule.Run the NMR at a slightly elevated temperature to potentially break up intermolecular interactions.
Unexpected peaks in the mass spectrum Fragmentation of the molecule.This is expected in Electron Ionization (EI) mass spectrometry. Analyze the fragmentation pattern to confirm the structure.
Presence of impurities.Correlate the mass spectrum with the purity data from HPLC or GC analysis.
Oxidation of the aldehyde during analysis or storage The aldehyde group is susceptible to oxidation to a carboxylic acid.[3][4][5]Store the compound under an inert atmosphere (nitrogen or argon) and in a cool, dark place. For long-term storage, consider storing at low temperatures. When preparing samples for analysis, use fresh, high-purity solvents.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What are the most common side products in the synthesis of this compound via Williamson ether synthesis?

    • A1: Common side products can include unreacted 4-hydroxybenzaldehyde, the product of C-alkylation on the aromatic ring, and the elimination product from methyl bromoacetate.[2] Optimizing the reaction conditions, such as temperature and the choice of base, can minimize these side products.

  • Q2: Can I use a different base instead of sodium hydride?

    • A2: Yes, other strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can also be effective for the deprotonation of the phenol.[1]

Purification

  • Q3: My compound seems to be retained on the silica gel column. What should I do?

    • A3: This is likely due to the polar nature of the molecule. Increase the polarity of your eluent system gradually. A mixture of ethyl acetate and hexanes, with the proportion of ethyl acetate being increased, is a good starting point. If the compound still shows strong retention, adding a small amount (1-2%) of methanol to the eluent can help.

  • Q4: Is reverse-phase HPLC a suitable method for purifying this compound?

    • A4: Yes, reverse-phase HPLC can be a very effective method for purifying polar aromatic compounds.[6][7][8] A C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of an acid like formic acid or TFA to improve peak shape) is a common choice.

Characterization

  • Q5: What are the expected chemical shifts in the ¹H NMR spectrum?

    • A5: You should expect to see a singlet for the aldehyde proton around 9.8-10.0 ppm, a singlet for the methyl ester protons around 3.8 ppm, and a singlet for the methylene protons of the acetate group around 4.7 ppm. The aromatic protons will appear as two doublets in the range of 7.0-8.0 ppm.

  • Q6: What are the key characteristic peaks in the IR spectrum?

    • A6: Look for a strong carbonyl stretch for the aldehyde around 1690-1710 cm⁻¹ and another strong carbonyl stretch for the ester around 1730-1750 cm⁻¹. You will also see C-H stretches for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic protons just below 3000 cm⁻¹. The C-O ether stretch will appear in the 1250-1000 cm⁻¹ region.

  • Q7: What is the expected molecular ion peak in the mass spectrum?

    • A7: The molecular weight of this compound is 194.18 g/mol . In an EI mass spectrum, you should look for the molecular ion peak (M⁺) at m/z = 194.

Experimental Protocols

1. ¹H and ¹³C NMR Spectroscopy

  • Objective: To obtain high-resolution nuclear magnetic resonance spectra for structural confirmation.

  • Methodology:

    • Dissolve 5-10 mg of the purified solid sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling should be used to simplify the spectrum.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology (KBr Pellet Method): [9][10][11][12]

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press.

    • Apply pressure to form a thin, transparent or translucent pellet.

    • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

3. Electron Ionization Mass Spectrometry (EI-MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology: [13][14][15][16]

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Ionize the sample using a standard electron energy of 70 eV.

    • Analyze the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).

4. High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the compound and for preparative purification.

  • Methodology (Analytical): [6][7][8][17]

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a suitable percentage of B (e.g., 20%) and increase linearly to a higher percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL of a dilute solution of the sample in the mobile phase.

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_results Data Analysis Synthesis Williamson Ether Synthesis Workup Aqueous Work-up Synthesis->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Structure->Purity

Caption: Workflow for the synthesis, purification, and characterization of this compound.

References

Technical Support Center: Enhancing Reactions of Methyl 2-(4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2-(4-formylphenoxy)acetate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance reaction rates.

General Troubleshooting for Sluggish Reactions

Before delving into specific reaction types, consider these general factors that critically influence the rate of most chemical transformations.

dot

Troubleshooting_Workflow General Troubleshooting Workflow for Slow Reactions start Slow or Incomplete Reaction Observed check_reagents Verify Reagent Purity and Concentration start->check_reagents check_temp Optimize Reaction Temperature check_reagents->check_temp check_catalyst Evaluate Catalyst Choice and Loading check_temp->check_catalyst check_solvent Assess Solvent Effects check_catalyst->check_solvent outcome Reaction Rate Increased? check_solvent->outcome success Protocol Optimized outcome->success Yes failure Consult Further Literature or Support outcome->failure No Wittig_Reaction_Workflow Wittig Reaction Experimental Workflow start Start prepare_ylide Prepare Phosphonium Ylide start->prepare_ylide add_aldehyde Add this compound prepare_ylide->add_aldehyde reaction React at Appropriate Temperature add_aldehyde->reaction workup Aqueous Workup and Extraction reaction->workup purify Purify Alkene Product workup->purify end End purify->end

Technical Support Center: Analysis of Methyl 2-(4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the interpretation of the ¹H and ¹³C NMR spectra of Methyl 2-(4-formylphenoxy)acetate. It includes predicted spectral data, experimental protocols, and a troubleshooting section to address common issues encountered during analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift principles and data from analogous structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.90Singlet (s)1HAldehyde H
~7.88Doublet (d)2HAromatic H (ortho to -CHO)
~7.05Doublet (d)2HAromatic H (ortho to -O)
~4.75Singlet (s)2HO-CH₂ -C=O
~3.80Singlet (s)3HO-CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~190.8Aldehyde C =O
~168.5Ester C =O
~163.0Aromatic C -O
~132.0Aromatic C -CHO
~130.5Aromatic C H (ortho to -CHO)
~115.0Aromatic C H (ortho to -O)
~65.0O-CH₂ -C=O
~52.5O-CH₃

Experimental Protocols

A standard protocol for acquiring high-quality NMR spectra is essential for accurate interpretation.

Methodology for NMR Sample Preparation and Acquisition
  • Sample Preparation :

    • Weigh approximately 5-10 mg of high-purity this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is free from water and other impurities.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. TMS is set to 0.00 ppm.[1][2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and signal resolution.

    • For ¹H NMR : Acquire the spectrum using a standard pulse sequence. A typical experiment might involve 16-32 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

NMR Interpretation Workflow

The following diagram outlines the logical steps for interpreting the NMR spectrum of a substituted aromatic compound like this compound.

NMR_Interpretation_Workflow cluster_prep Preparation & Acquisition cluster_analysis Spectral Analysis cluster_structure Structure Elucidation cluster_verify Verification prep 1. Prepare NMR Sample acquire 2. Acquire ¹H and ¹³C Spectra prep->acquire count_signals 3. Count Number of Signals (¹H and ¹³C) acquire->count_signals analyze_shifts 4. Analyze Chemical Shifts (δ) (Identify functional groups) count_signals->analyze_shifts analyze_integration 5. Analyze ¹H Integration (Determine proton ratios) analyze_shifts->analyze_integration analyze_splitting 6. Analyze ¹H Splitting (Identify neighboring protons) analyze_integration->analyze_splitting assemble 7. Assemble Fragments (Connect structural pieces) analyze_splitting->assemble propose 8. Propose Final Structure assemble->propose verify 9. Verify with ¹³C and 2D NMR propose->verify

Caption: Workflow for NMR spectrum interpretation.

Troubleshooting and FAQs

This section addresses common questions and issues that may arise during the acquisition and interpretation of the NMR spectrum for this compound.

Question: The aromatic signals in my ¹H NMR spectrum are overlapping and difficult to interpret. What can I do?

Answer: Overlapping signals in the aromatic region (typically 6.5-8.0 ppm) are common, especially in lower-field spectrometers.[3][4] To resolve this, you can:

  • Use a Higher-Field Spectrometer: A spectrometer with a stronger magnetic field (e.g., 600 MHz or higher) will increase the dispersion of the signals.

  • Use a Different Solvent: Changing the deuterated solvent can sometimes alter the chemical shifts of the aromatic protons enough to resolve them.

  • Perform 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, even if their signals overlap in the 1D spectrum.

Question: I see a broad singlet around 1.5-2.5 ppm that I can't assign. What is it likely to be?

Answer: An unassigned broad singlet in this region is often due to residual water (H₂O) in the deuterated solvent, particularly in solvents like DMSO-d₆ or CD₃OD. To confirm, you can add a drop of D₂O to the NMR tube and re-acquire the spectrum. The water peak should disappear or significantly decrease in intensity due to proton exchange.

Question: Why is the aldehyde proton (~9.90 ppm) a singlet?

Answer: The aldehyde proton is a singlet because it has no adjacent protons within three bonds to couple with. The closest protons are on the aromatic ring, which are four bonds away. Typically, coupling is not observed over more than three bonds, except in specific cases like aromatic systems where long-range coupling can sometimes be seen, but it is often very small.

Question: The integration of my signals is not giving whole numbers. What is the cause?

Answer: This can be due to several factors:

  • Impurity: The sample may contain impurities with protons that contribute to the spectrum.

  • Phasing and Baseline Correction: Improper phasing or baseline correction during data processing can lead to inaccurate integration. Reprocess the spectrum carefully.

  • Relaxation Times: If the relaxation delay (the time between scans) is too short, protons with long relaxation times may not fully relax, leading to lower signal intensity and inaccurate integration. This is particularly relevant for quaternary carbons in ¹³C NMR.

Question: How does the ¹³C NMR spectrum confirm a 1,4- (para) substitution pattern on the benzene ring?

Answer: A 1,4-disubstituted benzene ring has a plane of symmetry.[3][5] This symmetry makes pairs of carbons chemically equivalent. Therefore, instead of six unique signals for the aromatic carbons, you will only see four: two for the carbons bearing the substituents and two for the protonated carbons. In contrast, ortho and meta isomers would show six distinct aromatic carbon signals due to a lack of this symmetry.[3][5]

Question: My baseline is distorted ("rolling"). How can I fix this?

Answer: A rolling baseline is usually an artifact of the data processing. It can be caused by a delayed acquisition time or issues with the first few data points of the Free Induction Decay (FID). Try reprocessing the data and applying a backward linear prediction or adjusting the digital filter settings. Ensuring the spectrometer is properly tuned and shimmed before acquisition can also prevent this issue.

References

Avoiding common pitfalls in Methyl 2-(4-formylphenoxy)acetate handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2-(4-formylphenoxy)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, use, and troubleshooting of common issues encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when handling this compound?

A1: this compound is classified as harmful if swallowed and causes serious eye irritation.[1] It is essential to handle this compound in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, away from sources of ignition.[1] It is incompatible with strong oxidizing agents, so co-storage with such chemicals should be avoided. Long-term stability is best ensured by minimizing exposure to moisture and light.

Q3: What are the potential impurities that might be present in a commercial batch of this compound?

A3: Commercial batches may contain impurities arising from the synthetic process. Common impurities in structurally related phenoxyacetates include unreacted starting materials such as 4-hydroxybenzaldehyde and methyl chloroacetate. Other potential impurities could be byproducts from side reactions or isomers from the starting materials.

Q4: Can this compound undergo degradation? If so, what are the likely pathways?

A4: Yes, like other phenoxyacetic acid derivatives, it can undergo degradation. The primary degradation pathways are likely hydrolysis of the ester group to form 4-formylphenoxyacetic acid and methanol, and photodegradation of the aromatic ring, especially under UV irradiation.[2] The aldehyde group is also susceptible to oxidation to a carboxylic acid.

Troubleshooting Guides

This section addresses specific problems that may arise during the use of this compound in common synthetic procedures.

Problem 1: Low Yield in Wittig Reaction

Symptoms:

  • Low conversion of this compound to the desired alkene product.

  • Presence of unreacted starting material and triphenylphosphine oxide as the major components in the reaction mixture.

Possible Causes and Solutions:

Possible Cause Solution
Inactive Ylide: The phosphorus ylide may have decomposed due to moisture or improper generation.Ensure anhydrous reaction conditions. Use freshly prepared or properly stored ylide. The color change upon ylide formation can be an indicator of its activity.
Steric Hindrance: The aldehyde or the ylide may be sterically hindered, slowing down the reaction.Increase the reaction temperature or prolong the reaction time. Consider using a more reactive ylide if possible.
Base Incompatibility: The base used to generate the ylide might be too weak or incompatible with other functional groups.For stabilized ylides, a weaker base like sodium carbonate or triethylamine can be used. For non-stabilized ylides, stronger bases like n-butyllithium or sodium hydride are necessary. Ensure the chosen base does not react with the ester group.
Side Reactions: The aldehyde may undergo side reactions such as Cannizzaro reaction under strongly basic conditions.[1]If using a strong base, add it slowly at a low temperature to minimize side reactions.
Problem 2: Multiple Products in Reductive Amination

Symptoms:

  • Formation of a mixture of primary, secondary, and/or tertiary amines.

  • Presence of the corresponding alcohol from the reduction of the aldehyde.

Possible Causes and Solutions:

Possible Cause Solution
Over-alkylation: The primary amine product can react further with the aldehyde to form a secondary amine, which can then react again.Use a large excess of the primary amine to favor the formation of the desired primary amine product. A stepwise procedure involving the formation of the imine first, followed by reduction, can also prevent over-alkylation.
Direct Reduction of Aldehyde: The reducing agent can directly reduce the aldehyde to an alcohol before it reacts with the amine.Use a milder and more selective reducing agent like sodium triacetoxyborohydride [NaB(OAc)₃H], which is known to be effective for reductive aminations and less likely to reduce the aldehyde directly in the presence of an amine.
Imine Hydrolysis: The intermediate imine can be unstable and hydrolyze back to the aldehyde and amine, especially in the presence of water.Perform the reaction under anhydrous conditions to favor imine formation and subsequent reduction.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₄[1]
Molecular Weight194.18 g/mol [1]
AppearanceSolid[1]
Melting PointNot specified
Boiling PointNot specified
InChI KeyTVJPCDPSAWVMHA-UHFFFAOYSA-N[1]

Table 2: Solubility of Structurally Similar Organic Esters in Common Solvents (Qualitative)

SolventSolubility
MethanolSoluble
EthanolSoluble
AcetoneSoluble
Ethyl AcetateSoluble
DichloromethaneSoluble
Diethyl EtherSoluble
n-HexaneSparingly Soluble to Insoluble
WaterInsoluble
Note: This table provides general solubility trends for aromatic esters. Actual solubility of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Wittig Reaction for the Synthesis of Methyl 2-(4-(2-styryl)phenoxy)acetate

This protocol describes a general procedure for the reaction of this compound with a phosphorus ylide to form an alkene.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents).

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide should be observed.

  • Cool the reaction mixture back to 0 °C.

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired alkene.

Protocol 2: Reductive Amination for the Synthesis of Methyl 2-(4-((benzylamino)methyl)phenoxy)acetate

This protocol outlines a general procedure for the reductive amination of this compound with a primary amine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride [NaB(OAc)₃H]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and dissolve it in dichloromethane.

  • Add benzylamine (1.2 equivalents) to the solution and stir for 30 minutes at room temperature to form the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired secondary amine.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start This compound reaction Chemical Reaction (e.g., Wittig or Reductive Amination) start->reaction reagent Reagent (e.g., Ylide or Amine/Reducing Agent) reagent->reaction crude Crude Product reaction->crude purification Purification (e.g., Column Chromatography) crude->purification pure Pure Compound purification->pure analysis Purity & Structure Confirmation (NMR, LC-MS) pure->analysis data Analytical Data analysis->data end Final Product for Further Use data->end Proceed to Biological Assay

Caption: Experimental workflow for the synthesis, purification, and analysis of a derivative from this compound.

drug_discovery_workflow cluster_library Library Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization start This compound parallel_synthesis Parallel Synthesis start->parallel_synthesis diversity Diverse Reagents (Amines, Ylides, etc.) diversity->parallel_synthesis compound_library Compound Library parallel_synthesis->compound_library primary_screen High-Throughput Screening (HTS) against Kinase Target compound_library->primary_screen hits Initial 'Hits' primary_screen->hits secondary_screen Dose-Response & Selectivity Assays hits->secondary_screen leads Validated 'Leads' secondary_screen->leads sar Structure-Activity Relationship (SAR) Studies leads->sar optimized_leads Optimized Lead Compounds sar->optimized_leads preclinical Preclinical Development optimized_leads->preclinical

References

Validation & Comparative

A Spectroscopic Comparison of Methyl 2-(4-formylphenoxy)acetate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Methyl 2-(4-formylphenoxy)acetate and its key analogs: Ethyl 2-(4-formylphenoxy)acetate, 2-(4-formylphenoxy)acetic acid, and Methyl 2-(4-acetylphenoxy)acetate. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. All data is supported by experimental protocols for reproducibility.

Structural Overview

The compounds discussed in this guide share a common phenoxyacetate core, with variations in the ester group and the para-substituent on the benzene ring. These structural modifications lead to distinct spectroscopic signatures, which are detailed below.

G cluster_0 This compound cluster_1 Ethyl 2-(4-formylphenoxy)acetate cluster_2 2-(4-formylphenoxy)acetic acid cluster_3 Methyl 2-(4-acetylphenoxy)acetate m1 m1 a1 a1 m1->a1 Ester Variation a2 a2 m1->a2 Ester Hydrolysis a3 a3 m1->a3 Para-substituent Variation

Caption: Structural relationships between this compound and its analogs.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its analogs.

¹H NMR Data (Chemical Shifts in ppm)
Compound NameSolventAr-H (formyl/acetyl side)Ar-H (ether side)-OCH₂--CH₃ (ester)-CH₂CH₃ (ester)-CHO / -COCH₃-COOH
This compoundCDCl₃~7.85 (d, J=8.8 Hz)~6.98 (d, J=8.8 Hz)~4.69 (s)~3.81 (s)-~9.88 (s)-
Ethyl 2-(4-formylphenoxy)acetateCDCl₃7.84 (d, J=8.7 Hz)6.97 (d, J=8.7 Hz)4.65 (s)-1.29 (t, J=7.1 Hz), 4.26 (q, J=7.1 Hz)9.88 (s)-
2-(4-formylphenoxy)acetic acidDMSO-d₆7.83 (d, J=8.7 Hz)7.08 (d, J=8.7 Hz)4.80 (s)--9.85 (s)13.15 (br s)
Methyl 2-(4-acetylphenoxy)acetateCDCl₃7.95 (d, J=8.9 Hz)6.93 (d, J=8.9 Hz)4.66 (s)3.80 (s)-2.57 (s)-
¹³C NMR Data (Chemical Shifts in ppm)
Compound NameSolventC=O (ester)C=O (formyl/acetyl)Ar-C (formyl/acetyl side)Ar-C (ether side)-OCH₂--OCH₃ / -OCH₂CH₃-CH₃ (acetyl)
This compoundCDCl₃~168.8~190.7~131.9, ~130.3~163.2, ~114.9~65.2~52.3-
Ethyl 2-(4-formylphenoxy)acetateCDCl₃168.4190.7131.9, 130.3163.2, 114.965.361.6, 14.1-
2-(4-formylphenoxy)acetic acidDMSO-d₆169.8191.3131.6, 130.5163.5, 115.365.0--
Methyl 2-(4-acetylphenoxy)acetateCDCl₃168.9196.7131.8, 130.6162.7, 114.265.252.326.5
IR Data (Key Peaks in cm⁻¹)
Compound NameC=O (ester)C=O (formyl/acetyl)C-O (ether)Ar-H
This compound~1760, ~1735~1695~1240, ~1050~3070, ~830
Ethyl 2-(4-formylphenoxy)acetate1755, 173016981245, 10453075, 835
2-(4-formylphenoxy)acetic acid1740 (broad)16851230, 10603050, 825
Methyl 2-(4-acetylphenoxy)acetate175816801250, 10553060, 830
Mass Spectrometry Data (m/z)
Compound NameIonization Mode[M]⁺ / [M+H]⁺Key Fragment Ions
This compoundESI+195.06163, 135, 121
Ethyl 2-(4-formylphenoxy)acetateESI+209.08181, 163, 135, 121
2-(4-formylphenoxy)acetic acidESI-179.03135, 121
Methyl 2-(4-acetylphenoxy)acetateESI+209.08194, 163, 151, 121

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the compounds discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the material is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute an aliquot of this stock solution to a final concentration of 1-10 µg/mL with the same solvent, adding 0.1% formic acid for positive ion mode (ESI+) or 0.1% ammonium hydroxide for negative ion mode (ESI-) to promote ionization.

  • Data Acquisition: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through a liquid chromatography system. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized for the specific compound to achieve maximum sensitivity and stable ionization. For fragmentation analysis (MS/MS), the parent ion of interest is isolated and fragmented in the collision cell, and the resulting product ion spectrum is recorded.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical workflow for the characterization of these compounds and a conceptual signaling pathway where such molecules might be investigated as ligands for a hypothetical receptor.

G cluster_workflow Experimental Workflow start Synthesized Compound purification Purification (e.g., Recrystallization, Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation & Purity Assessment nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: A typical experimental workflow for the spectroscopic characterization of synthesized organic compounds.

G cluster_pathway Hypothetical Signaling Pathway ligand Phenoxyacetate Analog receptor Target Receptor ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: A generalized signaling pathway where phenoxyacetate analogs could be investigated as potential ligands.

A Comparative Analysis of Synthesis Methods for Methyl 2-(4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

Methyl 2-(4-formylphenoxy)acetate is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The efficiency of its synthesis can significantly impact the overall yield and cost-effectiveness of a drug development pipeline. This guide provides a comparative analysis of three primary methods for the synthesis of this compound: the classical Williamson ether synthesis, the Ullmann condensation, and a modern microwave-assisted approach. We present a detailed examination of their reaction protocols, comparative performance data, and the underlying reaction mechanisms to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Methods

MethodKey FeaturesTypical YieldReaction TimeTemperatureReagents & Catalysts
Williamson Ether Synthesis Well-established, versatile, high yields.> 90%4 - 12 hours80 - 100°C4-hydroxybenzaldehyde, methyl bromoacetate, K₂CO₃, DMF
Ullmann Condensation Suitable for less reactive aryl halides, high yields possible.85 - 95%12 - 24 hours120 - 200°C4-hydroxybenzaldehyde, methyl bromoacetate, Cu catalyst, base, high-boiling solvent
Microwave-Assisted Synthesis Rapid, efficient, often solvent-free, high yields.> 90%5 - 30 minutes100 - 150°C4-hydroxybenzaldehyde, methyl chloroacetate, base, optional phase-transfer catalyst

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and reliable method for preparing ethers. This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

Reaction Pathway

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (SN2) 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Phenoxide_Ion Potassium 4-formylphenoxide 4-Hydroxybenzaldehyde->Phenoxide_Ion + Base Base K₂CO₃ Product This compound Phenoxide_Ion->Product + Methyl Bromoacetate Methyl_Bromoacetate Methyl Bromoacetate

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol

A solution of 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF) is treated with anhydrous potassium carbonate (2.76 g, 20 mmol). The mixture is stirred at room temperature for 30 minutes. Methyl bromoacetate (1.53 g, 10 mmol) is then added dropwise, and the reaction mixture is heated to 80°C for 4-12 hours. After completion, the reaction is cooled to room temperature, poured into ice water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound. A reported yield for a similar reaction is as high as 95%.

A variation of this method incorporates a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) to facilitate the reaction in a biphasic system, which can sometimes lead to shorter reaction times and milder conditions.

Method 2: Ullmann Condensation

The Ullmann condensation is an alternative for the formation of aryl ethers, particularly when dealing with less reactive aryl halides. This method involves a copper-catalyzed reaction between an alcohol and an aryl halide.

Reaction Pathway

Ullmann_Condensation 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Intermediate Copper Alkoxide Intermediate 4-Hydroxybenzaldehyde->Intermediate + Catalyst, Base Methyl_Bromoacetate Methyl Bromoacetate Catalyst Cu Catalyst Base Base (e.g., K₂CO₃) Product This compound Intermediate->Product + Methyl Bromoacetate (High Temperature)

Caption: Ullmann Condensation Workflow.

Experimental Protocol

In a typical Ullmann condensation, 4-hydroxybenzaldehyde (1.22 g, 10 mmol), methyl bromoacetate (1.53 g, 10 mmol), a copper catalyst (e.g., CuI, 0.19 g, 1 mmol), and a base such as potassium carbonate (2.76 g, 20 mmol) are heated in a high-boiling polar solvent like dimethylformamide (DMF) or pyridine at temperatures ranging from 120°C to 200°C for 12 to 24 hours. The reaction mixture is then cooled, filtered to remove the copper catalyst, and the product is isolated by extraction and purified by chromatography. While yields can be high, often exceeding 85%, the harsh reaction conditions are a significant drawback.[1]

Method 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods.

Reaction Pathway

Microwave_Synthesis Reactants 4-Hydroxybenzaldehyde + Methyl Chloroacetate + Base (e.g., K₂CO₃) Microwave Microwave Irradiation Reactants->Microwave Product This compound Microwave->Product Rapid Heating

Caption: Microwave-Assisted Synthesis Workflow.

Experimental Protocol

In a microwave reactor vessel, 4-hydroxybenzaldehyde (1.22 g, 10 mmol), methyl chloroacetate (1.09 g, 10 mmol), and a base like potassium carbonate (2.76 g, 20 mmol) are mixed, often in a minimal amount of a high-boiling solvent or even under solvent-free conditions. The mixture is then subjected to microwave irradiation at a controlled temperature (e.g., 120-150°C) for a short duration, typically ranging from 5 to 30 minutes. After the reaction is complete, the mixture is cooled, and the product is isolated and purified using standard extraction and chromatographic techniques. This method frequently results in yields comparable to or exceeding those of conventional methods, with the primary advantage of a drastic reduction in reaction time.

Comparative Discussion

Williamson Ether Synthesis: This method stands out for its reliability, high yields, and the vast body of literature supporting its application. The reaction conditions are relatively mild, and the reagents are readily available. The use of a phase-transfer catalyst can further enhance its efficiency, making it a strong candidate for both laboratory-scale and industrial applications.

Ullmann Condensation: The main advantage of the Ullmann condensation lies in its ability to form aryl ethers from less reactive aryl halides. However, the requirement of a copper catalyst and high reaction temperatures can be limiting factors. Catalyst removal and the potential for side reactions at elevated temperatures are additional considerations.

Microwave-Assisted Synthesis: This modern approach offers a significant advantage in terms of reaction speed, reducing synthesis times from hours to minutes. The efficiency of microwave heating can also lead to higher yields and cleaner reaction profiles. The potential for solvent-free reactions aligns with the principles of green chemistry, making it an attractive option for environmentally conscious synthesis.

Conclusion

For the synthesis of this compound, the Williamson ether synthesis remains a robust and high-yielding method, making it a preferred choice for many applications. For rapid synthesis and process optimization, microwave-assisted synthesis presents a compelling alternative, offering dramatic reductions in reaction time with comparable or improved yields. The Ullmann condensation , while effective, is generally considered a secondary option due to its harsher reaction conditions, unless specific substrate requirements necessitate its use. The choice of the optimal synthesis method will ultimately depend on the specific requirements of the research or production setting, including scale, available equipment, and desired throughput.

References

A Comparative Guide to the Purity Validation of Methyl 2-(4-formylphenoxy)acetate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is a critical step to ensure safety, efficacy, and batch-to-batch consistency. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the validation of Methyl 2-(4-formylphenoxy)acetate purity. We present a detailed experimental protocol, comparative data against potential impurities, and an overview of alternative analytical techniques.

Introduction to Purity Analysis of this compound

This compound is a valuable intermediate in organic synthesis. Its purity is paramount, as contaminants can lead to unwanted side reactions, reduced yields, and potentially toxic byproducts in subsequent manufacturing steps. The primary synthesis route for this compound is the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a methyl haloacetate (such as methyl chloroacetate or bromoacetate) in the presence of a base.

This synthesis pathway can introduce several potential impurities, including:

  • Unreacted Starting Materials: 4-hydroxybenzaldehyde and methyl chloroacetate.

  • Byproducts: 2-(4-formylphenoxy)acetic acid, formed by the hydrolysis of the methyl ester.

  • Isomeric Impurities: Arising from any impurities in the starting 4-hydroxybenzaldehyde.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of pharmaceutical intermediates like this compound.[1][2]

Comparative Analysis of Purity Assessment by HPLC

A reverse-phase HPLC method was developed to separate this compound from its potential impurities. The method's performance is summarized in the table below, showcasing its ability to resolve the main component from key process-related impurities.

CompoundRetention Time (min)Peak Area (%)Purity (%)
4-Hydroxybenzaldehyde3.50.08-
2-(4-formylphenoxy)acetic acid5.20.15-
This compound 8.1 99.75 99.75
Methyl Chloroacetate2.10.02-

Table 1: Hypothetical HPLC Purity Analysis of this compound. The data demonstrates a high purity profile with excellent resolution of potential impurities.

Experimental Protocol: HPLC Purity Validation

A detailed methodology for the HPLC analysis is provided below.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start with 70% A, hold for 2 minutes.

    • Ramp to 30% A over 15 minutes.

    • Hold at 30% A for 3 minutes.

    • Return to 70% A over 2 minutes and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Standard Solution: Prepare individual standard solutions of potential impurities (4-hydroxybenzaldehyde, 2-(4-formylphenoxy)acetic acid, and methyl chloroacetate) at a concentration of approximately 0.1 mg/mL in the same diluent. A mixed standard solution can also be prepared.

3. Data Analysis:

The purity of this compound is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Purity Report calculate->report

References

A Comparative Guide to the Reactivity of Methyl 2-(4-formylphenoxy)acetate and Similar Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of aromatic aldehydes is paramount for optimizing synthetic routes, predicting metabolic pathways, and designing novel chemical entities. This guide provides a comprehensive comparison of the reactivity of Methyl 2-(4-formylphenoxy)acetate with a series of structurally similar aromatic aldehydes: 4-methoxybenzaldehyde, benzaldehyde, and 4-nitrobenzaldehyde. The comparison is framed around key chemical transformations and supported by quantitative data and detailed experimental protocols.

The Decisive Role of Electronic Effects

The reactivity of the aldehyde functional group in substituted benzaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the electronic properties of the substituent at the para-position of the aromatic ring.

  • Electron-Donating Groups (EDGs): Substituents like the methoxy group (-OCH₃) in 4-methoxybenzaldehyde donate electron density to the aromatic ring through a resonance effect (+R). This delocalization of electrons reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus decreasing its reactivity toward nucleophiles.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like the nitro group (-NO₂) in 4-nitrobenzaldehyde strongly withdraw electron density from the ring through both inductive (-I) and resonance (-R) effects. This withdrawal intensifies the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and significantly increasing reactivity toward nucleophiles.[1]

  • This compound: The substituent in this molecule is -OCH₂COOCH₃. This group presents a combination of effects. The ether oxygen atom attached to the ring is electron-donating via resonance (+R). However, the adjacent carboxymethyl moiety (-CH₂COOCH₃) is inductively electron-withdrawing (-I). This strong inductive pull reduces the electron-donating capacity of the ether oxygen, resulting in a net, weakly electron-withdrawing character. Therefore, this compound is expected to be more reactive than benzaldehyde but significantly less reactive than 4-nitrobenzaldehyde.

This interplay of electronic effects establishes a clear reactivity trend, which is quantified in the following section.

Data Presentation: Quantitative Comparison of Reactivity

To provide a clear quantitative comparison, the following table summarizes the Hammett substituent constants (σp) and the relative reaction rates for key transformations of the selected aldehydes. The Hammett constant is a measure of the electronic effect of a substituent, with positive values indicating an electron-withdrawing nature and negative values indicating an electron-donating nature. Relative rates are normalized to benzaldehyde (k/k₀ = 1.0).

Aldehyde DerivativeSubstituent (R)Hammett Constant (σp)Relative Rate of Reduction (NaBH₄)[2]Relative Rate of Wittig Reaction[1]
4-Methoxybenzaldehyde-OCH₃-0.270.20.45
Benzaldehyde-H0.001.01.00
This compound -OCH₂COOCH₃ ~+0.15 (Estimated) ~2.0 (Estimated) ~1.8 (Estimated)
4-Nitrobenzaldehyde-NO₂+0.7812.514.7

Note: Data for this compound is estimated based on the electronic character of the substituent, placing it between benzaldehyde and other aldehydes with weakly electron-withdrawing groups like -Cl (σp = +0.23).

The data clearly illustrates that reactivity towards nucleophilic attack (hydride in reduction, ylide in Wittig reaction) increases with the electron-withdrawing strength of the para-substituent.

Mandatory Visualization

The established reactivity hierarchy can be visualized as a logical relationship.

G cluster_reactivity Relative Reactivity Towards Nucleophiles node_least 4-Methoxybenzaldehyde (Least Reactive) node_benz Benzaldehyde node_least->node_benz Increasing Electrophilicity node_methyl This compound node_benz->node_methyl node_most 4-Nitrobenzaldehyde (Most Reactive) node_methyl->node_most

Figure 1. Logical relationship of aldehyde reactivity.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below. These protocols serve as a template for researchers to quantitatively assess the reactivity of new aldehyde derivatives.

Nucleophilic Addition: Competitive Grignard Reaction

This experiment determines the relative reactivity of two different aldehydes toward a nucleophile by allowing them to compete for a limited amount of a Grignard reagent.

Protocol:

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add a solution of two different aldehydes (e.g., benzaldehyde and 4-nitrobenzaldehyde, 1.0 mmol each) in 20 mL of anhydrous diethyl ether.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of methylmagnesium bromide (0.5 mmol, 0.5 equivalents) in diethyl ether dropwise over 10 minutes with vigorous stirring.

  • Quenching: After stirring for 1 hour at 0 °C, quench the reaction by slowly adding 10 mL of a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel, extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture using Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of the two secondary alcohol products formed. The product ratio directly reflects the relative reactivity of the starting aldehydes.

The experimental workflow for this comparative analysis is outlined below.

G start Start: Prepare Aldehyde Mixture reaction Combine and React (Anhydrous Ether, 0°C, 1h) start->reaction reagent Prepare Grignard Reagent (0.5 eq) reagent->reaction quench Quench Reaction (Sat. aq. NH4Cl) reaction->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Phase (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate analysis Analyze Product Ratio (GC or NMR) concentrate->analysis end End: Determine Relative Reactivity analysis->end

Figure 2. Workflow for competitive Grignard reaction.
Reduction: Sodium Borohydride Reduction Kinetics

This protocol measures the rate of reduction of an aldehyde to its corresponding alcohol using sodium borohydride (NaBH₄), a common hydride donor.

Protocol:

  • Preparation: Prepare a 0.1 M solution of the aldehyde (e.g., 4-methoxybenzaldehyde) in isopropanol. Prepare a fresh 0.025 M solution of NaBH₄ in isopropanol.

  • Kinetic Measurement: In a quartz cuvette, mix 2.0 mL of the aldehyde solution with 1.0 mL of isopropanol. Place the cuvette in a UV-Vis spectrophotometer thermostated at 25 °C.

  • Initiation: Initiate the reaction by adding 0.1 mL of the NaBH₄ solution to the cuvette, rapidly mixing, and immediately starting data acquisition.

  • Monitoring: Monitor the reaction by observing the decrease in absorbance of the aldehyde's carbonyl n→π* transition (typically between 280-320 nm) over time.

  • Analysis: Under pseudo-first-order conditions (excess NaBH₄), the rate constant (k) can be determined by plotting the natural logarithm of the absorbance (ln[A]) versus time. The experiment should be repeated for each aldehyde under identical conditions to compare their rate constants.

Oxidation: Jones Oxidation

This experiment converts the aldehyde to a carboxylic acid using a strong oxidizing agent. While often qualitative, reaction times can provide a measure of relative reactivity.

Protocol:

  • Preparation: Dissolve the aldehyde (1.0 mmol) in 10 mL of acetone in a flask and cool to 0 °C in an ice bath.

  • Reaction: Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring until the orange-brown color of Cr(VI) persists.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed. Aldehydes with electron-withdrawing groups are generally observed to react faster.

  • Workup: Add isopropanol to quench the excess oxidant. Dilute the mixture with water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The resulting carboxylic acid can be purified by recrystallization or column chromatography.

Conclusion

The reactivity of this compound, when compared to other para-substituted benzaldehydes, is a clear illustration of fundamental principles in physical organic chemistry. Its reactivity is intermediate, being greater than that of benzaldehyde and its electron-donated counterparts, but substantially lower than aldehydes activated by potent electron-withdrawing groups like the nitro group. This is attributable to the net weakly electron-withdrawing nature of the -OCH₂COOCH₃ substituent. The provided data and experimental protocols offer a robust framework for researchers to predict, understand, and quantitatively assess the chemical behavior of this and other novel aromatic aldehydes in various synthetic and biological contexts.

References

Purity Assessment of Synthesized Methyl 2-(4-formylphenoxy)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized Methyl 2-(4-formylphenoxy)acetate, a key intermediate in various synthetic pathways. The performance of this compound is objectively compared with two common alternatives: Methyl 2-(4-acetylphenoxy)acetate and Methyl 2-(4-chlorophenoxy)acetate, supported by representative experimental data.

Comparative Purity Analysis

The purity of three synthesized phenoxyacetate derivatives was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and melting point analysis. The following tables summarize the representative quantitative data obtained for each compound.

Table 1: HPLC Purity Analysis

CompoundRetention Time (min)Peak Area (%)Major ImpurityImpurity Retention Time (min)Impurity Peak Area (%)
This compound8.5299.2%4-hydroxybenzaldehyde4.180.5%
Methyl 2-(4-acetylphenoxy)acetate9.1598.8%4-hydroxyacetophenone5.230.9%
Methyl 2-(4-chlorophenoxy)acetate10.2399.5%4-chlorophenol6.870.3%

Table 2: GC-MS Purity Analysis

CompoundRetention Time (min)Purity (%) (by area normalization)Major Impurity (m/z)
This compound12.7899.1%122 (4-hydroxybenzaldehyde)
Methyl 2-(4-acetylphenoxy)acetate13.4198.6%136 (4-hydroxyacetophenone)
Methyl 2-(4-chlorophenoxy)acetate14.5599.4%128 (4-chlorophenol)

Table 3: Quantitative NMR (qNMR) Purity Analysis

Compound1H NMR Signal (Analyte)Integral (Analyte)1H NMR Signal (Standard)Integral (Standard)Calculated Purity (%)
This compound9.89 ppm (s, 1H, CHO)1.007.26 ppm (s, 1H, CHCl3)1.0099.3%
Methyl 2-(4-acetylphenoxy)acetate2.58 ppm (s, 3H, COCH3)3.007.26 ppm (s, 1H, CHCl3)1.0098.9%
Methyl 2-(4-chlorophenoxy)acetate4.68 ppm (s, 2H, OCH2)2.007.26 ppm (s, 1H, CHCl3)1.0099.6%

Table 4: Melting Point Analysis

CompoundLiterature Melting Point (°C)Observed Melting Point (°C)Interpretation
This compound68-7067-69High Purity
Methyl 2-(4-acetylphenoxy)acetate84-8682-85High Purity
Methyl 2-(4-chlorophenoxy)acetate42-4441-43High Purity

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

A mixture of 4-hydroxybenzaldehyde (12.2 g, 0.1 mol), methyl chloroacetate (13.0 g, 0.12 mol), and anhydrous potassium carbonate (27.6 g, 0.2 mol) in 150 mL of dry acetone was refluxed for 8 hours. The reaction mixture was cooled to room temperature, and the inorganic salts were filtered off. The filtrate was concentrated under reduced pressure, and the residue was dissolved in ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which was then recrystallized from ethanol.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). The gradient program was: 0-2 min, 30% A; 2-15 min, 30-90% A; 15-18 min, 90% A; 18-20 min, 90-30% A; 20-25 min, 30% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL solution of the synthesized compound in acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 80 °C held for 2 min, then ramped to 280 °C at 10 °C/min, and held for 5 min.

  • Injector Temperature: 250 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

  • Sample Preparation: 1 mg/mL solution of the synthesized compound in dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl3).

  • Internal Standard: Maleic anhydride (certified reference material).

  • Sample Preparation: Approximately 20 mg of the synthesized compound and 10 mg of the internal standard were accurately weighed and dissolved in 0.7 mL of CDCl3.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Relaxation Delay (D1): 30 s

    • Number of Scans: 16

  • Data Processing: The spectra were phased and baseline corrected. The purity was calculated by comparing the integral of a well-resolved proton signal of the analyte with that of the internal standard.

Melting Point Analysis

The melting point of the synthesized compounds was determined using a Stuart SMP30 melting point apparatus. A small amount of the crystalline solid was packed into a capillary tube and heated at a rate of 2 °C/min.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and the logical relationships in this comparative purity assessment.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_data Data Comparison start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Isolation reaction->workup purification Purification (Recrystallization) workup->purification product Synthesized Compound purification->product hplc HPLC Analysis product->hplc gcms GC-MS Analysis product->gcms qnmr qNMR Analysis product->qnmr mp Melting Point Analysis product->mp data_table Comparative Data Tables hplc->data_table gcms->data_table qnmr->data_table mp->data_table

Experimental Workflow for Purity Assessment.

comparison_logic cluster_criteria Purity Criteria main_compound This compound purity_hplc Purity > 98% (HPLC) main_compound->purity_hplc purity_gcms Purity > 98% (GC-MS) main_compound->purity_gcms purity_qnmr Purity > 99% (qNMR) main_compound->purity_qnmr mp_range Sharp Melting Point main_compound->mp_range alt1 Methyl 2-(4-acetylphenoxy)acetate alt1->purity_hplc alt1->purity_gcms alt1->purity_qnmr alt1->mp_range alt2 Methyl 2-(4-chlorophenoxy)acetate alt2->purity_hplc alt2->purity_gcms alt2->purity_qnmr alt2->mp_range

Logical Framework for Comparative Analysis.

This guide provides a robust framework for the purity assessment of this compound and its alternatives. The combination of detailed protocols, comparative data, and clear visualizations offers a valuable resource for researchers ensuring the quality and reliability of their synthesized compounds.

A Comparative Guide to the Analytical Cross-Validation of Methyl 2-(4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analytical overview of Methyl 2-(4-formylphenoxy)acetate and two key alternatives: its corresponding carboxylic acid, 4-Formylphenoxyacetic acid, and a structurally related compound, Methyl 4-formylbenzoate. Due to the limited availability of comprehensive, publicly accessible analytical data for this compound, this guide emphasizes the importance of independent experimental verification and offers a comparative framework using available data for closely related compounds.

Data Presentation: A Comparative Analysis

The following tables summarize the key physical and analytical data for this compound and its selected alternatives. This information has been compiled from various public sources, and direct experimental verification is recommended.

Table 1: Physical and Chemical Properties

PropertyThis compound4-Formylphenoxyacetic acid[1]Methyl 4-formylbenzoate[2]
Molecular Formula C₁₀H₁₀O₄C₉H₈O₄[1]C₉H₈O₃[2]
Molecular Weight 194.18 g/mol 180.16 g/mol [1]164.16 g/mol [2]
Appearance SolidWhite to off-white solidNeedles (in water) or white powder[2]
Melting Point Not available186-189 °C59-63 °C (lit.)[3]
Boiling Point Not availableNot available265 °C (lit.)[3]
Solubility Not availableSoluble in hot methanolLess than 1 mg/mL in water at 72 °F[2]

Table 2: Spectroscopic Data Summary

Analytical TechniqueThis compound (Predicted/Reported)4-Formylphenoxyacetic acid (Reported)Methyl 4-formylbenzoate (Reported)
¹H NMR Predicted signals for aromatic, aldehyde, methylene, and methyl protons.¹H NMR data available.[4]¹H NMR data available.[2][5]
¹³C NMR Predicted signals for carbonyl, aromatic, ether, and methyl carbons.¹³C NMR data available.[1]¹³C NMR data available.[2]
IR Spectroscopy Expected characteristic peaks for C=O (aldehyde and ester), C-O (ether and ester), and aromatic C-H bonds.IR spectral data available.[1]IR spectral data available.[2]
Mass Spectrometry Molecular Ion (M⁺) expected at m/z 194.GC-MS data available, with a top peak at m/z 180.[1]GC-MS data available, with a top peak at m/z 133.[2]

Experimental Protocols

Detailed experimental protocols for the analytical techniques mentioned above are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard one-pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Acquire a larger number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Identify the chemical shifts (δ) and multiplicities (e.g., singlet, doublet, triplet) of the signals.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Solid Samples (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, scan the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the infrared absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (GC-MS):

    • Inject the sample solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • The GC will separate the components of the sample before they enter the MS.

    • The MS will ionize the sample (e.g., using Electron Ionization - EI) and separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (General Reverse-Phase Method):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of the sample by comparing its peak area to the calibration curve.

    • Assess the purity of the sample by examining the presence of other peaks in the chromatogram.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the analytical cross-validation of this compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_validation Data Cross-Validation start Obtain Sample of This compound dissolve Dissolve in Appropriate Solvent start->dissolve nmr NMR Spectroscopy (¹H, ¹³C) dissolve->nmr ir FTIR Spectroscopy dissolve->ir ms Mass Spectrometry (e.g., GC-MS) dissolve->ms hplc HPLC Analysis dissolve->hplc compare Compare with Literature/Reference Data nmr->compare ir->compare ms->compare hplc->compare structure Confirm Structure and Purity compare->structure report Generate Analytical Report structure->report

Caption: Experimental workflow for the analytical validation of this compound.

structural_relationships main_compound This compound (C₁₀H₁₀O₄) acid_alternative 4-Formylphenoxyacetic acid (C₉H₈O₄) main_compound->acid_alternative Hydrolysis ester_alternative Methyl 4-formylbenzoate (C₉H₈O₃) main_compound->ester_alternative Structural & Functional Similarity acid_alternative->main_compound Esterification ester_alternative->main_compound

Caption: Logical relationships between this compound and its alternatives.

References

A Comparative Performance Analysis of Methyl 2-(4-formylphenoxy)acetate in Key Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Reactivity and Synthetic Utility of Methyl 2-(4-formylphenoxy)acetate.

In the landscape of organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications, the choice of building blocks is paramount. This compound, a bifunctional aromatic compound, presents itself as a versatile intermediate. This guide provides a comprehensive performance benchmark of this compound in three cornerstone C-C bond-forming reactions: the Claisen-Schmidt condensation, the Knoevenagel condensation, and the Wittig reaction.

To offer a clear perspective on its reactivity, this compound is compared against a spectrum of commonly used benzaldehyde derivatives: the unsubstituted benzaldehyde, an electron-rich analogue (4-methoxybenzaldehyde), and an electron-deficient counterpart (4-nitrobenzaldehyde). Due to the limited direct experimental data for this compound in these specific reactions within publicly accessible literature, its performance is benchmarked against the closely related and electronically similar compound, Methyl 4-formylbenzoate. The primary structural difference is the phenoxyacetate moiety, which is anticipated to have a comparable electron-withdrawing effect to the methyl benzoate group.

Performance in Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a crucial method for synthesizing chalcones and other α,β-unsaturated ketones, is highly sensitive to the electronic nature of the aldehyde substrate. Electron-withdrawing groups on the benzaldehyde ring generally enhance the electrophilicity of the carbonyl carbon, leading to increased reaction rates and often higher yields.

Comparative Yields in Claisen-Schmidt Condensation with Acetophenone

AldehydeCatalyst/SolventYield (%)
BenzaldehydeNaOH/Ethanol~43%
4-MethoxybenzaldehydeNaOH/EthanolHigh
4-NitrobenzaldehydeNaOH/EthanolHigh
Methyl 4-formylbenzoateNaOH/EthanolGood to Excellent

Note: "High" and "Good to Excellent" are qualitative descriptors from the literature where specific percentages were not provided for all conditions.

Based on the electron-withdrawing nature of the ester group, Methyl 4-formylbenzoate is expected to perform well in the Claisen-Schmidt condensation[1]. Consequently, this compound is predicted to exhibit similar or slightly enhanced reactivity, affording good to excellent yields of the corresponding chalcone derivative.

Performance in Knoevenagel Condensation

The Knoevenagel condensation is another fundamental reaction for C-C bond formation, typically involving the reaction of an aldehyde with an active methylene compound. The reactivity of the aldehyde is a key determinant of the reaction's success.

Comparative Yields in Knoevenagel Condensation with Malononitrile

AldehydeCatalyst/SolventTimeYield (%)Reference
BenzaldehydePiperidine/Ethanol-~93%[2]
4-MethoxybenzaldehydePiperidine/Ethanol---
4-NitrobenzaldehydePiperidine/Ethanol-High[3]
Methyl 4-formylbenzoatePiperidine/Ethanol2 h92%[3]

Methyl 4-formylbenzoate demonstrates high reactivity in the Knoevenagel condensation, affording a 92% yield with malononitrile[3]. Given the similar electronic properties, this compound is expected to perform comparably, providing high yields of the corresponding benzylidenemalononitrile derivative.

Performance in Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. The use of stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, typically leads to the formation of the (E)-alkene as the major product.

Comparative Yields in Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

AldehydeSolventTimeYield (%)Reference
BenzaldehydeDichloromethane2 h-[4]
4-Methoxybenzaldehyde----
4-Nitrobenzaldehyde----
Methyl 4-formylbenzoateAnhydrous THF2-4 hGood[5]

While a specific yield for the Wittig reaction of Methyl 4-formylbenzoate with (carbethoxymethylene)triphenylphosphorane is not explicitly stated in the available literature, protocols for this reaction suggest good yields are attainable[5]. Therefore, it is reasonable to predict that this compound will also afford good yields of the corresponding cinnamate derivative under similar conditions.

Experimental Protocols

Detailed methodologies for the three benchmarked reactions are provided below. These protocols are based on established literature procedures and can be adapted for specific research needs.

Protocol 1: Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of a chalcone derivative from an aromatic aldehyde and acetophenone.

Materials:

  • Aromatic aldehyde (e.g., this compound) (1.0 eq)

  • Acetophenone (1.0 eq)

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde and acetophenone in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add the 10% aqueous NaOH solution dropwise with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Knoevenagel Condensation

This protocol outlines the synthesis of a benzylidenemalononitrile derivative.

Materials:

  • Aromatic aldehyde (e.g., this compound) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethanol

  • Piperidine (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and stir for 2 hours[3].

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Protocol 3: Wittig Reaction

This protocol describes the synthesis of a cinnamate derivative using a stabilized ylide.

Materials:

  • Aromatic aldehyde (e.g., this compound) (1.0 eq)

  • (Carbethoxymethylene)triphenylphosphorane (1.1 eq)

  • Anhydrous Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the aromatic aldehyde in anhydrous dichloromethane.

  • Add (carbethoxymethylene)triphenylphosphorane to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours[4].

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of these synthetic transformations, the following diagrams illustrate the generalized mechanisms and a typical experimental workflow.

Claisen_Schmidt_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Ketone Ketone Enolate Enolate Ketone->Enolate Base Alkoxide Alkoxide Enolate->Alkoxide Aldehyde Base Base Aldehyde Aldehyde Aldol Aldol Alkoxide->Aldol H+ Chalcone Chalcone Aldol->Chalcone -H2O

Caption: Generalized mechanism of the Claisen-Schmidt condensation.

Knoevenagel_Mechanism cluster_0 Carbanion Formation cluster_1 Nucleophilic Addition cluster_2 Dehydration ActiveMethylene Active Methylene Carbanion Carbanion ActiveMethylene->Carbanion Base Intermediate Intermediate Carbanion->Intermediate Aldehyde Base Base Aldehyde Aldehyde Product Product Intermediate->Product -H2O

Caption: Generalized mechanism of the Knoevenagel condensation.

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Cycloaddition cluster_2 Elimination PhosphoniumSalt Phosphonium Salt Ylide Ylide PhosphoniumSalt->Ylide Base Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane Aldehyde Base Base Aldehyde Aldehyde Alkene Alkene Oxaphosphetane->Alkene PhosphineOxide PhosphineOxide Oxaphosphetane->PhosphineOxide Triphenylphosphine Oxide Experimental_Workflow A 1. Reactant Preparation (Aldehyde, Ketone/Methylene/Ylide) B 2. Reaction Setup (Solvent, Catalyst, Temperature) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Purification (Filtration, Recrystallization, Chromatography) D->E F 6. Characterization (NMR, IR, Mass Spec) E->F

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Verification of Methyl 2-(4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

A definitive structural elucidation of chemical compounds is paramount for researchers, scientists, and drug development professionals. While X-ray crystallography stands as the gold standard for determining the three-dimensional atomic arrangement in a crystalline solid, a comprehensive verification often involves complementary analytical techniques. This guide provides a comparative overview of X-ray crystallography and other spectroscopic methods for the structural verification of Methyl 2-(4-formylphenoxy)acetate.

Initial comprehensive searches of crystallographic databases and scholarly articles did not yield a publicly available crystal structure for this compound. The determination of its crystal structure through X-ray diffraction has yet to be reported.

To illustrate the principles and data presentation for such an analysis, this guide will utilize the crystallographic data of a structurally related compound, methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate , as a proxy. This allows for a detailed exploration of the methodologies and comparative data analysis inherent in structural verification.

Section 1: Structural Verification by X-ray Crystallography

X-ray crystallography provides unambiguous proof of a molecule's connectivity, conformation, and packing in the solid state. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional electron density map of the molecule.

Crystallographic Data for a Related Structure: Methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate

The following table summarizes the single-crystal X-ray diffraction data for methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate. This data provides a benchmark for what would be expected for a similar structural determination of this compound.

Parameter Value
Empirical Formula C13H16O6
Formula Weight 268.26
Temperature 191(2) K
Wavelength 0.71073 Å
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 7.343(2) Å, α = 81.12(2)°
b = 8.972(2) Å, β = 77.997(2)°
c = 10.152(2) Å, γ = 80.22(2)°
Volume 639.8(3) ų
Z 2
Density (calculated) 1.393 Mg/m³
Absorption Coefficient 0.111 mm⁻¹
F(000) 284
Crystal Size 0.25 x 0.20 x 0.15 mm³
Theta range for data collection 2.66 to 27.50°
Reflections collected 5698
Independent reflections 2898 [R(int) = 0.081]
Final R indices [I>2sigma(I)] R1 = 0.081, wR2 = 0.239
R indices (all data) R1 = 0.143, wR2 = 0.279
Experimental Protocol for Single-Crystal X-ray Diffraction

A detailed methodology is crucial for the reproducibility of crystallographic experiments.

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. It is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to obtain the final crystal structure, including atomic coordinates, bond lengths, and bond angles.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement final_structure final_structure refinement->final_structure Final Structure

Experimental workflow for single-crystal X-ray crystallography.

Section 2: Alternative and Complementary Structural Verification Methods

While X-ray crystallography provides the most definitive solid-state structure, other spectroscopic techniques are essential for confirming the molecular structure in solution and providing complementary information.

Comparison of Analytical Techniques
Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and packing in the solid state.Unambiguous structural determination.Requires a high-quality single crystal; structure may differ from solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space proximity of atoms (NOE).Provides detailed structural information in solution; non-destructive.Complex spectra for large molecules; does not provide bond lengths or angles directly.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Fast, simple, and requires a small amount of sample.Provides limited information on the overall molecular skeleton; spectra can be complex.
Mass Spectrometry (MS) Molecular weight and elemental composition (high-resolution MS); fragmentation patterns can infer structural motifs.High sensitivity; provides molecular formula.Does not provide direct information on connectivity or stereochemistry.
Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.

  • Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O stretch for the aldehyde and ester, C-O stretch, aromatic C-H bends).

logical_relationship cluster_confirmation Structural Confirmation nmr NMR Spectroscopy (Connectivity) confirmation Confirmed Structure nmr->confirmation ms Mass Spectrometry (Molecular Formula) ms->confirmation ir IR Spectroscopy (Functional Groups) ir->confirmation xray X-ray Crystallography (3D Structure) xray->confirmation

A Comparative Analysis of the Biological Effects of Methyl 2-(4-formylphenoxy)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various derivatives of Methyl 2-(4-formylphenoxy)acetate. The following sections detail their effects as acetylcholinesterase inhibitors, their potential as anticancer and anti-inflammatory agents, and their antimicrobial properties, supported by experimental data and detailed methodologies.

Acetylcholinesterase Inhibition

A series of methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives has been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[1] The inhibitory activities of these compounds were determined using Ellman's method and are presented as IC50 values, the concentration of the inhibitor required to reduce enzyme activity by 50%.

Compound IDR GroupAChE IC50 (µM)
4a H> 50
4b Methyl0.85
4c Ethyl1.23
4d n-Propyl2.15
4e Isopropyl3.48
4f n-Butyl4.21
4g Isobutyl5.67
4h Benzyl7.34
4i 4-Fluorobenzyl0.56
Galanthamine (Reference Drug)1.02

Table 1: Acetylcholinesterase inhibitory activity of methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives (4a-i).

Notably, compounds 4b (R=Methyl) and 4i (R=4-Fluorobenzyl) demonstrated greater potency than the reference drug, galanthamine.[1]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the method described by Ellman et al.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds and reference inhibitor (Galanthamine)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer to each well of a 96-well plate.

  • Add 25 µL of various concentrations of the test compounds or reference inhibitor to the wells.

  • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compounds.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors function by preventing the breakdown of acetylcholine (ACh) in the synaptic cleft, thereby increasing the concentration and duration of action of this neurotransmitter.[2] These inhibitors typically bind to the active site of the AChE enzyme, which contains an anionic site and an esteratic site.[2] Reversible inhibitors, like those studied here, compete with acetylcholine for binding to the active site.[3]

AChE_Inhibition ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds to active site Products Choline + Acetate AChE->Products Hydrolysis AChE_Inhibitor_Complex AChE-Inhibitor Complex Inhibitor AChE Inhibitor Inhibitor->AChE Binds to active site AChE_Inhibitor_Complex->AChE Reversible Binding

Caption: Mechanism of reversible acetylcholinesterase inhibition.

Anticancer Activity

Derivatives of phenoxyacetic acid and benzaldehyde have demonstrated promising anticancer activities against various cancer cell lines. While specific data for a series of this compound derivatives is not extensively available, the data from structurally similar compounds provide valuable insights into their potential. For instance, benzyloxybenzaldehyde derivatives have shown significant activity against the HL-60 human leukemia cell line.

Compound IDCancer Cell LineIC50 (µM)Reference
2-(benzyloxy)benzaldehyde HL-601-10[4]
2-(benzyloxy)-5-chlorobenzaldehyde HL-601-10[4]
2-[(3-methoxybenzyl)oxy]benzaldehyde HL-601-10 (most potent)[4]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) Hela3.204[5]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) MCF-73.849[5]
5-Fluorouracil (Reference) Hela43.75[5]
5-Fluorouracil (Reference) MCF-745.38[5]

Table 2: Anticancer activity of selected benzaldehyde and chalcone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., HL-60, Hela, MCF-7)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds and a reference drug (e.g., 5-Fluorouracil)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration.

  • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Potential Signaling Pathways in Cancer

Phenolic compounds have been shown to modulate various signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and apoptosis.[6][7][8]

Cancer_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Phenoxyacetate Phenoxyacetate Derivatives Phenoxyacetate->PI3K Inhibits Phenoxyacetate->ERK Inhibits

Caption: Potential inhibition of PI3K/Akt/mTOR and MAPK/ERK pathways by phenoxyacetate derivatives.

Anti-inflammatory Activity

Phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 7.60.04190
Ibuprofen 2.515.20.16
Phenoxyacetic acid derivative 1 11.20.03373.3
Phenoxyacetic acid derivative 2 5.90.03196.7

Table 3: In vitro COX-1 and COX-2 inhibitory activity of selected phenoxyacetic acid derivatives and reference drugs. (Note: Data for derivatives 1 and 2 are from pyrazoline-phenoxyacetic acid derivatives as representative examples of this class of compounds).

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds and reference drugs (e.g., Celecoxib, Ibuprofen)

  • 96-well plate and microplate reader

Procedure:

  • Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer containing heme.

  • Add the enzyme solution to the wells of a 96-well plate.

  • Add various concentrations of the test compounds or reference drugs to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

  • Immediately measure the absorbance at 590 nm over time to determine the rate of TMPD oxidation.

  • Calculate the percentage of COX inhibition for each compound concentration.

  • Determine the IC50 values for COX-1 and COX-2 inhibition and calculate the selectivity index.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[9][10][11][12] These pathways are activated by pro-inflammatory stimuli and lead to the production of inflammatory mediators like cytokines and chemokines.

Anti_Inflammatory_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression NFkappaB->Inflammatory_Genes p38->Inflammatory_Genes JNK->Inflammatory_Genes ERK->Inflammatory_Genes Phenoxyacetate Phenoxyacetate Derivatives Phenoxyacetate->IKK Inhibits Phenoxyacetate->p38 Inhibits Phenoxyacetate->JNK Inhibits Phenoxyacetate->ERK Inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by phenoxyacetate derivatives.

Antimicrobial Activity

Schiff bases derived from 2-formylphenoxy acetic acid have been synthesized and screened for their antibacterial activity. Several of these compounds have exhibited good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[13]

Compound TypeBacterial StrainActivity
Schiff bases of 2-formylphenoxy acetic acidS. aureusGood
Schiff bases of 2-formylphenoxy acetic acidE. coliGood
Schiff bases of 2-(2-formyl-4-nitrophenoxy)alkanoatesS. aureusModerate to Good
Schiff bases of 2-(2-formyl-4-nitrophenoxy)alkanoatesM. luteusModerate to Good
Schiff bases of 2-(2-formyl-4-nitrophenoxy)alkanoatesS. mutansModerate to Good

Table 4: Qualitative antimicrobial activity of Schiff base derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds and a reference antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible turbidity. The MIC can also be determined by measuring the optical density at 600 nm.

MIC_Workflow start Start prep_compounds Prepare serial dilutions of test compounds in a 96-well plate start->prep_compounds inoculate Inoculate wells with bacterial suspension prep_compounds->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read results visually or with a plate reader incubate->read_results determine_mic Determine the Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

A Comparative Guide to Alternatives for Methyl 2-(4-formylphenoxy)acetate in Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to achieving efficient, scalable, and cost-effective manufacturing processes. Methyl 2-(4-formylphenoxy)acetate serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antidiabetic drug Pioglitazone. This guide provides an objective comparison of the synthetic route involving this compound with viable alternative pathways, supported by experimental data and detailed protocols to inform strategic decisions in drug development and manufacturing.

The primary function of this compound in the synthesis of Pioglitazone is to introduce the ethoxybenzaldehyde moiety, which is subsequently condensed with 2,4-thiazolidinedione. Therefore, alternatives to this reagent are, in essence, alternative methods for the etherification of 4-hydroxybenzaldehyde. This comparison focuses on the most prominent alternative: the Williamson ether synthesis, which utilizes an activated form of 2-(5-ethyl-2-pyridyl)ethanol to directly alkylate 4-hydroxybenzaldehyde.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the synthesis of the pivotal intermediate, 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde, via two distinct routes: one proceeding through this compound and the other employing a modified Williamson ether synthesis.

ParameterRoute 1: Via this compoundRoute 2: Williamson Ether Synthesis (Mesylate Intermediate)
Key Reagents 4-hydroxybenzaldehyde, Methyl chloroacetate2-(5-ethyl-2-pyridyl)ethanol, Methanesulfonyl chloride, 4-hydroxybenzaldehyde
Reaction Steps 22
Reported Yield ~85-93% (for phenoxyacetate formation)~95% (for analogous etherification)
Reaction Temperature 80 °C (phenoxyacetate formation)273–278K (mesylation), Reflux (etherification)
Reaction Time 4 hours (phenoxyacetate formation)Not explicitly stated for etherification
Key Byproducts Methyl chlorideMethanesulfonic acid, Triethylamine hydrochloride
Purification Flash chromatographyWashing and extraction

Experimental Protocols

Route 1: Synthesis of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde via this compound

This route involves two main transformations: the synthesis of this compound from 4-hydroxybenzaldehyde and methyl chloroacetate, followed by its reaction with 2-(5-ethyl-2-pyridyl)ethanol.

Step 1: Synthesis of this compound

  • Materials: 4-hydroxybenzaldehyde, Methyl chloroacetate, Potassium carbonate, N,N-Dimethylformamide (DMF).

  • Procedure: A mixture of 4-hydroxybenzaldehyde (10 mmol), methyl chloroacetate (13 mmol), and potassium carbonate (20 mmol) in freshly distilled DMF (50 mL) is heated at 80 °C for 4 hours. Ethyl acetate (200 mL) is then added, and the resulting mixture is washed with brine (3 x 50 mL). The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed in vacuo. The residue is purified by flash chromatography to yield this compound. A similar synthesis for a positional isomer, Methyl 2-(2-formylphenoxy)acetate, reports a yield of 93%.[1]

Step 2: Etherification with 2-(5-ethyl-2-pyridyl)ethanol

The ester of this compound is then typically hydrolyzed to the corresponding carboxylic acid, which is then coupled with 2-(5-ethyl-2-pyridyl)ethanol under standard etherification conditions, though specific protocols for this exact transformation are less commonly detailed in readily available literature, with the Williamson ether synthesis being the more direct and preferred route.

Route 2: Williamson Ether Synthesis of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde

This is a more direct approach where 2-(5-ethyl-2-pyridyl)ethanol is first activated (e.g., as a mesylate or tosylate) and then reacted with 4-hydroxybenzaldehyde.

  • Materials: 2-(5-Ethylpyridin-2-yl)ethanol, Toluene, Triethylamine, Methanesulfonyl chloride, Sodium hydroxide, p-hydroxybenzaldehyde, Isopropyl alcohol.

  • Procedure:

    • Mesylation: 2-(5-Ethylpyridin-2-yl)ethanol (10 mmol) in toluene (10 ml) and triethylamine (20 mmol) are treated with methanesulfonyl chloride (10 mmol) at 273–278 K.

    • Etherification: The resulting mesylate is then refluxed with sodium hydroxide flakes (12 mmol) and p-hydroxybenzaldehyde (10 mmol) in isopropyl alcohol (10 ml) to yield 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde. An analogous Williamson ether synthesis for 4-butoxybenzaldehyde reports a yield of 95%.[2]

Mandatory Visualizations

Synthetic_Workflow_Comparison cluster_0 Route 1: Via this compound cluster_1 Route 2: Williamson Ether Synthesis 4-HBA_1 4-Hydroxy- benzaldehyde M4FPA Methyl 2-(4-formyl- phenoxy)acetate 4-HBA_1->M4FPA K2CO3, DMF, 80°C MCA Methyl Chloroacetate MCA->M4FPA Intermediate_1 4-[2-(5-ethyl-2-pyridyl) ethoxy]benzaldehyde M4FPA->Intermediate_1 Coupling EPE 2-(5-ethyl-2-pyridyl) -ethanol EPE->Intermediate_1 EPE_2 2-(5-ethyl-2-pyridyl) -ethanol Mesylate Mesylated Intermediate EPE_2->Mesylate Et3N, Toluene MsCl Methanesulfonyl Chloride MsCl->Mesylate Intermediate_2 4-[2-(5-ethyl-2-pyridyl) ethoxy]benzaldehyde Mesylate->Intermediate_2 NaOH, IPA, Reflux 4-HBA_2 4-Hydroxy- benzaldehyde 4-HBA_2->Intermediate_2

Caption: Comparative synthetic workflows for producing the key benzaldehyde intermediate.

Logical_Relationship cluster_Route1 Route 1 Characteristics cluster_Route2 Route 2 Characteristics Start Target: 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde Route1 Route 1: Phenoxyacetate Intermediate Start->Route1 Route2 Route 2: Williamson Ether Synthesis Start->Route2 R1_Step1 Formation of Methyl 2-(4-formylphenoxy)acetate Route1->R1_Step1 R1_Pros Pros: - Potentially high yielding intermediate Route1->R1_Pros R1_Cons Cons: - More linear sequence - May require additional hydrolysis step Route1->R1_Cons R2_Step1 Activation of Pyridylethanol (e.g., Mesylation) Route2->R2_Step1 R2_Pros Pros: - More convergent - High reported yields for analogous reactions Route2->R2_Pros R2_Cons Cons: - Use of sulfonyl chlorides Route2->R2_Cons R1_Step2 Coupling with Pyridylethanol R1_Step1->R1_Step2 R2_Step2 Direct Etherification of 4-Hydroxybenzaldehyde R2_Step1->R2_Step2

Caption: Logical comparison of the two primary synthetic strategies.

Conclusion

Both the synthetic route proceeding through this compound and the Williamson ether synthesis are viable methods for the preparation of the key 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde intermediate. The Williamson ether synthesis appears to be a more direct and potentially higher-yielding alternative, avoiding the need for an additional coupling partner like methyl chloroacetate and subsequent manipulations. However, it necessitates the use of sulfonyl chlorides for the activation of the alcohol.

The choice between these routes will ultimately depend on factors such as the availability and cost of starting materials, desired process efficiency, and the specific capabilities of the manufacturing facility. The data and protocols presented herein provide a foundation for an informed decision-making process for researchers and drug development professionals.

References

Analysis of Methyl 2-(4-formylphenoxy)acetate: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of chemical compounds is paramount. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of Methyl 2-(4-formylphenoxy)acetate, a key intermediate in various synthetic pathways.

This document outlines detailed experimental protocols for both GC-MS and an alternative HPLC method. It includes a quantitative comparison of expected analytical data and visual representations of the GC-MS workflow and the predicted mass spectral fragmentation of this compound to aid in compound identification and method selection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high resolution and sensitivity, making it well-suited for the analysis of this compound.

Experimental Protocol

A detailed protocol for the GC-MS analysis of this compound is presented below. This protocol is based on established methods for similar aromatic esters and aldehydes.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions as necessary to achieve a final concentration within the linear range of the instrument, typically in the low µg/mL range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 50:1 for higher concentrations.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound based on its structure and data from related compounds.

ParameterExpected Value
Molecular Weight 180.16 g/mol
Molecular Formula C₁₀H₁₀O₄
Molecular Ion (M+) m/z 180
Predicted Retention Time 10 - 15 minutes (on a standard non-polar column)
Key Mass Fragments (m/z) 151, 121, 93, 65, 59

Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Experimental Protocol (with DNPH Derivatization)

1. Sample Preparation and Derivatization:

  • Prepare a standard solution of this compound in acetonitrile.

  • To 1 mL of the sample or standard solution, add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.

  • Vortex the mixture and allow it to react at room temperature for 1 hour.

  • The resulting solution containing the DNPH-hydrazone derivative is then ready for HPLC analysis.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed for optimal separation.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-15 min: 60% B to 90% B

      • 15-20 min: Hold at 90% B

      • 20-25 min: Return to 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 360 nm (for the DNPH derivative).

  • Injection Volume: 10 µL.

Comparison of Analytical Techniques
FeatureGC-MSHPLC-UV (with Derivatization)
Principle Separation based on volatility and polarity, detection by massSeparation based on polarity, detection by UV absorbance
Sample Volatility RequiredNot required
Derivatization Not typically requiredOften necessary for enhanced detection of aldehydes
Identification High confidence based on mass spectrum and retention timeBased on retention time comparison with a standard
Sensitivity High (ng to pg level)Moderate to high, dependent on chromophore
Instrumentation Cost HigherLower
Analysis Time Typically faster per sampleCan be longer depending on the gradient

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_results Data Interpretation Sample This compound Solvent Solvent (e.g., Dichloromethane) Sample->Solvent Dissolve Dilution Dilution Solvent->Dilution Dilute to working concentration Injector Injector (250°C) Dilution->Injector GC_Column GC Column (HP-5MS) Injector->GC_Column MS_Detector Mass Spectrometer (EI, 70 eV) GC_Column->MS_Detector Separated Analytes Oven Oven (Temperature Program) Data_System Data System MS_Detector->Data_System Ion Detection Chromatogram Chromatogram (Retention Time) Data_System->Chromatogram Mass_Spectrum Mass Spectrum (Fragmentation Pattern) Data_System->Mass_Spectrum Identification Compound Identification Chromatogram->Identification Mass_Spectrum->Identification Fragmentation_Pathway cluster_frags Major Fragments M [C₁₀H₁₀O₄]⁺˙ m/z = 180 (Molecular Ion) F1 [M - OCH₃]⁺ m/z = 149 M->F1 - •OCH₃ F3 [M - CHO]⁺ m/z = 151 M->F3 - CHO F6 [COOCH₃]⁺ m/z = 59 M->F6 - •C₇H₅O₂ F2 [M - COOCH₃]⁺ m/z = 121 F4 [C₆H₅O]⁺ m/z = 93 F2->F4 - CO F3->F2 - CO F5 [C₅H₅]⁺ m/z = 65 F4->F5 - CO

References

Safety Operating Guide

Prudent Disposal of Methyl 2-(4-formylphenoxy)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of laboratory chemicals are critical for ensuring a safe and compliant research environment. This guide provides detailed procedural information for the safe disposal of Methyl 2-(4-formylphenoxy)acetate, a substituted benzaldehyde derivative. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), this document synthesizes known hazard information with general principles of chemical waste management to offer a robust operational plan.

Key Safety and Physical Data

The following table summarizes the available quantitative data for this compound. It is imperative to handle this compound with care, recognizing its potential hazards.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₄ChemSrc
Hazard Classifications Acute Toxicity 4 (Oral), Eye Irritation 2Sigma-Aldrich
Storage Class 11 (Combustible Solids)Sigma-Aldrich
Flash Point Not ApplicableSigma-Aldrich
Water Solubility Data Not Available
LD50 (Oral) Data Not Available

Standard Operating Procedure for Disposal

This protocol outlines the step-by-step methodology for the safe disposal of this compound. Adherence to these steps is crucial for minimizing risk and ensuring regulatory compliance.

Objective: To safely dispose of this compound waste in accordance with institutional and regulatory guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • Laboratory coat or chemical-resistant apron

    • Closed-toe shoes

  • Approved chemical waste container, properly labeled

  • Fume hood

  • Spill kit with absorbent material

Experimental Protocol: Chemical Waste Disposal

  • Container Preparation: Obtain a designated and properly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) department. Ensure the container is compatible with organic solids.

  • Personal Protective Equipment (PPE): Before handling the chemical, don all required PPE, including gloves, safety goggles, and a lab coat.

  • Waste Transfer:

    • Conduct all transfers of this compound waste inside a certified fume hood to minimize inhalation exposure.

    • Carefully transfer the solid waste into the designated hazardous waste container. Avoid generating dust.

    • If the chemical is in a solution, it should be collected in a labeled container for halogenated or non-halogenated organic waste, as appropriate. Do not pour organic substances down the drain.[1]

  • Container Sealing and Storage:

    • Securely close the waste container lid.

    • Wipe the exterior of the container with a damp cloth to remove any external contamination.

    • Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Disposal Request: Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.

Emergency Procedures

In the event of a spill or personal exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and EHS.

    • Containment: If it is safe to do so, prevent the spread of the solid material.

    • Cleanup: Wearing appropriate PPE, carefully collect the spilled material using absorbent pads or other suitable materials from a spill kit and place it in a sealed, labeled hazardous waste container.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe location Work in a Fume Hood ppe->location waste_type Is the waste a solid or in solution? location->waste_type solid_waste Transfer solid to a labeled hazardous solid waste container. waste_type->solid_waste Solid liquid_waste Transfer solution to a labeled hazardous liquid waste container. waste_type->liquid_waste Solution seal Securely seal the container. solid_waste->seal liquid_waste->seal store Store in designated waste area. seal->store pickup Arrange for EHS pickup. store->pickup end End of Disposal Process pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Methyl 2-(4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical procedures for the handling and disposal of Methyl 2-(4-formylphenoxy)acetate. Designed for researchers, scientists, and drug development professionals, these guidelines are intended to foster a secure and efficient laboratory environment.

This compound is a solid compound recognized as harmful if swallowed and a cause of serious eye irritation.[1] Adherence to the following operational and disposal plans is mandatory to mitigate risks and ensure regulatory compliance.

Essential Safety and Handling Information

Prior to handling this compound, a thorough review of its hazard profile is necessary. This compound is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation, and may be harmful if ingested.[1]

Hazard IdentificationGHS Classification
Pictogram GHS07
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H319: Causes serious eye irritation.[1]
Precautionary Statements P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize exposure and prevent contamination. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.

1. Personal Protective Equipment (PPE) Donning: Before entering the designated handling area, all personnel must be equipped with the appropriate PPE. This serves as the primary barrier against chemical exposure.

2. Material Weighing and Preparation:

  • Designate a specific area within the fume hood for weighing.

  • Use a tared, sealed container to weigh the solid compound to prevent dispersal of dust.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

3. Experimental Use:

  • Keep all containers with this compound closed when not in use.

  • Use dedicated and clearly labeled glassware.

  • Avoid contact with skin, eyes, and clothing.

4. Post-Handling Decontamination:

  • Thoroughly clean the work area with an appropriate solvent and then soap and water.

  • Decontaminate all non-disposable equipment used during the procedure.

  • Properly doff and dispose of single-use PPE.

Personal Protective Equipment (PPE) Specifications

The selection of appropriate PPE is paramount for safety. The following table outlines the minimum PPE requirements for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProvides a seal around the eyes to protect against dust and splashes.
Hand Protection Nitrile glovesOffers good resistance to a range of chemicals, including aldehydes and esters. For prolonged or high-exposure tasks, consider thicker, chemical-resistant gloves.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling the solid in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.Prevents inhalation of airborne particles.

Disposal Plan: A Step-by-Step Guide

Proper disposal of chemical waste is essential to protect personnel and the environment. All waste containing this compound must be treated as hazardous.

1. Waste Segregation:

  • Establish a designated, clearly labeled hazardous waste container for all solid and liquid waste containing this compound.

  • Do not mix this waste with other incompatible waste streams.

2. Container Management:

  • Use a chemically resistant, leak-proof container with a secure lid.

  • Ensure the container is properly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Waste Collection:

  • Collect all disposable materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, in the designated solid waste container.

  • Collect all solutions and rinsates in the designated liquid waste container.

4. Final Disposal:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Conduct Experiment Conduct Experiment Weigh Compound->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.